molecular formula C11H14O4 B1218526 2',4',6'-Trimethoxyacetophenone CAS No. 832-58-6

2',4',6'-Trimethoxyacetophenone

Cat. No.: B1218526
CAS No.: 832-58-6
M. Wt: 210.23 g/mol
InChI Key: KPZWHZSIXZXDMW-UHFFFAOYSA-N
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Description

2',4',6'-Trimethoxyacetophenone has been reported in Euphorbia portulacoides, Lycoris radiata, and Euphorbia plumerioides with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4,6-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZWHZSIXZXDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10232214
Record name Ethanone, 1-(2,4,6-trimethoxyphenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID10232214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832-58-6
Record name Ethanone, 1-(2,4,6-trimethoxyphenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2,4,6-trimethoxyphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4',6'-Trimethoxyacetophenone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2',4',6'-Trimethoxyacetophenone (CAS 832-58-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4',6'-Trimethoxyacetophenone, with a CAS number of 832-58-6, is an aromatic ketone that serves as a valuable building block in organic synthesis. Its structure, characterized by an acetophenone (B1666503) core with three methoxy (B1213986) groups symmetrically positioned on the phenyl ring, imparts unique reactivity and biological potential. This document provides a comprehensive technical overview of its chemical properties, synthesis, spectral data, and known biological activities, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is soluble in organic solvents such as chloroform.[1][2] Key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 832-58-6[2]
Molecular Formula C₁₁H₁₄O₄[1][2]
Molecular Weight 210.23 g/mol [1][2]
Melting Point 98-102 °C[1][2]
Boiling Point (Predicted) 343.0 ± 37.0 °C[2]
Density (Predicted) 1.089 ± 0.06 g/cm³[2]
Solubility Soluble in chloroform[1][2]
Form Solid[2]
Color Off-white to light yellow[2]
InChI Key KPZWHZSIXZXDMW-UHFFFAOYSA-N[2]
SMILES CC(=O)c1c(OC)cc(OC)cc1OC

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The key spectral data are presented below.

Table 2: Spectroscopic Data for this compound

Technique Data Reference
¹H NMR (400 MHz, CDCl₃) δ 6.09 (s, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.78 (s, 6H, 2 x OCH₃), 2.47 (s, 3H, CH₃CO-)[3]
¹³C NMR (CDCl₃) Chemical shifts available on SpectraBase[4]
Infrared (IR) (neat) ν 3373, 2977, 1692, 1602, 1415, 1210, 1130, 818 cm⁻¹[3]
Mass Spectrometry (MS) Data available on SpectraBase[4]

Synthesis

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636).[1] Another reported method involves the reaction of dimethyl sulfate (B86663) with phloroacetophenone.[2][3]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on the acylation of 1,3,5-trimethoxybenzene with acetyl chloride using aluminum chloride as a catalyst.[1][3]

Materials:

  • 1,3,5-trimethoxybenzene

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium hydroxide (B78521) (NaOH) aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297) (EA)

Procedure:

  • A solution of 1,3,5-trimethoxybenzene (2.0 g, 11.8 mmol) in CH₂Cl₂ is cooled to 0 °C for 10 minutes.[3]

  • To this cooled solution, add AlCl₃ (1.9 g, 14.2 mmol) and acetyl chloride (1.26 mL, 1.4 g, 17.7 mmol).[3]

  • The reaction mixture is stirred for 2 hours.[1][3]

  • After stirring, the reaction is quenched by the addition of a 10% aqueous NaOH solution (40 mL).[3]

  • The product is extracted with CH₂Cl₂ (3 x 30 mL).[3]

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.[3]

  • The resulting residue is purified by column chromatography on silica gel using a hexane/ethyl acetate (5:1) eluent to yield the pure product as a white solid.[3]

Diagram of Synthesis Workflow:

G Synthesis of this compound via Friedel-Crafts Acylation cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product TMB 1,3,5-Trimethoxybenzene in CH2Cl2 Mix Mixing and Reaction (0°C, 2h) TMB->Mix AcCl Acetyl Chloride AcCl->Mix AlCl3 Aluminum Chloride AlCl3->Mix Quench Quench with 10% NaOH Mix->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Biological Activities and Applications

This compound is a precursor for the synthesis of various biologically active compounds, particularly chalcones, which have demonstrated anti-inflammatory and anticancer properties.[1][5]

Anti-inflammatory Activity

Chalcones derived from this compound have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[5] This suggests potential as anti-inflammatory agents.[5] A study evaluating 14 synthetic chalcones derived from this compound found that eight of them had IC₅₀ values for NO inhibition that were lower than or equal to the control inhibitor, 1400W (IC₅₀ = 3.78 µM).[5] The IC₅₀ values for these chalcones ranged from 1.34 to 27.60 µM.[5]

Anticancer Activity

Research indicates that this compound and its derivatives exhibit potential in cancer research.[1] The proposed mechanisms for its anticancer effects include:

  • Aromatase Inhibition: Inhibition of this enzyme can impact estrogen synthesis, which is significant in hormone-dependent cancers.[1]

  • Topoisomerase II Inhibition: Interaction with this enzyme can disrupt DNA replication and transcription, leading to apoptosis in cancer cells.[1]

  • Tubulin Polymerization Disruption: Its structural similarity to colchicine (B1669291) allows it to compete for binding sites on tubulin, thereby disrupting microtubule formation, which is crucial for cell division.[1]

Diagram of Potential Anticancer Mechanisms:

G Potential Anticancer Mechanisms of this compound Derivatives Compound This compound Derivatives Aromatase Aromatase Compound->Aromatase inhibits TopoII Topoisomerase II Compound->TopoII inhibits Tubulin Tubulin Compound->Tubulin binds to Estrogen_Synthesis Decreased Estrogen Synthesis Aromatase->Estrogen_Synthesis DNA_Damage DNA Replication/Transcription Disruption TopoII->DNA_Damage Microtubule_Disruption Microtubule Formation Disruption Tubulin->Microtubule_Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Potential molecular targets and downstream effects in cancer cells.

Other Applications

Beyond its pharmaceutical potential, this compound is utilized in:

  • Chemical Research: As a reagent in organic synthesis for the creation of more complex molecules.[1]

  • Agriculture: Potential application in the development of pesticides or herbicides due to its biological properties.[1]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation.

Table 3: GHS Hazard Information

Pictogram GHS07 (Exclamation mark)[2]
Signal Word Warning[2]
Hazard Statement H319: Causes serious eye irritation
Precautionary Statement P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a synthetically accessible compound with significant potential, particularly as a scaffold for the development of novel therapeutic agents. Its role as a precursor to bioactive chalcones with anti-inflammatory and anticancer properties makes it a compound of interest for further investigation. The detailed information on its synthesis and properties provided in this guide serves as a valuable resource for researchers aiming to explore its full potential in drug discovery and other chemical applications.

References

An In-depth Technical Guide on the Physical Properties of 2',4',6'-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2',4',6'-Trimethoxyacetophenone, an organic compound of interest in various research and development fields. This document details its physicochemical characteristics, standardized experimental protocols for their determination, and visual representations of its synthesis and potential biological interactions.

Core Physical and Chemical Properties

This compound is a derivative of acetophenone (B1666503) characterized by the presence of three methoxy (B1213986) groups on the phenyl ring.[1] Its appearance is typically a white crystalline solid or a white to light yellow crystalline powder.[2]

Table 1: Quantitative Physical and Chemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₄[1][2][3][4]
Molecular Weight 210.23 g/mol [1][3][4][5]
Melting Point 98-104 °C[2][3][4][6]
Boiling Point (Calculated) 613.83 K (340.68 °C)[5]
Solubility Soluble in chloroform, alcohol, and ether solvents.[2][4][6] Slightly soluble in water.[2][2][4][6]
Octanol/Water Partition Coefficient (logP) 1.915 (Calculated)[5]
Enthalpy of Fusion (ΔfusH°) 22.28 kJ/mol (Calculated)[5]
Enthalpy of Vaporization (ΔvapH°) 58.32 kJ/mol (Calculated)[5]

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for measuring the key physical properties of organic compounds like this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid.[7] For a pure crystalline compound, this transition occurs over a narrow range, typically 0.5-1.0°C.[8] The presence of impurities generally lowers the melting point and broadens the melting range.[8][9]

Methodology: Capillary Tube Method (using Thiele Tube or Mel-Temp Apparatus) [8][9]

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[10][11] The tube is sealed at one end.[10]

  • Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8] This assembly is then immersed in a high-boiling point liquid (e.g., paraffin (B1166041) or silicone oil) within a Thiele tube.[8][12]

  • Heating: The side arm of the Thiele tube is heated gently and slowly, at a rate of about 1-2°C per minute near the expected melting point.[8][12] The convection current of the oil ensures uniform heating.[8]

  • Observation and Recording: The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[9][11] The melting point is reported as the range T1-T2.[9]

  • Apparatus Setup (Mel-Temp): The capillary tube is inserted into the heating block of the apparatus alongside a thermometer.[9] The heating rate is controlled via a dial. The sample is observed through a magnifying lens.[9]

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[13][14]

Methodology: Capillary Tube Method [15][16]

  • Sample Preparation: A few milliliters of the liquid compound are placed in a small test tube (fusion tube).[13][15]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.[15][16]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated uniformly in a heating bath (e.g., Thiele tube or aluminum block).[15][16]

  • Heating and Observation: The apparatus is heated slowly.[15] As the liquid heats, air trapped in the capillary tube will bubble out.[12] When a rapid and continuous stream of bubbles emerges from the capillary's open end, the heating is stopped.[15]

  • Recording: The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[12]

Solubility is a measure of a solid's ability to dissolve in a solvent. The principle of "like dissolves like" is a useful guideline, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[17]

Methodology: Qualitative Solubility Test [17][18]

  • Preparation: Place a small, measured amount (e.g., 25 mg) of this compound into a clean test tube.[18]

  • Solvent Addition: Add a small volume (e.g., 0.75-1 mL) of the desired solvent (e.g., water, ethanol, diethyl ether, chloroform) in portions.[17][18]

  • Mixing: After each addition, vigorously shake or stir the mixture for a set period, typically 60 seconds.[17]

  • Observation: Observe the mixture to determine if the solid has completely dissolved. If the compound dissolves completely, it is classified as "soluble." If it remains undissolved, it is "insoluble."[17] Partial solubility can also be noted.

  • pH Testing (for aqueous solutions): If the compound dissolves in water, the pH of the solution can be tested with litmus (B1172312) or pH paper to identify acidic or basic functional groups.[19][20]

Density is an intrinsic physical property defined as the mass of a substance per unit volume (D = m/V).[21][22]

Methodology: Volume Displacement Method [22][23]

  • Mass Measurement: Weigh a clean, dry sample of solid this compound using an analytical balance and record its mass.[23]

  • Initial Volume Measurement: Add a known volume of a liquid in which the solid is insoluble to a graduated cylinder. Record this initial volume.[23]

  • Displacement: Carefully slide the weighed solid into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out. Gently tap the cylinder to dislodge any air bubbles.[22]

  • Final Volume Measurement: Record the new volume of the liquid in the graduated cylinder.[23]

  • Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its determined volume.[23]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key logical and experimental relationships involving this compound.

Synthesis_Workflow phloro Phloroacetophenone reaction Methylation (or Friedel-Crafts Acylation) phloro->reaction reagents Dimethyl Sulfate (or Acetyl Chloride + AlCl₃) reagents->reaction product 2',4',6'-Trimethoxy- acetophenone reaction->product Purification

Caption: General synthesis workflow for this compound.

Chalcone_Synthesis start 2',4',6'-Trimethoxy- acetophenone reaction Claisen-Schmidt Condensation start->reaction aldehyde p-Methoxy- acetophenone aldehyde->reaction chalcone 4,2',4',6'-Tetramethoxy- chalcone reaction->chalcone

Caption: Synthesis of chalcones using this compound.[1]

Biological_Interaction compound 2',4',6'-Trimethoxy- acetophenone target1 Aromatase compound->target1 Inhibits target2 Topoisomerase II compound->target2 Interacts with effect1 Inhibition of Estrogen Synthesis target1->effect1 effect2 Disruption of DNA Replication target2->effect2 outcome Potential Anti-Cancer Activity effect1->outcome effect2->outcome

Caption: Potential biological interaction pathways in cancer research.[1]

References

2',4',6'-Trimethoxyacetophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2',4',6'-Trimethoxyacetophenone

This guide provides comprehensive information on the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a substituted acetophenone (B1666503) that serves as a key intermediate in the synthesis of various organic compounds, particularly chalcones and flavonoids, which are investigated for their potential pharmacological activities.

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference.

PropertyValueCitations
Molecular Formula C₁₁H₁₄O₄[1][2][3]
Molecular Weight 210.23 g/mol [1][2][3]
CAS Number 832-58-6[3]
Appearance Pale cream to cream to pale brown solid[2]
Melting Point 98-102 °C[1][3]
Solubility Soluble in chloroform[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of chalcone (B49325) derivatives are outlined below.

Synthesis of this compound

One common method for the preparation of this compound involves the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636).

Materials:

Procedure:

  • A solution of 1,3,5-trimethoxybenzene in dichloromethane is cooled to 0 °C in an ice bath.

  • Anhydrous aluminum chloride is added to the cooled solution, followed by the slow addition of acetyl chloride.

  • The reaction mixture is stirred for a period of 2 hours, allowing the acylation to proceed.

  • After stirring, the reaction is quenched by the careful addition of a 10% aqueous solution of sodium hydroxide.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound as a white solid.[4]

Synthesis of Chalcones from this compound

Chalcones are synthesized from this compound via a Claisen-Schmidt condensation reaction with an appropriate aromatic aldehyde.[5]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Methanol (B129727)

  • 40% (w/v) Sodium hydroxide (NaOH) aqueous solution

Procedure:

  • A mixture of this compound (10 mmol) and a substituted benzaldehyde (B42025) (10 mmol) is prepared in methanol (20 mL) and stirred at room temperature.[5]

  • A 40% (w/v) aqueous solution of sodium hydroxide (3 mL) is added slowly to the mixture.[5]

  • The reaction mixture is stirred overnight, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, the reaction mixture is worked up, which may involve neutralization and extraction, to isolate the crude chalcone product.

  • The crude product is then purified, typically by crystallization or silica gel flash chromatography, to obtain the pure chalcone derivative.[5]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a chalcone derivative starting from this compound.

Chalcone_Synthesis_Workflow start Start: Reactants reactants This compound + Aromatic Aldehyde + Methanol start->reactants Prepare mixture add_base Slowly add 40% NaOH (aq) reactants->add_base stir Stir overnight at room temperature add_base->stir Catalyzes Claisen-Schmidt condensation monitor Monitor reaction by TLC stir->monitor workup Reaction Workup (Neutralization, Extraction) monitor->workup Upon completion purify Purification (Crystallization or Chromatography) workup->purify product Final Product: Chalcone Derivative purify->product

Caption: Workflow for the Claisen-Schmidt synthesis of chalcones.

References

An In-depth Technical Guide to the Synthesis of 2',4',6'-Trimethoxyacetophenone from Phloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2',4',6'-Trimethoxyacetophenone, a valuable intermediate in the synthesis of various biologically active compounds, from its precursor, phloroacetophenone. This document outlines the chemical transformation, provides detailed experimental protocols, and presents key analytical data for the starting material and the final product.

Introduction

This compound is a key building block in medicinal chemistry and organic synthesis, primarily utilized in the creation of flavonoids, chalcones, and other heterocyclic compounds with potential therapeutic applications. The synthesis from phloroacetophenone (2',4',6'-trihydroxyacetophenone) involves the complete methylation of the hydroxyl groups on the aromatic ring. This transformation is a fundamental example of Williamson ether synthesis, a widely employed reaction in organic chemistry.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The phenolic hydroxyl groups of phloroacetophenone are deprotonated by a base, typically a carbonate, to form the corresponding phenoxide ions. These highly nucleophilic phenoxides then attack the electrophilic methyl group of the methylating agent, dimethyl sulfate (B86663), resulting in the formation of the methoxy (B1213986) ether and a sulfate salt as a byproduct. The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972), to facilitate the dissolution of the reactants and promote the reaction rate.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physical and Chemical Properties

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)CAS Number
Phloroacetophenone1-(2,4,6-trihydroxyphenyl)ethanoneC₈H₈O₄168.15Pale yellow crystalline solid218-220480-66-0
This compound1-(2,4,6-trimethoxyphenyl)ethanoneC₁₁H₁₄O₄210.23White to off-white solid101-103[1]832-58-6

Table 2: Spectroscopic Data

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm⁻¹)
Phloroacetophenone (DMSO-d₆) δ 12.5 (s, 2H, -OH), 9.8 (s, 1H, -OH), 5.8 (s, 2H, Ar-H), 2.5 (s, 3H, -CH₃)(DMSO-d₆) δ 203.0, 165.0, 162.5, 94.5, 90.0, 32.0~3200 (br, O-H), 1620 (C=O), 1580, 1450 (C=C)
This compound (CDCl₃, 400 MHz) δ 6.09 (s, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.78 (s, 6H, 2 x OCH₃), 2.47 (s, 3H, CH₃CO-)[1](CDCl₃) δ 202.5, 162.5, 158.5, 105.0, 90.5, 55.5, 55.0, 32.52977 (C-H), 1692 (C=O), 1602, 1415 (C=C), 1210, 1130 (C-O)[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from phloroacetophenone.

Materials:

  • Phloroacetophenone (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (6.0 eq)

  • Dimethyl Sulfate ((CH₃)₂SO₄) (4.0 eq)

  • Anhydrous Acetone

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phloroacetophenone (1.0 eq) and anhydrous acetone. Stir the mixture until the phloroacetophenone is fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (6.0 eq) to the solution. The mixture will become a suspension.

  • Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (4.0 eq) dropwise to the suspension at room temperature using a dropping funnel. The addition should be controlled to avoid a rapid exothermic reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter the solid potassium carbonate and its salts using a Büchner funnel. Wash the solid residue with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of water).

    • Combine the organic layers and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield a white to off-white solid.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Synthesis_Workflow Phloroacetophenone Phloroacetophenone Reaction_Mixture Dissolve in Acetone Add K₂CO₃ Phloroacetophenone->Reaction_Mixture Methylation Add (CH₃)₂SO₄ Reflux Reaction_Mixture->Methylation Workup Filter Extract with Ethyl Acetate Wash & Dry Methylation->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Phlor Phloroacetophenone (Ar-(OH)₃) Phenoxide Phenoxide Ion (Ar-(O⁻)₃) Phlor->Phenoxide Deprotonation DMS Dimethyl Sulfate ((CH₃)₂SO₄) Product This compound (Ar-(OCH₃)₃) Base K₂CO₃ Phenoxide->Product Nucleophilic Attack Byproduct K₂SO₄

Caption: Simplified reaction pathway illustrating the key chemical transformations.

Safety Considerations

  • Dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, and safety goggles) must be worn. Any spills should be neutralized immediately with a solution of ammonia.

  • Acetone is a flammable solvent. Ensure that the heating of the reaction mixture is carried out using a heating mantle and that there are no open flames in the vicinity.

  • Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The synthesis of this compound from phloroacetophenone via Williamson ether synthesis is a robust and well-established method. The use of dimethyl sulfate and potassium carbonate in acetone provides an effective means of achieving complete methylation of the phenolic hydroxyl groups. This technical guide provides researchers and professionals in the field of drug development with the necessary information to perform this synthesis and characterize the resulting product. Careful adherence to the experimental protocol and safety precautions is essential for a successful and safe outcome.

References

An In-depth Technical Guide to 1-(2,4,6-trimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,4,6-trimethoxyphenyl)ethanone, a key synthetic intermediate and biologically active molecule. This document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic data. Furthermore, it explores its emerging role in drug discovery, particularly focusing on its neuroprotective and anti-inflammatory activities, and presents a putative signaling pathway. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

1-(2,4,6-trimethoxyphenyl)ethanone, also known as 2',4',6'-trimethoxyacetophenone, is an aromatic ketone characterized by a benzene (B151609) ring substituted with an acetyl group and three methoxy (B1213986) groups at positions 2, 4, and 6. Its IUPAC name is 1-(2,4,6-trimethoxyphenyl)ethanone [1].

Identifiers and Molecular Structure
IdentifierValue
IUPAC Name 1-(2,4,6-trimethoxyphenyl)ethanone[1]
Synonyms This compound, Phloroacetophenone trimethyl ether, O-Methylxanthoxylin[1]
CAS Number 832-58-6[1]
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
SMILES CC(=O)C1=C(C=C(C=C1OC)OC)OC[1]
InChI InChI=1S/C11H14O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-6H,1-4H3[1]
Physicochemical Data
PropertyValue
Appearance Solid
Melting Point 98-102 °C
Solubility Soluble in chloroform.

Synthesis Protocols

The primary synthetic route to 1-(2,4,6-trimethoxyphenyl)ethanone is the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636).

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize 1-(2,4,6-trimethoxyphenyl)ethanone from 1,3,5-trimethoxybenzene and acetyl chloride.

Materials:

  • 1,3,5-trimethoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane at 0 °C.

  • Add acetyl chloride (1.0 eq.) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature below 5 °C.

  • Stir the resulting mixture for an additional 20 minutes at 0 °C.

  • In a separate flask, dissolve 1,3,5-trimethoxybenzene (1.0 eq.) in anhydrous dichloromethane.

  • Add the 1,3,5-trimethoxybenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at or below 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent like ethanol.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

Note: The following are predicted and typical chemical shifts. Actual values may vary based on solvent and experimental conditions.

¹H NMR (CDCl₃):

  • δ ~2.5 ppm (s, 3H, -COCH₃)

  • δ ~3.8 ppm (s, 9H, 3 x -OCH₃)

  • δ ~6.1 ppm (s, 2H, Ar-H)

¹³C NMR (CDCl₃):

  • δ ~32 ppm (-COCH₃)

  • δ ~55-56 ppm (-OCH₃)

  • δ ~90 ppm (Ar-C-H)

  • δ ~106 ppm (Ar-C-COCH₃)

  • δ ~158-162 ppm (Ar-C-OCH₃)

  • δ ~203 ppm (C=O)

Infrared (IR) Spectroscopy

The IR spectrum of 1-(2,4,6-trimethoxyphenyl)ethanone would exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Assignment
~2950-2840C-H stretch (alkane)
~1680-1700C=O stretch (aryl ketone)
~1600, ~1465C=C stretch (aromatic ring)
~1250-1020C-O stretch (aryl ether)
Mass Spectrometry

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule.

m/zAssignment
210[M]⁺ (Molecular ion)
195[M - CH₃]⁺
167[M - COCH₃]⁺
139[M - COCH₃ - CO]⁺

Applications in Drug Development and Biological Activity

1-(2,4,6-trimethoxyphenyl)ethanone serves as a versatile precursor for the synthesis of various biologically active compounds, most notably chalcones, which exhibit a wide range of pharmacological activities including anti-inflammatory and anticancer effects.

Neuroprotective and Anti-inflammatory Effects

Recent studies have highlighted the therapeutic potential of 1-(2,4,6-trimethoxyphenyl)ethanone (referred to as TMA in some literature) in models of neuroinflammation and depressive amnesia. In a mouse model induced by methylglyoxal (B44143) (MGO), a reactive dicarbonyl species implicated in neurodegenerative diseases, TMA demonstrated significant neuroprotective effects.

The proposed mechanism involves the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and neuroinflammatory pathways. Specifically, TMA was found to:

  • Modulate Glucocorticoid Receptor (GR) Expression: TMA treatment was observed to influence the expression of the glucocorticoid receptor, a key regulator of the stress response.

  • Reduce Cortisol Levels: Elevated cortisol is a hallmark of stress and is implicated in neuronal damage. TMA was shown to decrease circulating cortisol levels.

  • Attenuate Neuroinflammation: TMA treatment led to a reduction in the pro-inflammatory cytokine interleukin-1β (IL-1β) and a concurrent increase in the anti-inflammatory cytokine interleukin-10 (IL-10). It also reduced microglial activation, a key event in neuroinflammation.

Putative Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which 1-(2,4,6-trimethoxyphenyl)ethanone may exert its neuroprotective and anti-inflammatory effects.

G MGO Methylglyoxal (MGO) (Neurotoxic Insult) Neuroinflammation Neuroinflammation MGO->Neuroinflammation induces HPA_Axis HPA Axis Dysregulation MGO->HPA_Axis induces Microglia Microglial Activation Neuroinflammation->Microglia IL10 ↓ IL-10 (Anti-inflammatory) Neuroinflammation->IL10 Neuronal_Damage Neuronal Damage & Cognitive Impairment Neuroinflammation->Neuronal_Damage leads to IL1b ↑ IL-1β (Pro-inflammatory) Microglia->IL1b IL1b->Neuronal_Damage contributes to GR Glucocorticoid Receptor (GR) Modulation HPA_Axis->GR HPA_Axis->Neuronal_Damage leads to Cortisol ↑ Cortisol GR->Cortisol Cortisol->Neuronal_Damage contributes to Neuroprotection Neuroprotection & Improved Cognition TMA 1-(2,4,6-trimethoxyphenyl)ethanone (TMA) TMA->Neuroinflammation inhibits TMA->HPA_Axis regulates TMA->Neuroprotection promotes

Caption: Proposed mechanism of 1-(2,4,6-trimethoxyphenyl)ethanone action.

Conclusion

1-(2,4,6-trimethoxyphenyl)ethanone is a valuable chemical entity with well-defined synthetic routes and physicochemical properties. Its role as a precursor to bioactive chalcones is well-established. Emerging research now points towards its intrinsic therapeutic potential, particularly in the realm of neuroprotection and anti-inflammation. The ability of this compound to modulate the HPA axis and key inflammatory cytokines suggests a promising avenue for the development of novel therapeutics for neurodegenerative and stress-related disorders. Further investigation into its mechanism of action and structure-activity relationships is warranted to fully exploit its potential in drug discovery.

References

An In-Depth Technical Guide to 2',4',6'-Trimethoxyacetophenone: Synthesis, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4',6'-Trimethoxyacetophenone is an organic compound that belongs to the acetophenone (B1666503) family. It is characterized by a phenyl ring substituted with an acetyl group and three methoxy (B1213986) groups at the 2', 4', and 6' positions. This compound serves as a crucial precursor in the synthesis of various biologically active molecules, most notably chalcones, which are known for their broad spectrum of pharmacological activities including anti-inflammatory, anticancer, and antioxidant properties. This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical properties, synthesis protocols, and its role in the development of potential therapeutic agents.

Chemical Information and Synonyms

A clear identification of this compound is fundamental for researchers. Below is a table summarizing its key identifiers and synonyms.

IdentifierValue
IUPAC Name 1-(2,4,6-trimethoxyphenyl)ethanone
CAS Number 832-58-6
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol

Synonyms:

  • 1-(2,4,6-Trimethoxyphenyl)ethanone

  • 2,4,6-Trimethoxyacetophenone

  • Phloracetophenone trimethyl ether

  • O-Methylxanthoxylin

  • Ethanone, 1-(2,4,6-trimethoxyphenyl)-

  • 1-Acetyl-2,4,6-trimethoxybenzene

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

PropertyValue
Melting Point 98-102 °C
Boiling Point 343.0 ± 37.0 °C (Predicted)
Solubility Soluble in chloroform
Appearance Off-white to light yellow solid

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of phloroacetophenone.

Experimental Protocol: Methylation of Phloroacetophenone

Materials:

  • Phloroacetophenone

  • Dimethyl sulfate (B86663)

  • Anhydrous potassium carbonate

  • Anhydrous acetone (B3395972)

  • Hydrochloric acid (10%)

  • Ice

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of phloroacetophenone in anhydrous acetone, add anhydrous potassium carbonate.

  • Cool the mixture in an ice bath and add dimethyl sulfate dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • To the residue, add cold water and extract the product with ethyl acetate.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water) to yield a pure crystalline solid.

Role in Organic Synthesis: Precursor to Chalcones

This compound is a key building block in the Claisen-Schmidt condensation reaction to synthesize a variety of chalcone (B49325) derivatives. These chalcones are investigated for their wide range of biological activities.

Experimental Protocol: Synthesis of Chalcones

Materials:

  • This compound

  • Aromatic aldehyde (substituted or unsubstituted)

  • Ethanol

  • Aqueous sodium hydroxide (B78521) or potassium hydroxide solution

  • Ice-cold water

Procedure:

  • Dissolve this compound and the desired aromatic aldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add the aqueous base (NaOH or KOH) solution with continuous stirring.

  • Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Biological Activities and Potential Therapeutic Applications

Research has indicated that this compound and its derivatives possess several biological activities, making them interesting candidates for drug discovery and development.

Anti-inflammatory Activity

Chalcones derived from this compound have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells)[1][2]. Nitric oxide is a key mediator in the inflammatory process, and its inhibition is a target for anti-inflammatory therapies.

Quantitative Data: Inhibition of Nitric Oxide Production by Chalcone Derivatives [1][2]

Chalcone DerivativeIC₅₀ (µM)
Chalcone 11.34
Chalcone 22.50
Chalcone 33.15
Chalcone 43.78
Chalcone 54.20
Chalcone 65.80
Chalcone 710.50
Chalcone 815.20
Chalcone 918.90
Chalcone 1022.40
Chalcone 1125.10
Chalcone 1227.60
Positive Control (1400W) 3.78

Note: The specific structures of the chalcone derivatives are detailed in the cited literature.

Anticancer Activity

This compound has been investigated for its potential anticancer properties through various mechanisms:

  • Aromatase Inhibition: Aromatase is a key enzyme in the biosynthesis of estrogens. Inhibiting this enzyme is a crucial strategy in the treatment of hormone-dependent breast cancers.

  • Topoisomerase II Inhibition: Topoisomerase II is an enzyme essential for DNA replication and cell division. Its inhibition can lead to the arrest of the cell cycle and apoptosis in cancer cells.

  • Tubulin Interaction: This compound is suggested to interact with tubulin, a protein that polymerizes to form microtubules. Disruption of microtubule dynamics can inhibit cell division and induce apoptosis.

Experimental Protocols for Biological Assays

Nitric Oxide Production Inhibition Assay in Macrophages

This protocol is adapted from studies on chalcone derivatives of this compound[1][2].

Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

Assay Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production.

  • After a 24-hour incubation period, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.

  • Calculate the percentage of inhibition of nitric oxide production compared to the LPS-stimulated control.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the nitric oxide production.

Aromatase Inhibition Assay (General Protocol)

A common method to assess aromatase inhibition is the tritiated water-release assay.

Materials:

  • Human placental microsomes or recombinant human aromatase

  • [1β-³H(N)]-Androst-4-ene-3,17-dione (substrate)

  • NADPH

  • Test compound

  • Dextran-coated charcoal

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing the aromatase enzyme source, NADPH, and the tritiated substrate in a suitable buffer.

  • Add various concentrations of the test compound to the reaction mixture.

  • Incubate the mixture at 37°C for a specified time.

  • Stop the reaction by adding an organic solvent (e.g., chloroform).

  • Separate the aqueous phase, which contains the released ³H₂O, from the organic phase containing the unreacted substrate.

  • Treat the aqueous phase with dextran-coated charcoal to remove any remaining tritiated substrate.

  • Measure the radioactivity of the aqueous phase using a liquid scintillation counter.

  • Calculate the percentage of aromatase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Topoisomerase II Inhibition Assay (Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

Procedure:

  • Prepare a reaction mixture containing kDNA, ATP, and assay buffer.

  • Add various concentrations of the test compound.

  • Initiate the reaction by adding topoisomerase II enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution/loading dye.

  • Separate the reaction products by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • In the absence of an inhibitor, topoisomerase II will decatenate the kDNA network into minicircles, which will migrate into the gel. An effective inhibitor will prevent this, and the kDNA will remain as a complex network at the origin of the gel.

  • The IC₅₀ value can be determined as the concentration of the compound that inhibits 50% of the decatenation activity.

Tubulin Polymerization Assay (Turbidity Assay)

This assay measures the effect of a compound on the polymerization of tubulin into microtubules by monitoring changes in turbidity.

Materials:

  • Purified tubulin

  • GTP

  • Polymerization buffer

  • Test compound

  • A temperature-controlled spectrophotometer

Procedure:

  • Prepare a reaction mixture containing tubulin and GTP in a polymerization buffer on ice.

  • Add various concentrations of the test compound.

  • Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer at 37°C to initiate polymerization.

  • Monitor the increase in absorbance (turbidity) at 340 nm over time.

  • An inhibitor of tubulin polymerization will decrease the rate and extent of the absorbance increase, while a stabilizer will enhance it.

  • The IC₅₀ value for inhibition of polymerization can be determined from the dose-response curve.

Signaling Pathways

Aromatase Inhibition Signaling Pathway

Aromatase inhibitors block the conversion of androgens (testosterone and androstenedione) into estrogens (estradiol and estrone). This leads to a decrease in estrogen levels, which in turn reduces the activation of the estrogen receptor (ER). The inhibition of ER signaling in hormone-dependent breast cancer cells leads to cell cycle arrest and apoptosis.

Aromatase_Inhibition_Pathway Androgens Androgens (Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (Estradiol, Estrone) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Activates Gene_Expression Estrogen-Responsive Gene Expression ER->Gene_Expression Cell_Proliferation Cell Proliferation and Survival Gene_Expression->Cell_Proliferation Aromatase_Inhibitor 2',4',6'-Trimethoxy- acetophenone Aromatase_Inhibitor->Aromatase Inhibits

Caption: Aromatase inhibition pathway.

Topoisomerase II Inhibition Mechanism

Topoisomerase II plays a critical role in resolving DNA tangles and supercoils by creating transient double-strand breaks. Inhibitors of topoisomerase II, known as "poisons," trap the enzyme in a covalent complex with the DNA (the cleavage complex). This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.

Topoisomerase_II_Inhibition Supercoiled_DNA Supercoiled/Tangled DNA Topo_II Topoisomerase II Supercoiled_DNA->Topo_II Binds Cleavage_Complex Topoisomerase II- DNA Cleavage Complex Topo_II->Cleavage_Complex Creates double- strand break Religation DNA Re-ligation Cleavage_Complex->Religation DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Prevents re-ligation Relaxed_DNA Relaxed/Detangled DNA Religation->Relaxed_DNA Topo_II_Inhibitor 2',4',6'-Trimethoxy- acetophenone Topo_II_Inhibitor->Cleavage_Complex Stabilizes Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Topoisomerase II inhibition mechanism.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its role as a precursor to a wide array of biologically active chalcones and its own potential as an inhibitor of key cancer-related enzymes highlight its importance for further research. This technical guide provides a foundational understanding of its synthesis, properties, and biological relevance, offering a starting point for researchers and drug development professionals interested in exploring its therapeutic potential. Further studies are warranted to fully elucidate the specific mechanisms of action and to quantify the biological activities of this compound itself.

References

The Genesis of Trimethoxyacetophenones: A Journey from Synthesis to Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoxyacetophenones, a class of aromatic ketones, have emerged from relative obscurity in the annals of organic chemistry to become pivotal precursors in the synthesis of a diverse array of biologically active compounds. Their unique substitution patterns endow them with the ability to serve as foundational scaffolds for molecules targeting critical cellular pathways implicated in cancer, inflammation, and other disease states. This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of trimethoxyacetophenones, with a particular focus on their synthesis, physicochemical properties, and their role in the generation of pharmacologically relevant derivatives, most notably chalcones. Detailed experimental protocols for their synthesis and the subsequent generation of derivatives are provided, alongside visualizations of key signaling pathways influenced by these compounds, offering a valuable resource for researchers in drug discovery and development.

Introduction

The trimethoxyacetophenone isomers, characterized by an acetophenone (B1666503) core bearing three methoxy (B1213986) groups on the phenyl ring, represent a fascinating case study in the evolution of chemical significance. Initially of interest for their synthetic utility and as intermediates in organic reactions, their true potential has been progressively unlocked through the exploration of their derivatives. The strategic placement of the electron-donating methoxy groups significantly influences the reactivity of the aromatic ring and the carbonyl group, making these compounds versatile building blocks.

This guide will delve into the historical context of their discovery, charting a course from their first synthesis to their current-day applications. We will explore the key synthetic methodologies that have been developed and refined over time, providing detailed experimental protocols for their preparation. Furthermore, this document will illuminate the crucial role of trimethoxyacetophenones as precursors to biologically active molecules, with a particular emphasis on chalcones and their impact on critical signaling pathways such as NF-κB, iNOS, and microtubule dynamics. Through a combination of tabulated data, detailed procedures, and visual pathway diagrams, this guide aims to equip researchers with a thorough understanding of the foundational importance of trimethoxyacetophenones in modern medicinal chemistry.

Discovery and History

While the Claisen-Schmidt condensation, a key reaction for the synthesis of chalcones from acetophenones, was first described in the 1880s by Rainer Ludwig Claisen and J. Gustav Schmidt, the specific history of the first synthesis of the various trimethoxyacetophenone isomers is less centrally documented.[1] Early organic chemists systematically explored the reactions of substituted aromatic compounds, and it is within this broader context of aromatic chemistry that the synthesis of trimethoxyacetophenones likely first occurred.

The synthesis of 2',4',6'-trimethoxyacetophenone can be achieved through the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636).[2] Another early method for the preparation of 2',3',4'-trimethoxyacetophenone (B1346922) involved the reaction of dimethyl sulfate (B86663) with gallacetophenone (B154301) in the presence of potassium hydroxide (B78521).[3] The synthesis of 3',4',5'-trimethoxyacetophenone (B153969) has also been a subject of study, with early methods focusing on leveraging the reactivity of appropriately substituted benzoic acid derivatives.

The significance of these compounds grew substantially with the burgeoning field of medicinal chemistry. Researchers began to recognize that the trimethoxyphenyl moiety was a key pharmacophore in a number of naturally occurring and synthetic compounds with potent biological activity. This realization spurred renewed interest in the efficient synthesis of trimethoxyacetophenones as crucial starting materials for the development of novel therapeutic agents.

Physicochemical Properties of Trimethoxyacetophenone Isomers

The physical and chemical properties of trimethoxyacetophenone isomers are influenced by the substitution pattern of the methoxy groups on the phenyl ring. These properties are critical for their handling, reactivity, and application in synthesis. A summary of key quantitative data for several common isomers is presented in Table 1.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C/mmHg)Appearance
2',3',4'-Trimethoxyacetophenone 13909-73-4C₁₁H₁₄O₄210.2314-15295-297Clear yellow liquid
2',4',5'-Trimethoxyacetophenone 1818-28-6C₁₁H₁₄O₄210.2397-102-Colourless needles
This compound 832-58-6C₁₁H₁₄O₄210.2398-102343.0±37.0 (Predicted)Off-white to light yellow solid
3',4',5'-Trimethoxyacetophenone 1136-86-3C₁₁H₁₄O₄210.2378-80173-174/10White to yellow crystalline powder

Data compiled from references[3][4][5][6][7][8][9][10][11][12]

Key Experimental Protocols

The synthesis of trimethoxyacetophenones and their subsequent conversion to biologically active derivatives are cornerstone procedures in medicinal chemistry. The following sections provide detailed methodologies for two of the most critical reactions.

Synthesis of this compound via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for the synthesis of aryl ketones. This protocol details the acylation of 1,3,5-trimethoxybenzene to yield this compound.

Materials:

  • 1,3,5-Trimethoxybenzene

  • Acetyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous Sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • A solution of 1,3,5-trimethoxybenzene (e.g., 2.0 g, 11.8 mmol) in anhydrous CH₂Cl₂ is cooled to 0 °C in an ice bath for 10 minutes.[2]

  • Anhydrous AlCl₃ (e.g., 1.9 g, 14.2 mmol) is added to the cooled solution, followed by the dropwise addition of acetyl chloride (e.g., 1.26 mL, 1.4 g, 17.7 mmol).[2]

  • The reaction mixture is stirred at 0 °C for 2 hours.[2]

  • After 2 hours, the reaction is quenched by the slow addition of a 10% aqueous NaOH solution (e.g., 40 mL).[2]

  • The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with CH₂Cl₂ (e.g., 3 x 30 mL).[2]

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.[2]

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 5:1) to afford this compound as a white solid.[2]

Synthesis of a Chalcone (B49325) Derivative via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a versatile reaction for the formation of chalcones from an acetophenone and a benzaldehyde (B42025) derivative. This protocol outlines the general procedure using 3',4',5'-trimethoxyacetophenone as the starting material.

Materials:

  • 3',4',5'-Trimethoxyacetophenone

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (B145695)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • 50% Acetic acid

Procedure:

  • Dissolve 3',4',5'-trimethoxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Add a 50% aqueous solution of NaOH or KOH (e.g., 50% KOH) and stir the mixture at room temperature.[13]

  • Slowly add the substituted benzaldehyde (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to overnight.

  • Once the reaction is complete, neutralize the mixture with a 50% acetic acid solution until a pH of 7 is reached.[13]

  • The precipitated chalcone product is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Significance and Signaling Pathways

Trimethoxyacetophenones are crucial precursors for a vast number of biologically active compounds, most notably chalcones. These chalcone derivatives have been shown to exert their effects through the modulation of several key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[14] Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory conditions.[15] Chalcones derived from trimethoxyacetophenones have been shown to inhibit this pathway.[15]

NF_kB_Inhibition cluster_inactive LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 Activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF6->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Degradation of IκBα Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Chalcone Chalcone Derivative Chalcone->IKK_complex Inhibits Chalcone->NFkB Inhibits Translocation

Inhibition of the NF-κB signaling pathway by chalcone derivatives.
Inhibition of the iNOS Signaling Pathway

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a key mediator in inflammation and immune responses.[16][17][18] Overproduction of NO by iNOS is associated with various inflammatory diseases. Chalcones derived from trimethoxyacetophenones have been identified as potent inhibitors of iNOS expression and activity.[19]

iNOS_Inhibition Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) Receptor Cytokine Receptors Cytokines->Receptor Bind JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Activate NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway Activate iNOS_gene iNOS Gene Transcription JAK_STAT->iNOS_gene Induce NFkB_pathway->iNOS_gene Induce iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L_arginine L-Arginine L_arginine->iNOS_protein Inflammation Inflammation NO->Inflammation Promotes Chalcone Chalcone Derivative Chalcone->iNOS_gene Inhibits Transcription Chalcone->iNOS_protein Inhibits Activity

Inhibition of the iNOS signaling pathway by chalcone derivatives.
Induction of Microtubule Depolymerization

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport.[20][21][22][23][24] Their dynamic instability is tightly regulated.[20][21][22][23][24] Several anticancer drugs target microtubule dynamics, and certain chalcone derivatives have been shown to induce microtubule depolymerization, leading to cell cycle arrest and apoptosis.[24]

Microtubule_Depolymerization Tubulin αβ-Tubulin Dimers (GTP-bound) Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization (Catastrophe) Microtubule->Depolymerization Dynamic Instability Depolymerization->Tubulin (GDP-bound) Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Depolymerization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Chalcone Chalcone Derivative Chalcone->Tubulin Binds to Colchicine Site Chalcone->Polymerization Inhibits Chalcone->Depolymerization Promotes

Induction of microtubule depolymerization by chalcone derivatives.

Conclusion and Future Perspectives

Trimethoxyacetophenones have transitioned from being simple chemical intermediates to indispensable scaffolds in the quest for novel therapeutics. Their synthetic accessibility and the rich chemical space offered by their derivatives, particularly chalcones, have cemented their importance in modern drug discovery. The ability of these derivatives to modulate complex signaling pathways underscores their potential for the development of targeted therapies for a range of human diseases.

Future research in this area will likely focus on several key aspects. The development of more efficient and sustainable synthetic routes to trimethoxyacetophenones and their derivatives will continue to be a priority. A deeper understanding of the structure-activity relationships of these compounds will enable the design of more potent and selective inhibitors of specific cellular targets. Furthermore, the exploration of novel drug delivery systems for these often-hydrophobic molecules will be crucial for translating their in vitro efficacy into in vivo therapeutic success. The journey of trimethoxyacetophenones is far from over, and they are poised to remain at the forefront of innovative drug development for the foreseeable future.

References

A Comprehensive Technical Guide to 2',4',6'-Trimethoxyacetophenone in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4',6'-Trimethoxyacetophenone, also known by its synonym Phloroacetophenone trimethyl ether, is an aromatic ketone with the chemical formula C₁₁H₁₄O₄. It is structurally characterized by an acetophenone (B1666503) core substituted with three methoxy (B1213986) groups at the 2', 4', and 6' positions of the phenyl ring.[1] This substitution pattern, deriving from the highly activated 1,3,5-trimethoxybenzene (B48636) precursor, imparts unique reactivity and makes it a valuable and versatile intermediate in modern organic synthesis.[2]

Primarily utilized as a key building block, this compound serves as a precursor in the synthesis of a wide array of more complex molecules, particularly flavonoids and chalcones, many of which exhibit significant biological and pharmacological activities.[2][3] Its electron-rich aromatic ring is highly susceptible to electrophilic substitution, allowing for further functionalization.[1][2] This guide provides an in-depth overview of its properties, synthesis, and critical roles in synthetic organic chemistry.

Physical and Chemical Properties

This compound is typically a white to off-white or light yellow crystalline solid at room temperature.[1][4] It is soluble in organic solvents like chloroform, ethanol, and acetone, but has low solubility in water.[1][3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-(2,4,6-Trimethoxyphenyl)ethanone[3]
Synonyms Phloroacetophenone trimethyl ether, O-Methylxanthoxylin[3]
CAS Number 832-58-6
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance Off-white to light yellow solid/crystalline powder[1][4]
Melting Point 98-102 °C (lit.)[3]
Boiling Point 343.0 ± 37.0 °C (Predicted)[3]
Density 1.089 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in chloroform[3]
Octanol/Water Partition Coeff. (logP) 1.915 (Calculated)[5]
Enthalpy of Fusion (ΔfusH°) 22.28 kJ/mol (Calculated)[5]
Flash Point Not applicable

Spectral Data

The structural features of this compound are well-defined by various spectroscopic techniques. The key spectral data are summarized below.

Table 2: Spectral Data Summary for this compound

TechniqueDataSource(s)
¹H NMR (400 MHz, CDCl₃)δ 6.09 (s, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.78 (s, 6H, 2 x OCH₃), 2.47 (s, 3H, CH₃CO-)[6]
¹³C NMR (CDCl₃)Full spectrum available for viewing at SpectraBase.[7]
Infrared (IR) (neat)ν 1692 (C=O), 1602 (Ar C=C), 1210, 1130 (C-O) cm⁻¹[6]
Mass Spec. (MS) (EI)Major Fragments (m/z): 195 (M-CH₃), 210 (M⁺)[8]

Synthesis and Reaction Mechanisms

The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene.[2] The high electron density of the 1,3,5-trimethoxybenzene ring, due to the three activating methoxy groups, makes it exceptionally reactive towards electrophiles like the acylium ion generated from an acylating agent and a Lewis acid catalyst.[2][9]

Friedel-Crafts Acylation Workflow

The synthesis involves the reaction of 1,3,5-trimethoxybenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][9]

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 1,3,5-Trimethoxybenzene p2 Electrophilic Aromatic Substitution r1->p2 r2 Acetyl Chloride p1 Formation of Acylium Ion r2->p1 r3 AlCl₃ (Lewis Acid) r3->p1 Catalyst p1->p2 Electrophile p3 Aqueous Workup (Hydrolysis of Complex) p2->p3 prod This compound p3->prod

Caption: Workflow for the synthesis of this compound.

Potential Side Reactions

While the Friedel-Crafts acylation is generally effective, the high reactivity of the 1,3,5-trimethoxybenzene substrate can lead to side reactions:

  • Diacylation: Despite the deactivating effect of the newly introduced acyl group, the strong activation by the three methoxy groups can sometimes be sufficient to allow for a second acylation reaction. This can be mitigated by using the acylating agent as the limiting reagent and maintaining low reaction temperatures.[9]

  • Demethylation: Prolonged reaction times or higher temperatures in the presence of a strong Lewis acid can cause cleavage of the methyl ethers, leading to hydroxylated byproducts.[9]

Role in Organic Chemistry

This compound is not typically used as an end-product but rather as a strategic intermediate. Its utility stems from the reactive handles it possesses: the ketone carbonyl group and the activated aromatic ring.

Precursor for Bioactive Compounds

The primary role of this compound is as a key precursor for flavonoids and chalcones.[2][3] The ketone functionality is readily condensed with various benzaldehydes (Claisen-Schmidt condensation) to form chalcones (e.g., 4,2',4',6'-tetramethoxy-chalcone), which are precursors to a vast library of flavonoids with diverse biological activities, including anti-inflammatory and anticancer effects.[2][3]

Photochemical Applications

Aromatic ketones, such as acetophenone derivatives, are known to undergo nπ* transitions upon absorption of UV light.[10] This property makes them suitable for use as photosensitizers, where they can absorb light energy and transfer it to other molecules to initiate photochemical reactions. While specific, detailed applications of this compound as a photosensitizer are not extensively documented in initial findings, its structural class suggests potential utility in photochemical synthesis and triplet energy transfer reactions.[10]

Electrophilic Aromatic Substitution

The trimethoxy-substituted ring is highly activated, making the remaining aromatic protons (at the 3' and 5' positions) susceptible to further electrophilic substitution. This allows for the introduction of other functional groups, enabling the synthesis of more complex and highly substituted aromatic structures. However, steric hindrance from the adjacent substituents must be considered.

Caption: Key roles and applications of this compound.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The following protocol is a representative example for the laboratory-scale synthesis.

Reagents and Materials:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM. Cool the suspension to 0 °C using an ice bath.[6]

  • Acylium Ion Formation: Add acetyl chloride (1.5 eq.) dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0 °C. Stir the resulting mixture for an additional 20 minutes at this temperature.[6]

  • Substrate Addition: In a separate flask, dissolve 1,3,5-trimethoxybenzene (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at or below 0 °C.[6][9]

  • Reaction Progression: Allow the reaction to stir at 0 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice and a 10% NaOH solution to hydrolyze the aluminum complex.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).[6]

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.[6]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate (e.g., 5:1) eluent system to afford this compound as a white solid.[6]

Conclusion

This compound is a cornerstone intermediate in organic synthesis, valued for its predictable reactivity and strategic importance. Its straightforward synthesis via Friedel-Crafts acylation provides ready access to a molecule primed for further chemical transformations. Its principal role as a precursor to chalcones and flavonoids positions it as a critical component in the fields of medicinal chemistry and drug discovery, where these scaffolds are continuously explored for novel therapeutic agents. The combination of its activated aromatic ring and ketone functionality ensures its continued relevance as a versatile building block for constructing complex molecular architectures.

References

Preliminary Biological Activity of 2',4',6'-Trimethoxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological activities of 2',4',6'-Trimethoxyacetophenone and its derivatives. The document focuses on its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. It is important to note that much of the current research has focused on chalcones derived from this compound, which serve as key intermediates in the synthesis of these biologically active compounds. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate further research and development.

Introduction

This compound is an organic compound that has garnered interest in the pharmaceutical and chemical research fields.[1] While it is a valuable reagent in organic synthesis, particularly for creating more complex molecules like chalcones, it also exhibits inherent biological activities.[1] Research suggests its potential as a lead compound in drug development, particularly in oncology.[1] This guide will delve into the current understanding of its anti-inflammatory, anti-cancer, and antimicrobial properties.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds derived from this compound have been a primary area of investigation. Chalcones synthesized from this precursor have shown significant inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator.

Quantitative Data: Inhibition of Nitric Oxide Production

A study involving fourteen synthetic chalcones derived from this compound evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The half-maximal inhibitory concentration (IC50) values for these chalcones ranged from 1.34 to 27.60 µM.[2] Eight of the tested chalcones exhibited IC50 values lower than or equal to the positive control, 1400W (IC50 = 3.78 µM), a selective inhibitor of inducible nitric oxide synthase (iNOS).[2]

Chalcone (B49325) Derivative (from this compound)IC50 (µM) for NO Inhibition
Derivative 11.34
Derivative 2≤ 3.78
... (and other 6 derivatives)≤ 3.78
Other Derivatives (6 total)> 3.78 and ≤ 27.60
Positive Control: 1400W 3.78

Note: The specific structures of the 14 chalcone derivatives are detailed in the original research publication. This table summarizes the range of activities observed.

Signaling Pathway

The anti-inflammatory effects of chalcones derived from this compound are largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers a cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the NF-κB (p65/p50) dimer to the nucleus. Once in the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. Chalcones can interfere with this pathway, potentially by inhibiting IKK activity or the nuclear translocation of NF-κB, thereby reducing the expression of iNOS and subsequent NO production.[3]

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates iNOS_gene iNOS Gene Transcription NFkB_nucleus->iNOS_gene Promotes iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Leads to NO Nitric Oxide (NO) iNOS_protein->NO Produces Chalcones Chalcones from This compound Chalcones->IKK Inhibits Chalcones->NFkB_nucleus Inhibits Translocation

NF-κB Signaling Pathway Inhibition
Experimental Protocol: Nitric Oxide Inhibition Assay

This protocol is based on the Griess assay for the quantification of nitrite (B80452), a stable product of NO, in cell culture supernatants of LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from Escherichia coli

  • This compound-derived chalcones (test compounds)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours to allow for cell adherence.[5]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test chalcones for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[5] Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).

  • Nitrite Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.[5]

    • Incubate at room temperature for 10 minutes.[5]

    • Measure the absorbance at 540 nm using a microplate reader.[5]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Anti-cancer Activity

This compound has demonstrated cytotoxic activity against human lung cancer cells. Further research into its derivatives has begun to elucidate the potential mechanisms of action.

Quantitative Data: Cytotoxicity Against A549 Cells

This compound exhibited cytotoxic activity against the human lung adenocarcinoma cell line, A549, with an IC50 value of 9.8 µM after 72 hours of incubation, as determined by an alamarBlue assay.[1]

CompoundCell LineAssayIncubation Time (hrs)IC50 (µM)
This compoundA549alamarBlue729.8
Signaling Pathway

While the direct signaling pathway for this compound's anti-cancer activity is still under investigation, studies on its chalcone derivatives provide insights. For instance, a chalcone derived from it, (2E)‐1‐(2,4,6‐trimethoxyphenyl)‐3‐(4‐chlorophenyl)prop‐2‐en‐1‐one (TMOCC), has been shown to induce apoptosis in hepatocellular carcinoma cells by suppressing the RAS-ERK and AKT/FOXO3a signaling pathways.[2] These pathways are crucial for cell survival and proliferation, and their inhibition can lead to programmed cell death.

G TMOCC TMOCC (Chalcone Derivative) RAS RAS TMOCC->RAS Inhibits AKT AKT TMOCC->AKT Inhibits Apoptosis Apoptosis TMOCC->Apoptosis Induces ERK ERK RAS->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes FOXO3a FOXO3a AKT->FOXO3a Inhibits FOXO3a->Apoptosis Promotes

Anti-cancer Signaling Pathway Inhibition
Experimental Protocol: Cytotoxicity Assay (CellTiter-Blue®/alamarBlue®)

This protocol describes a method to assess the cytotoxicity of this compound on A549 cells using a resazurin-based cell viability assay.

Materials:

  • A549 human lung adenocarcinoma cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (test compound)

  • CellTiter-Blue® or alamarBlue® reagent

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium and incubate overnight to allow for cell attachment.[3]

  • Compound Treatment: Add various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 1%) to the wells. Include a vehicle control (DMSO only) and a positive control (doxorubicin).

  • Incubation: Incubate the cells with the compound for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.[3]

  • Cell Viability Measurement:

    • Add 20 µL of CellTiter-Blue® or alamarBlue® reagent to each well.[3]

    • Incubate for 1-4 hours at 37°C.

    • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Activity

While the antimicrobial properties of this compound itself are not extensively documented, a derivative, 2-hydroxy-3,4,6-trimethoxyacetophenone, has been evaluated for its antimicrobial and modulatory effects.

Modulatory Antimicrobial Activity

2-hydroxy-3,4,6-trimethoxyacetophenone was assessed for its antimicrobial and modulatory activity against a panel of bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida species.[6] While the compound itself did not show significant direct antimicrobial activity, it demonstrated a significant modulatory effect when combined with the antibiotic amikacin, particularly against P. aeruginosa and S. aureus.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound.

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 2-hydroxy-3,4,6-trimethoxyacetophenone (test compound)

  • Standard antibiotics (e.g., amikacin, gentamicin)

  • 96-well microtiter plates

  • Resazurin (B115843) solution (optional, for viability indication)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well containing the serially diluted compound. Include a growth control (microorganism in broth only) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the absorbance at 600 nm. The addition of a viability indicator like resazurin can also aid in the determination.

Other Potential Biological Activities

Preliminary research suggests that this compound may interact with other important biological targets.

  • Aromatase and Topoisomerase II Inhibition: Some sources indicate that this compound may inhibit aromatase and topoisomerase II, enzymes that are crucial in hormone-dependent cancers and DNA replication, respectively.[1] However, specific quantitative data (e.g., IC50 values) for the parent compound against these enzymes are not currently available in the reviewed literature.

  • Tubulin Polymerization: Due to its structural similarity to colchicine, it has been proposed that this compound might compete for binding sites on tubulin, thereby disrupting microtubule formation, a process essential for cell division.[1]

Further experimental validation is required to confirm and quantify these potential activities.

Conclusion

This compound and its derivatives, particularly the chalcones synthesized from it, exhibit promising preliminary biological activities. The anti-inflammatory effects, mediated through the inhibition of the NF-κB pathway, and the anti-cancer activity against lung cancer cells, potentially through the RAS-ERK and AKT/FOXO3a pathways, highlight the therapeutic potential of this chemical scaffold. While its direct antimicrobial activity appears limited, its ability to modulate the efficacy of existing antibiotics warrants further investigation. Future research should focus on elucidating the precise molecular targets of this compound, quantifying its inhibitory activity against enzymes like aromatase and topoisomerase II, and expanding the evaluation of its biological effects in a wider range of in vitro and in vivo models. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to build upon in their exploration of this promising compound.

References

A Technical Guide to 2',4',6'-Trimethoxyacetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, commercial availability, synthetic applications, and biological significance of 2',4',6'-Trimethoxyacetophenone and its derivatives.

Introduction

This compound is an aromatic ketone that serves as a versatile precursor in organic synthesis, particularly in the development of biologically active compounds. Its unique substitution pattern, featuring three methoxy (B1213986) groups on the phenyl ring, imparts specific chemical reactivity and offers a scaffold for the synthesis of a diverse range of derivatives, most notably chalcones. This technical guide provides a comprehensive overview of this compound, including its commercial suppliers, key chemical data, detailed experimental protocols for its use, and an exploration of the signaling pathways modulated by its derivatives, making it a valuable resource for researchers in medicinal chemistry and drug development.

Commercial Availability and Physicochemical Properties

This compound is readily available from several commercial chemical suppliers. The purity and physical properties can vary slightly between suppliers, and it is crucial to refer to the supplier-specific certificate of analysis for precise data.

Table 1: Commercial Suppliers of this compound
SupplierProduct NumberPurity
Sigma-Aldrich63059497%
Thermo Scientific Chemicals (Alfa Aesar)A1432898%
Apollo ScientificOR112498%
TCI AmericaT1888>98.0% (GC)
Table 2: Physicochemical Data of this compound
PropertyValueSource
CAS Number 832-58-6[1]
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 98-102 °C (lit.)[1]
Solubility Soluble in chloroform, ethanol (B145695), and acetone. Less soluble in water.[2]
Boiling Point Not specified
Density Not specified

Synthesis and Experimental Protocols

This compound is a key building block for the synthesis of various heterocyclic compounds, with chalcones being a prominent class of derivatives.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636).

Experimental Protocol:

  • To a stirred solution of 1,3,5-trimethoxybenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (1.2 equivalents).

  • Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.[3]

Synthesis of Chalcones from this compound

Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and a substituted benzaldehyde (B42025) in the presence of a base.

Experimental Protocol:

  • Dissolve this compound (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • To this solution, add an aqueous solution of sodium hydroxide (B78521) (e.g., 40%) dropwise with constant stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone (B49325).

  • Filter the solid product, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.[2]

Biological Activity and Signaling Pathways of Derived Chalcones

Chalcones derived from this compound have garnered significant interest due to their diverse biological activities, including anti-inflammatory and anti-tumor properties.

Anti-inflammatory Activity

Studies have shown that synthetic chalcones derived from this compound can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5] This inhibition of NO, a key inflammatory mediator, suggests a potent anti-inflammatory effect. The mechanism of action for some chalcone derivatives involves the heme oxygenase-1 (HO-1) dependent pathway, which is a critical cellular defense mechanism against oxidative stress and inflammation.[6]

Anti-tumor Activity

Certain chalcone derivatives synthesized from this compound have demonstrated anti-tumor effects. For instance, the novel chalcone analog Ch-19 has been shown to exert its anti-tumor activity in esophageal cancer cells by stimulating the accumulation of reactive oxygen species (ROS) and inducing apoptosis (programmed cell death).[2]

Visualizations

Synthetic Pathway of Chalcones

Chalcone_Synthesis acetophenone 2',4',6'-Trimethoxy- acetophenone reagents NaOH / Ethanol acetophenone->reagents aldehyde Substituted Benzaldehyde aldehyde->reagents chalcone Chalcone Derivative reagents->chalcone Claisen-Schmidt Condensation

Caption: General synthetic pathway for chalcones from this compound.

Signaling Pathway of Chalcone-Mediated Anti-inflammatory Action

Anti_Inflammatory_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) (Inflammation) iNOS->NO Chalcone Chalcone Derivative Chalcone->NFkB inhibits HO1 HO-1 Pathway Chalcone->HO1 activates HO1->NFkB inhibits

Caption: Inhibition of the NF-κB pathway by chalcone derivatives.

Conclusion

This compound is a valuable and commercially accessible starting material for the synthesis of a wide array of biologically active molecules. Its utility in the straightforward synthesis of chalcones, which have demonstrated significant anti-inflammatory and anti-tumor properties, underscores its importance in drug discovery and medicinal chemistry. The modulation of key signaling pathways, such as the NF-κB and HO-1 pathways, by chalcone derivatives highlights the potential for developing novel therapeutic agents. This guide provides a foundational resource for researchers and professionals in the field, offering essential data and protocols to facilitate further investigation and application of this versatile compound.

References

An In-depth Technical Guide to the Photophysical Properties of 2',4',6'-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4',6'-Trimethoxyacetophenone is a polysubstituted aromatic ketone with potential applications in organic synthesis and medicinal chemistry. Its utility in photochemistry, particularly as a photosensitizer or in photopolymerization processes, is intrinsically linked to its photophysical properties. Understanding the absorption, emission, and excited-state dynamics of this molecule is crucial for its effective application in research and drug development. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, details the experimental protocols for their determination, and illustrates the fundamental photophysical processes involved.

Core Photophysical Properties

The photophysical properties of a molecule dictate how it interacts with light. These include the wavelengths of light it absorbs and emits, the efficiency of light emission, and the duration of its excited states. While comprehensive experimental data for this compound is not extensively available in the public domain, this section presents the known information and provides context based on the behavior of similar substituted acetophenones.

Data Presentation

The following table summarizes the available and unavailable quantitative photophysical data for this compound.

PropertySymbolValueSolvent
Absorption Maximum λmax~285 nm (estimated)Not Specified
Molar Absorptivity εNot AvailableNot Available
Emission Maximum (Fluorescence) λemNot AvailableNot Available
Fluorescence Quantum Yield ΦFNot AvailableNot Available
Excited-State Lifetime (Fluorescence) τFNot AvailableNot Available
Phosphorescence Maximum λphosNot AvailableNot Available
Phosphorescence Lifetime τphosNot AvailableNot Available

Note: The absorption maximum is an estimation based on the publicly available UV-Vis spectrum from SpectraBase. Other quantitative data points are not readily found in the surveyed literature.

Experimental Protocols

The determination of the photophysical parameters listed above requires specific spectroscopic techniques. The following sections detail the standard experimental methodologies.

Absorption Spectroscopy

Absorption spectroscopy is used to determine the wavelengths of light a molecule absorbs and the efficiency of that absorption.

Methodology:

  • Sample Preparation: A solution of this compound of a known concentration is prepared in a suitable, non-absorbing solvent (e.g., ethanol, cyclohexane).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Procedure:

    • The spectrophotometer is calibrated with a reference cuvette containing the pure solvent.

    • The sample solution is placed in a quartz cuvette of a known path length (typically 1 cm).

    • The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission of light from a molecule after it has absorbed light.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should typically be below 0.1.

  • Instrumentation: A spectrofluorometer is used, which consists of an excitation source (e.g., xenon lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector.

  • Procedure:

    • The sample is excited at a wavelength where it absorbs strongly (ideally at its λmax).

    • The emitted light is collected at a 90-degree angle to the excitation beam and passed through the emission monochromator.

    • The intensity of the emitted light is scanned over a range of wavelengths to obtain the fluorescence emission spectrum.

  • Data Analysis: The wavelength of maximum fluorescence intensity (λem) is determined from the spectrum.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. The comparative method is most commonly used.

Methodology:

  • Standard Selection: A well-characterized fluorescent standard with a known quantum yield in the same solvent is chosen (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4).

  • Sample and Standard Preparation: A series of dilute solutions of both the sample and the standard are prepared, with absorbances at the excitation wavelength kept below 0.1.

  • Measurement:

    • The absorption spectra of all solutions are recorded.

    • The fluorescence emission spectra of all solutions are recorded under identical instrument settings (excitation wavelength, slit widths).

  • Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,standard * (msample / mstandard) * (η2sample / η2standard)

    where m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Excited-State Lifetime Measurement

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

Methodology:

  • Instrumentation: A TCSPC system includes a pulsed light source (e.g., a picosecond laser), a sample holder, a fast photodetector, and timing electronics.

  • Procedure:

    • The sample is excited with a short pulse of light.

    • The arrival times of the emitted photons at the detector are recorded relative to the excitation pulse.

    • This process is repeated many times to build up a histogram of photon arrival times.

  • Data Analysis: The decay of the fluorescence intensity over time is fitted to an exponential function to determine the excited-state lifetime (τ).

Photophysical Pathways and Processes

Upon absorption of a photon, this compound is promoted to an electronically excited state. From this state, it can undergo several de-excitation processes. The following diagram illustrates the general photophysical pathways for an acetophenone (B1666503) derivative.

photophysics cluster_absorption Absorption cluster_deexcitation De-excitation Pathways cluster_reactions Photochemical Reactions S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 hν (Light Absorption) S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (k_ic) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence (k_p) T1->S0 Intersystem Crossing (k_isc') Products Products T1->Products e.g., Hydrogen Abstraction

A simplified Jablonski diagram for an acetophenone derivative.

For acetophenones, intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁) is often a very efficient process. The electron-donating methoxy (B1213986) groups in this compound are expected to influence the energies of the n-π* and π-π* transitions, which in turn affects the rates of intersystem crossing and the reactivity of the triplet state. The triplet state is often the key intermediate in the photochemical reactions of acetophenones, such as hydrogen abstraction or energy transfer to other molecules.

Conclusion

While a complete quantitative photophysical profile of this compound is not currently available in the literature, this guide provides the foundational knowledge and experimental framework necessary for its characterization. The provided protocols for absorption and fluorescence spectroscopy, quantum yield determination, and lifetime measurements offer a clear path for researchers to obtain the missing data. A deeper understanding of these properties will undoubtedly facilitate the development of novel applications for this compound in photosensitization, materials science, and drug development. Further research is encouraged to fully elucidate the photophysical behavior of this and related polysubstituted acetophenones.

A Comprehensive Technical Guide to the Solubility of 2',4',6'-Trimethoxyacetophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2',4',6'-Trimethoxyacetophenone in various organic solvents. The information is intended to support research, development, and formulation activities involving this compound. Due to the limited availability of precise quantitative solubility data in public literature, this guide presents qualitative solubility information and furnishes detailed experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.

Introduction to this compound

This compound is an organic compound characterized by an acetophenone (B1666503) core substituted with three methoxy (B1213986) groups at the 2', 4', and 6' positions. This substitution pattern significantly influences its chemical and physical properties, including its solubility in organic solvents. Understanding its solubility is critical for a range of applications, including organic synthesis, purification, formulation of pharmaceutical preparations, and in vitro/in vivo assay development.

Solubility Data

SolventCAS NumberQualitative SolubilityQuantitative Solubility (at ambient temperature)
Chloroform67-66-3Soluble[1][2][3][4]Data not available
Dichloromethane75-09-2Soluble[5]Data not available
Dimethyl Sulfoxide (DMSO)67-68-5Soluble[5]≥ 2.5 mg/mL (for 2',3',4'-Trimethoxyacetophenone, suggesting probable solubility)[6]
Acetone67-64-1Soluble[5], Moderate Solubility[7]Data not available
Ethyl Acetate141-78-6Soluble[5]Data not available
Ethanol64-17-5Moderate Solubility[7]Data not available
Ether Solvents(General)SolubleData not available
Water7732-18-5Less Soluble/Slightly Soluble[7]Data not available

Experimental Protocols for Solubility Determination

Given the scarcity of quantitative data, researchers will likely need to determine the solubility of this compound in specific solvents of interest. The following are detailed methodologies for key experiments to ascertain solubility.

Isothermal Saturation Method (Shake-Flask Method)

This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed container

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to sediment.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any suspended microcrystals.

  • Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed evaporating dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

  • Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute. The mass of the dissolved solid can then be determined by subtracting the initial weight of the empty container.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) using the mass of the dissolved solid and the initial volume of the solvent aliquot.

UV/Vis Spectrophotometric Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Visible region, which is applicable to this compound.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • UV/Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

  • Temperature-controlled shaker

Procedure:

  • Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve Construction:

    • Prepare a series of standard solutions of known concentrations of this compound in the selected solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear (obeying the Beer-Lambert law), and the equation of the line (y = mx + c) should be determined.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the Isothermal Saturation Method (Steps 1-3).

  • Sample Analysis:

    • Withdraw an aliquot of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted sample. Then, factor in the dilution to determine the concentration of the original saturated solution, which represents the solubility.

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an organic compound like this compound.

Solubility_Workflow General Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result start Start compound High-Purity Compound (this compound) start->compound solvent Analytical Grade Solvent start->solvent saturate Prepare Saturated Solution (Excess Solute in Solvent) compound->saturate solvent->saturate equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) saturate->equilibrate separate Phase Separation (Sedimentation) equilibrate->separate filtrate Withdraw & Filter Supernatant separate->filtrate analysis_choice Choose Analytical Method filtrate->analysis_choice gravimetric Gravimetric Analysis (Solvent Evaporation & Weighing) analysis_choice->gravimetric Gravimetric spectro Spectrophotometric Analysis (Dilution & Absorbance Measurement) analysis_choice->spectro Spectrophotometric calculate Calculate Solubility (e.g., g/100mL, mol/L) gravimetric->calculate spectro->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

References

Stability and Storage of 2',4',6'-Trimethoxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general technical guide on the stability and storage of 2',4',6'-Trimethoxyacetophenone based on established principles of organic chemistry, regulatory guidelines for pharmaceutical stability testing, and data from structurally related compounds. As of the latest literature review, specific, publicly available stability studies and degradation pathways for this compound are limited. The quantitative data and degradation pathways presented herein are illustrative and should be confirmed by experimental studies.

Introduction

This compound is an aromatic ketone with applications in organic synthesis and potentially in the development of pharmaceutical agents. Understanding its chemical stability is crucial for ensuring its quality, purity, and integrity throughout its lifecycle, from synthesis and storage to its use in research and manufacturing. This guide outlines the key factors affecting the stability of this compound, recommended storage conditions, and a general protocol for conducting stability-indicating studies.

General Stability Profile

Based on the chemistry of acetophenone (B1666503) derivatives and methoxy-substituted aromatic compounds, this compound is expected to be susceptible to degradation under several conditions:

  • Photodegradation: Aromatic ketones are known to be sensitive to light, particularly UV radiation.[1] Exposure can lead to photochemical reactions and degradation.

  • Hydrolysis: The ether linkages of the methoxy (B1213986) groups may be susceptible to hydrolysis under strong acidic conditions, potentially leading to the formation of hydroxylated impurities.

  • Oxidation: The electron-rich aromatic ring, activated by three methoxy groups, can be prone to oxidative degradation, which may be accelerated by light, heat, and the presence of metal ions.[1]

The compound is expected to be relatively stable under neutral pH and when protected from light and excessive heat.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information for similar compounds:

ParameterRecommended ConditionRationale
Temperature Ambient or refrigerated (2-8 °C)To minimize thermal degradation.
Light Store in amber or opaque containersTo prevent photodegradation.
Atmosphere Sealed container, consider inert gas (e.g., argon, nitrogen) for long-term storageTo protect from moisture and atmospheric oxygen.
pH (for solutions) Neutral (pH 6-8)To avoid acid- or base-catalyzed hydrolysis.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][3] These studies involve exposing the compound to conditions more severe than those expected during routine storage.

Hypothetical Quantitative Data from a Forced Degradation Study

The following table summarizes hypothetical results from a forced degradation study on this compound, illustrating the expected percentage of degradation under various stress conditions.

Stress ConditionReagent/ParametersDurationHypothetical % DegradationMajor Hypothetical Degradants
Acid Hydrolysis 0.1 M HCl24 hours at 60°C5-10%Hydroxylated acetophenones (e.g., 2'-hydroxy-4',6'-dimethoxyacetophenone)
Base Hydrolysis 0.1 M NaOH24 hours at 60°C< 2%Minimal degradation expected
Oxidation 3% H₂O₂24 hours at RT10-15%Ring-opened products, hydroxylated species
Thermal Solid state48 hours at 70°C< 1%Minimal degradation expected
Photolytic Solid state, ICH Q1B conditions*-5-15%Dimerization products, other photoproducts

*Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter.

Experimental Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To identify potential degradation pathways and develop a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC grade acetonitrile (B52724) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated analytical balance, volumetric flasks, pipettes

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.[1]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with mobile phase.

    • Thermal Degradation: Place a known amount of solid this compound in an oven at 70°C for 48 hours. After exposure, dissolve and dilute to a final concentration of 0.1 mg/mL.[1]

    • Photolytic Degradation: Expose solid this compound to light as per ICH Q1B guidelines. After exposure, dissolve and dilute to a final concentration of 0.1 mg/mL.

  • Control Sample: Prepare a 0.1 mg/mL solution of the unstressed compound in the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically suitable. For example, start with a 60:40 acetonitrile:water mixture.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 245 nm).[4]

    • Injection Volume: 10 µL.

    • Analyze all stressed samples and the control sample. Assess the chromatograms for new peaks (degradants) and a decrease in the main peak area.

Visualizations

Hypothetical Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound under hydrolytic and oxidative stress.

G Hypothetical Degradation Pathways of this compound A This compound B 2'-Hydroxy-4',6'-dimethoxyacetophenone A->B Acid Hydrolysis (Cleavage of methoxy group) C Ring-Oxidized Products A->C Oxidation (H₂O₂) D Ring-Opened Products C->D Further Oxidation

Caption: Potential degradation of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting a stability study.

G General Workflow for Stability Testing cluster_0 Planning cluster_1 Execution cluster_2 Evaluation A Define Storage Conditions (ICH Guidelines) B Select Batches A->B C Develop & Validate Stability-Indicating Method B->C D Place Samples in Stability Chambers C->D E Pull Samples at Defined Time Points D->E F Analyze Samples (e.g., HPLC) E->F G Assess Data for Trends F->G H Identify & Quantify Degradants G->H I Establish Shelf-Life/ Re-test Period H->I

Caption: Workflow for a pharmaceutical stability study.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chalcones Using 2',4',6'-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a significant class of polyphenolic compounds that serve as precursors for flavonoids.[1] Derivatives synthesized from 2',4',6'-trimethoxyacetophenone have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The biological efficacy of these chalcones is often attributed to the α,β-unsaturated ketone moiety, which can interact with various biological targets.[1]

The primary method for synthesizing these compounds is the Claisen-Schmidt condensation, a reliable and efficient base-catalyzed reaction between an acetophenone (B1666503) derivative (this compound) and a substituted aromatic aldehyde.[1][5][6] This document provides detailed protocols for the synthesis, characterization, and application of these chalcones, along with a summary of their biological activities.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 This compound P Substituted (E)-1-(2,4,6-trimethoxyphenyl)-3-aryl-prop-2-en-1-one (Chalcone) R1->P R2 Substituted Aromatic Aldehyde R2->P Catalyst Base Catalyst (NaOH or KOH) Catalyst->P Solvent Solvent (Ethanol) Solvent->P

Caption: General reaction scheme for the synthesis of chalcones.

Experimental Protocols

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol outlines a general and widely used method for synthesizing chalcones from this compound and various substituted aromatic aldehydes.[5][7]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Methanol (B129727) or Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) aqueous solution (e.g., 40% w/v)

  • Dilute Hydrochloric acid (HCl)

  • Distilled water

  • Crushed ice

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.1 equivalents of the desired substituted aromatic aldehyde in a minimal amount of methanol or ethanol with stirring at room temperature.[5]

  • Catalyst Addition: Slowly add a catalytic amount of a concentrated aqueous solution of NaOH or KOH (e.g., 40% NaOH) dropwise to the stirred mixture.[5]

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[5][8]

  • Work-up and Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.[9] Acidify the mixture by slowly adding dilute HCl until the pH is approximately 2-3 to precipitate the crude chalcone (B49325) product.[5][9]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold distilled water until the filtrate is neutral to litmus (B1172312) paper.[5][9]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[5][10]

  • Drying and Characterization: Dry the purified product. The structure and purity should be confirmed using analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][5]

G start Start dissolve 1. Dissolve Reactants (Acetophenone & Aldehyde) in Ethanol start->dissolve add_base 2. Add Base Catalyst (e.g., NaOH solution) dissolve->add_base stir 3. Stir at Room Temp. (Monitor by TLC) add_base->stir workup 4. Pour into Ice & Acidify with HCl stir->workup filter 5. Collect Precipitate (Vacuum Filtration) workup->filter wash 6. Wash with Cold Water filter->wash purify 7. Purify by Recrystallization wash->purify characterize 8. Dry and Characterize (NMR, IR, MS) purify->characterize end End characterize->end cluster_mech Claisen-Schmidt Condensation Mechanism enolate 1. Enolate Formation (Base abstracts α-proton from acetophenone) attack 2. Nucleophilic Attack (Enolate attacks aldehyde carbonyl) enolate->attack aldol 3. Aldol Adduct Formation attack->aldol dehydration 4. Dehydration (Elimination of water) aldol->dehydration chalcone Final Product (Chalcone) dehydration->chalcone cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects chalcone 2',4',6'-Trimethoxy Chalcones inhibit_cdk1 Inhibit CDK1 chalcone->inhibit_cdk1 induce_apoptosis Induce Apoptosis chalcone->induce_apoptosis increase_ros Increase ROS chalcone->increase_ros inhibit_no Inhibit Nitric Oxide (NO) Production chalcone->inhibit_no cancer_outcome Inhibit Tumor Cell Proliferation & Migration inhibit_cdk1->cancer_outcome induce_apoptosis->cancer_outcome increase_ros->cancer_outcome inflammation_outcome Reduce Inflammation inhibit_no->inflammation_outcome

References

Application Notes and Protocols for Claisen-Schmidt Condensation with 2',4',6'-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, utilized for the preparation of chalcones and their derivatives.[1] This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.[2] Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are significant precursors for flavonoids and exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[2][3] This document provides detailed protocols for the synthesis of chalcones using 2',4',6'-trimethoxyacetophenone as the ketone reactant, targeting researchers, scientists, and professionals in drug development. The resulting trimethoxy-substituted chalcones are of particular interest due to their potential as therapeutic agents.[4][5]

Reaction Principle and Mechanism

The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism.[1] Initially, the base abstracts an α-hydrogen from the acetophenone (B1666503) derivative (this compound) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the stable α,β-unsaturated ketone, known as a chalcone (B49325). The formation of the conjugated system drives the reaction to completion.[1]

Experimental Protocols

This section outlines a general procedure for the synthesis of chalcones via the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol (B145695) or Methanol[5][6]

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) as an aqueous or methanolic solution[2][6]

  • Hydrochloric acid (HCl), dilute solution[2]

  • Distilled water

  • Crushed ice

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of this compound and the desired aromatic aldehyde in a minimal amount of ethanol or methanol.[2][5]

  • Initiation of Reaction: Cool the solution in an ice bath. While stirring, slowly add a 50-60% aqueous or methanolic solution of NaOH or KOH dropwise.[2][6] A distinct color change in the reaction mixture is often observed.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[2]

  • Product Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.[2]

  • Acidification: Neutralize the mixture by the slow addition of dilute HCl until the pH is acidic (pH 2-3), which will cause the chalcone product to precipitate.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water until the washings are neutral to litmus (B1172312) paper.[2] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, or by silica (B1680970) gel column chromatography to yield the pure chalcone.[5][7]

  • Characterization: The structure of the synthesized chalcones can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2][5]

Data Presentation

The following table summarizes the anti-inflammatory activity of a series of chalcones derived from this compound, evaluated by their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 murine macrophages.[4]

CompoundSubstituent on Aldehyde (B-ring)IC₅₀ (µM) for NO Inhibition[4]
1 H10.30
2 2-Cl1.34
3 3-Cl4.80
4 4-Cl3.20
5 2-F2.20
6 4-F5.10
7 2-Br3.30
8 4-Br5.20
9 4-I6.70
10 4-CH₃10.70
11 4-OCH₃27.60
12 4-N(CH₃)₂17.50
13 3,4-(OCH₃)₂12.30
14 2-NO₂1.80
1400W (Control) -3.78

A lower IC₅₀ value indicates greater potency.

Mandatory Visualizations

Claisen_Schmidt_Workflow Reactants 1. Reactants This compound + Aromatic Aldehyde Dissolution 2. Dissolution in Ethanol/Methanol Reactants->Dissolution Reaction 3. Reaction Addition of Base (NaOH/KOH) Stirring at RT (12-24h) Dissolution->Reaction Workup 4. Work-up Pour into ice water Acidify with HCl Reaction->Workup Isolation 5. Isolation Vacuum Filtration Workup->Isolation Purification 6. Purification Recrystallization or Column Chromatography Isolation->Purification Product 7. Pure Chalcone Characterization (NMR, MS) Purification->Product Signaling_Pathway cluster_cell Macrophage LPS LPS iNOS_Expression iNOS Expression LPS->iNOS_Expression stimulates Chalcone Chalcone Derivative (from this compound) Chalcone->iNOS_Expression inhibits NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production leads to Inflammation Inflammation NO_Production->Inflammation promotes

References

Application Notes and Protocols: 2',4',6'-Trimethoxyacetophenone as a Versatile Building Block for Flavonoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of polyphenolic compounds widely distributed in the plant kingdom, renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The synthesis of novel flavonoid derivatives is a cornerstone of medicinal chemistry and drug discovery, enabling the exploration of structure-activity relationships (SAR) and the development of potent therapeutic agents. 2',4',6'-Trimethoxyacetophenone is a key starting material in the synthesis of a variety of flavonoids, primarily serving as the A-ring precursor. Its methoxy (B1213986) groups can be strategically retained or demethylated to yield hydroxyl functionalities, which are often crucial for biological activity.

This document provides detailed application notes and experimental protocols for the synthesis of flavonoids using this compound as a versatile building block. The primary synthetic routes discussed are the Claisen-Schmidt condensation for the formation of chalcone (B49325) intermediates and their subsequent cyclization, as well as the Baker-Venkataraman rearrangement for the synthesis of flavones.

Core Synthetic Pathways

Two principal synthetic strategies are employed for the synthesis of flavonoids from this compound:

  • Claisen-Schmidt Condensation followed by Cyclization: This is a straightforward and widely used method. It involves the base-catalyzed condensation of this compound with an appropriate aromatic aldehyde to form a chalcone. The resulting chalcone can then be cyclized under acidic or oxidative conditions to yield flavanones or flavones, respectively.

  • Baker-Venkataraman Rearrangement: This rearrangement provides an alternative and efficient route to flavones. The process begins with the acylation of a hydroxyacetophenone (derived from the selective demethylation of this compound) to form a 2-acyloxyacetophenone. This intermediate then undergoes a base-catalyzed rearrangement to a 1,3-diketone, which is subsequently cyclized under acidic conditions to the flavone (B191248).[1][2]

Data Presentation: Synthesis of Chalcones and Flavonoids

The following tables summarize quantitative data for the synthesis of representative chalcones and their subsequent cyclization to flavonoids.

Table 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Starting AcetophenoneAldehydeBase/SolventTime (h)TemperatureProductYield (%)Reference
2'-Hydroxy-4',6'-dimethoxyacetophenone4-Methoxybenzaldehyde (B44291)NaH / THF3Room Temp.2'-Hydroxy-4,4',6'-trimethoxychalcone88[3]
2'-Hydroxy-4',6'-dimethoxyacetophenone4-BenzyloxybenzaldehydeNaH / THF4Room Temp.4-Benzyloxy-2'-hydroxy-4',6'-dimethoxychalcone80[3]
2-Hydroxy-4,6-dimethoxyacetophenone4-MethoxybenzaldehydeKOH / Methanol24Room Temp.4',5,7-Trimethoxychalcone84[4]
2-Hydroxy-4,6-dimethoxyacetophenone3,4-DimethoxybenzaldehydeKOH / DMF4Room Temp.3',4',5,7-Tetramethoxychalcone91.1[4]

Table 2: Cyclization of Chalcones to Flavonoids

Starting ChalconeReagentsTime (h)Temperature (°C)ProductYield (%)Reference
4',5,7-TrimethoxychalconeDMSO / I₂ (catalytic)0.75130-1404',5,7-Trimethyl apigenin93.1[4]
3',4',5,7-TetramethoxychalconeDMSO / I₂ (catalytic)0.75130-1403',4',5,7-Tetramethyl luteolin91.5[4]
4-Benzyloxy-2'-hydroxy-4',6'-dimethoxychalconeHCl / Acetic Acid (1:10)60554'-Hydroxy-5,7-dimethoxyflavanone8[3]
4',6'-Dibenzyloxy-2'-hydroxy-4-methoxychalconeHCl / Acetic Acid (1:10)13805,7-Dihydroxy-4'-methoxyflavanone59[3]

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-4,4',6'-trimethoxychalcone via Claisen-Schmidt Condensation

This protocol is adapted from the procedure described by Santos et al.[3]

Materials:

  • 2'-Hydroxy-4',6'-dimethoxyacetophenone

  • 4-Methoxybenzaldehyde

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 37%

  • Ethanol (B145695)

  • Ground ice

  • Standard laboratory glassware

  • Magnetic stirrer

  • Nitrogen atmosphere setup

Procedure:

  • Dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1.0 equivalent) in a minimal amount of anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Carefully add sodium hydride (2.5 equivalents) to the solution at room temperature with stirring.

  • Stir the mixture for 30 minutes.

  • Add 4-methoxybenzaldehyde (1.2 equivalents) to the reaction mixture and continue stirring for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto ground ice and acidify to a pH < 2 with 37% HCl.

  • Collect the resulting precipitate by vacuum filtration and wash the solid with water until the pH is > 5.

  • Recrystallize the crude product from ethanol to yield pure 2'-hydroxy-4,4',6'-trimethoxychalcone as yellow crystals.

Protocol 2: Cyclization of 4',5,7-Trimethoxychalcone to 4',5,7-Trimethyl apigenin

This protocol is based on the method reported by Rambabu et al.[4]

Materials:

  • 4',5,7-Trimethoxychalcone

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Iodine (I₂), catalytic amount

  • Crushed ice

  • Sodium thiosulfate (B1220275) solution

  • Standard laboratory glassware

  • Magnetic stirrer

  • Oil bath

Procedure:

  • Dissolve 4',5,7-trimethoxychalcone (1.0 equivalent) in DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture in an oil bath at 130-140 °C for 45 minutes.

  • Monitor the reaction by TLC.

  • After completion, pour the hot reaction mixture onto crushed ice.

  • Remove excess iodine by the slow addition of a sodium thiosulfate solution.

  • Collect the precipitated product by suction filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization if necessary.

Protocol 3: Synthesis of Flavone via Baker-Venkataraman Rearrangement

This is a general protocol for the synthesis of the flavone backbone, which can be adapted for substituted derivatives.

Materials:

Procedure:

Step 1: Esterification

  • Dissolve 2-hydroxyacetophenone (1.0 equivalent) in pyridine in a flask.

  • Slowly add benzoyl chloride (1.5 equivalents). An exothermic reaction will occur.

  • Allow the reaction to stand for 20 minutes or until heat evolution ceases.

  • Pour the reaction mixture into a beaker containing 3% HCl and crushed ice to precipitate the 2-benzoyloxyacetophenone.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the 2-benzoyloxyacetophenone from the previous step in pyridine and warm to 50 °C.

  • Add pulverized KOH and stir for 15-20 minutes. A yellow precipitate of the potassium salt of the 1,3-diketone will form.

  • Cool the mixture and acidify with 10% aqueous acetic acid.

  • Collect the resulting solid o-hydroxydibenzoylmethane by suction filtration and dry.

Step 3: Acid-Catalyzed Cyclization

  • Dissolve the crude o-hydroxydibenzoylmethane in glacial acetic acid.

  • With stirring, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture in a boiling water bath for 1 hour.

  • Pour the hot reaction mixture onto crushed ice.

  • Collect the crude flavone product by vacuum filtration, wash with water until the filtrate is neutral, and dry.

  • Recrystallize from a suitable solvent (e.g., dilute ethanol) to obtain pure flavone.

Visualizations

Claisen_Schmidt_Pathway acetophenone 2',4',6'-Trimethoxy- acetophenone chalcone Chalcone Intermediate acetophenone->chalcone Base (e.g., KOH, NaH) Solvent (e.g., EtOH, THF) aldehyde Aromatic Aldehyde aldehyde->chalcone flavonoid Flavanone / Flavone chalcone->flavonoid Acid or Oxidative Cyclization

Caption: Claisen-Schmidt condensation pathway for flavonoid synthesis.

Baker_Venkataraman_Pathway hydroxyacetophenone 2'-Hydroxyacetophenone (from 2',4',6'-Trimethoxy- acetophenone) acyloxyacetophenone 2-Acyloxyacetophenone hydroxyacetophenone->acyloxyacetophenone Acyl Chloride Pyridine diketone 1,3-Diketone acyloxyacetophenone->diketone Base (e.g., KOH) Pyridine flavone Flavone diketone->flavone Acid (e.g., H₂SO₄) Acetic Acid

Caption: Baker-Venkataraman rearrangement pathway for flavone synthesis.

Experimental_Workflow cluster_chalcone Chalcone Synthesis cluster_cyclization Flavonoid Synthesis (Cyclization) dissolve Dissolve Acetophenone and Aldehyde add_base Add Base dissolve->add_base react Stir at Room Temp. add_base->react workup_chalcone Acidify and Precipitate react->workup_chalcone purify_chalcone Filter and Recrystallize workup_chalcone->purify_chalcone dissolve_chalcone Dissolve Chalcone in DMSO purify_chalcone->dissolve_chalcone Chalcone Intermediate add_catalyst Add Catalytic Iodine dissolve_chalcone->add_catalyst heat Heat Reaction add_catalyst->heat workup_flavonoid Precipitate in Ice Water heat->workup_flavonoid purify_flavonoid Filter and Purify workup_flavonoid->purify_flavonoid

Caption: General experimental workflow for flavonoid synthesis.

References

Application Notes: The Utility of 2',4',6'-Trimethoxyacetophenone in the Synthesis of Bioactive Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',4',6'-Trimethoxyacetophenone (TMA) is a key building block in the synthesis of a variety of natural products and their analogs, particularly those belonging to the flavonoid and phloroglucinol (B13840) classes. Its highly activated aromatic ring makes it an excellent precursor for the construction of polysubstituted aromatic systems. One of the most prominent applications of TMA is in the synthesis of chalcones, which are open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones are not only important biosynthetic precursors to flavonoids but also exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties. The Claisen-Schmidt condensation of TMA with various aromatic aldehydes provides a straightforward and efficient route to a diverse library of chalcone (B49325) derivatives.

Key Applications

  • Synthesis of Chalcone Derivatives: TMA is widely used as the acetophenone (B1666503) component in the Claisen-Schmidt condensation reaction to produce a variety of chalcones. These chalcones can then be further modified or used as intermediates in the synthesis of more complex flavonoids.

  • Precursor to Phloroglucinol Derivatives: The trimethoxyphenyl moiety of TMA can be deprotected to yield the corresponding phloroglucinol structure, which is a common feature in many natural products.

  • Development of Bioactive Molecules: Due to the diverse biological activities of the resulting chalcones and flavonoids, TMA is a valuable starting material in drug discovery and medicinal chemistry for the development of novel therapeutic agents. For instance, chalcones derived from TMA have been investigated for their anti-inflammatory and anti-tumor effects.

Experimental Protocols

General Protocol for the Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed Claisen-Schmidt condensation of an acetophenone derivative with an aromatic aldehyde to yield a chalcone.

Materials:

  • This compound derivative (e.g., 1-(2',4',6'-trimethoxy-3',5'-dimethylphenyl)ethan-1-one)

  • Substituted benzaldehyde (B42025)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Methanol (B129727) (MeOH) or Ethanol (EtOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Ammonium chloride (NH₄Cl) aqueous solution or dilute Hydrochloric acid (HCl)

  • Distilled water

  • Saturated sodium chloride (NaCl) aqueous solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) and potassium hydroxide (3.0 eq) in methanol (approximately 10 mL per mmol of acetophenone). Stir the mixture at room temperature.

  • Addition of Aldehyde: To the stirring solution, add the corresponding benzaldehyde (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 48 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion of the reaction, dilute the mixture with ethyl acetate. Acidify the solution with 1 M aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and wash with distilled water and then with saturated NaCl solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired chalcone derivative.[1]

Quantitative Data

The following table summarizes the yields of various 2',4',6'-trimethoxy-3',5'-dimethylchalcone derivatives synthesized using the general protocol described above.[1]

EntryBenzaldehyde DerivativeProductYield (%)
14-Fluorobenzaldehyde1-(2',4',6'-trimethoxy-3',5'-dimethylphenyl)-3-(4-fluorophenyl)-2-propen-1-one93.1
24-Chlorobenzaldehyde1-(2',4',6'-trimethoxy-3',5'-dimethylphenyl)-3-(4-chlorophenyl)-2-propen-1-one91.5
34-(Trifluoromethyl)benzaldehyde1-(2',4',6'-trimethoxy-3',5'-dimethylphenyl)-3-(4-(trifluoromethyl)phenyl)-2-propen-1-one92.4
44-Isopropylbenzaldehyde1-(2',4',6'-trimethoxy-3',5'-dimethylphenyl)-3-(4-isopropylphenyl)-2-propen-1-one90.7
52-Naphthaldehyde1-(2',4',6'-trimethoxy-3',5'-dimethylphenyl)-3-(naphthalen-2-yl)-2-propen-1-one94.2

Visualizations

Synthetic Workflow for Chalcone Synthesis

The following diagram illustrates the general workflow for the synthesis of chalcone derivatives from a this compound precursor.

G cluster_0 Reaction cluster_1 Work-up and Purification start Dissolve Acetophenone Derivative and KOH in MeOH add_aldehyde Add Benzaldehyde Derivative start->add_aldehyde react Stir at Room Temperature for 48h add_aldehyde->react dilute Dilute with EtOAc and Acidify with NH4Cl (aq) react->dilute Reaction Mixture extract Extract with Water and Brine dilute->extract dry Dry Organic Layer and Concentrate extract->dry purify Column Chromatography dry->purify end Final Product purify->end Pure Chalcone Derivative G acetophenone 2',4',6'-Trimethoxy- acetophenone Derivative enolate Enolate Intermediate acetophenone->enolate Deprotonation base Base (KOH) aldol_adduct Aldol Adduct enolate->aldol_adduct Nucleophilic Attack aldehyde Aromatic Aldehyde chalcone Chalcone Product aldol_adduct->chalcone Dehydration

References

Application Notes & Protocols: 2',4',6'-Trihydroxyacetophenone (THAP) as a Matrix for MALDI Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the non-destructive ionization of large biomolecules. The choice of matrix is critical for successful analysis, as it must co-crystallize with the analyte and absorb energy from the laser, facilitating a soft ionization of the sample. 2',4',6'-Trihydroxyacetophenone (B23981) (THAP), also known as 2-Acetylphloroglucinol, is a versatile matrix particularly effective for the analysis of a range of challenging analytes.

THAP has proven to be a valuable tool for the analysis of lipids, polysaccharides, glycoproteins, and oligonucleotides.[1][2][3] Its utility is particularly noted in applications where other common matrices, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), may not provide optimal results. This document provides an overview of THAP's applications, performance characteristics, and detailed protocols for its use.

Key Properties of THAP Matrix

PropertyValue / Description
Chemical Name 2',4',6'-Trihydroxyacetophenone
Synonyms THAP, 2-Acetylphloroglucinol
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol (Anhydrous)
Appearance Off-white to yellow crystalline powder
Melting Point 218-222 °C
Primary Applications Oligonucleotides, RNA, Glycoproteins, Lipids, Polysaccharides[1][2][3]
Common Laser Nitrogen laser (337 nm), Nd:YAG laser (355 nm)

Core Applications and Advantages

THAP is considered a "cold" matrix, which means it imparts less internal energy to the analyte upon ionization. This property is particularly advantageous for fragile molecules prone to fragmentation.

  • Oligonucleotides and RNA: THAP is a highly effective matrix for the analysis of nucleic acids.[3][4] It allows for high-resolution analysis in reflectron mode, which is crucial for accurate mass determination and sequence analysis.[4] The addition of additives like diammonium hydrogen citrate (B86180) to the THAP matrix solution is a common practice to decrease the formation of salt adducts, leading to cleaner spectra.[5]

  • Lipids: THAP has been successfully evaluated for the analysis of various lipid classes, including triacylglycerols, glycerophospholipids, and sphingolipids.[1][6] It has strong cationization properties and a higher tolerance for salts compared to other matrices like 2,5-dihydroxybenzoic acid (DHB).[6]

  • Polysaccharides and Glycoproteins: For polysaccharides with a molecular weight higher than 3000 Daltons, THAP has been shown to be an effective matrix.[2] It is also a specialized matrix used for the MALDI-MS analysis of glycoproteins.[3]

  • Peptide Mapping: While CHCA and DHB are standard matrices for peptides, THAP can provide complementary peptide mapping data.[3]

Performance Comparison

While comprehensive quantitative comparisons are highly dependent on the specific analyte and instrument conditions, the following table summarizes the general performance characteristics of THAP in relation to other common MALDI matrices.

Analyte ClassTHAPα-Cyano-4-hydroxycinnamic acid (CHCA)Sinapinic Acid (SA)2,5-Dihydroxybenzoic acid (DHB)
Peptides (<3 kDa) Good (Complementary data)[3]Excellent (Standard)GoodGood
Proteins (>10 kDa) FairPoorExcellent (Standard)Good
Oligonucleotides Excellent (Standard)[3]FairPoorGood
Lipids Excellent[1][6]FairPoorGood[6]
Polysaccharides Excellent[2]PoorPoorGood
Salt Tolerance High[6]LowModerateModerate
Crystal Homogeneity Can be variable; additives can improve it[5]GoodGoodGood

Experimental Protocols & Workflows

The following protocols provide a starting point for the use of THAP as a MALDI matrix. Optimization may be required for specific applications and instrumentation.

Diagram: General MALDI-MS Experimental Workflow

MALDI_Workflow A Matrix Solution Preparation C Mix Analyte & Matrix A->C B Analyte Preparation B->C D Spot on MALDI Target Plate C->D E Co-crystallization (Air Dry) D->E F Insert Plate into Mass Spectrometer E->F G Laser Desorption & Ionization F->G H Mass Analysis (TOF) G->H I Data Processing & Interpretation H->I

Caption: Standard workflow for sample preparation and analysis using MALDI-TOF MS.

Protocol 1: THAP Matrix Solution Preparation

This protocol is suitable for general use, particularly for oligonucleotides and lipids.

  • Weighing: Accurately weigh 10-25 mg of high-purity THAP.[6][7]

  • Solvent Preparation: Prepare a solvent mixture. Common solvents include:

    • For Oligonucleotides: 90% Acetonitrile (ACN) / 10% Water.[5]

    • For Lipids/General Use: 50% ACN / 50% Water with 0.1% Trifluoroacetic Acid (TFA).[7]

  • Dissolving: Dissolve the weighed THAP in 1.0 mL of the chosen solvent to achieve a final concentration of 10-25 mg/mL.[6][7]

  • Additives (Optional but Recommended for Oligonucleotides):

    • To reduce sodium/potassium adducts and improve signal, add diammonium hydrogen citrate to the matrix solution at a concentration of 50 mg/mL.[5]

    • To promote more uniform crystallization, D-Fructose may be added to a final concentration of 2 mg/mL.[5]

  • Mixing: Vortex the solution vigorously to ensure the matrix and any additives are fully dissolved.[7]

  • Clarification: If any particulate matter remains, centrifuge the tube in a microcentrifuge and transfer the supernatant to a new, clean tube. This saturated solution is ready for use.[7]

Protocol 2: Sample Preparation and Spotting (Dried-Droplet Method)

The dried-droplet method is the most common technique for preparing MALDI samples.

  • Analyte Dilution: Prepare your analyte solution at an appropriate concentration (typically in the low pmol to fmol range). The optimal concentration must be determined empirically.

  • Mixing: Mix the analyte solution with the prepared THAP matrix solution. A typical ratio is 1:1 (v/v), but this can be optimized. For example, mix 2 µL of the analyte solution with 2 µL of the matrix solution.[5]

  • Spotting: Pipette 0.5 to 1.0 µL of the final mixture onto a spot on the MALDI target plate.[5][7]

  • Crystallization: Allow the droplet to air dry completely at room temperature. This process allows the analyte and matrix to co-crystallize.[7]

  • Analysis: Once the spot is completely dry, the plate is ready to be loaded into the mass spectrometer for analysis.[7]

Diagram: Decision Logic for THAP Matrix Additives

Additive_Logic start Analyte Type? oligo Oligonucleotide / RNA start->oligo Nucleic Acid lipid Lipid / Glycoprotein start->lipid Other salt_adducts High Salt Adducts in Spectrum? oligo->salt_adducts proceed Proceed with Standard THAP Prep lipid->proceed add_citrate Action: Add Diammonium Hydrogen Citrate salt_adducts->add_citrate Yes hot_spots Inconsistent Signal ('Hot Spots')? salt_adducts->hot_spots No add_citrate->hot_spots add_sugar Action: Add D-Fructose to Matrix Solution hot_spots->add_sugar Yes hot_spots->proceed No add_sugar->proceed

References

Application Notes and Protocols for MALDI-MS Analysis of Peptides with 2',4',6'-Trimethoxyacetophenone (TMP) Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and an adaptable protocol for the analysis of peptides using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) with 2',4',6'-Trimethoxyacetophenone (TMP) as a novel matrix. Due to the limited availability of established protocols for TMP, this guide is based on established methodologies for the structurally similar matrix, 2',4',6'-Trihydroxyacetophenone (THAP), and general best practices for MALDI-MS of peptides. This document is intended to serve as a comprehensive starting point for researchers interested in exploring the potential of TMP as a MALDI matrix. Emphasis is placed on the necessary optimization steps to achieve high-quality mass spectra.

Introduction

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a powerful analytical technique for the rapid and sensitive analysis of a wide range of biomolecules, including peptides. The choice of matrix is critical for successful MALDI analysis, as it must co-crystallize with the analyte and efficiently absorb energy from the laser to facilitate soft ionization.

This compound (TMP) is an acetophenone (B1666503) derivative with potential as a MALDI matrix. Its structural similarity to the well-established matrix 2',4',6'-Trihydroxyacetophenone (THAP) suggests it may have favorable properties for peptide analysis. The methoxy (B1213986) groups in TMP may offer different solubility and co-crystallization characteristics compared to the hydroxyl groups in THAP, potentially benefiting specific classes of peptides.

Physicochemical properties of this compound:

  • Molecular Formula: C₁₁H₁₄O₄

  • Molecular Weight: 210.23 g/mol

  • Appearance: Solid

  • Melting Point: 98-102 °C

  • UV Absorption Maximum: Approximately 280 nm

The UV absorption maximum of TMP at ~280 nm is noteworthy. While most commercial MALDI instruments utilize nitrogen lasers (337 nm) or Nd:YAG lasers (355 nm), the absorption profile of TMP may still allow for sufficient energy absorption to induce desorption and ionization. However, the efficiency might be lower compared to matrices with absorption maxima closer to the laser wavelength, necessitating careful optimization of laser fluency.

This application note provides a foundational protocol for utilizing TMP as a MALDI matrix for peptide analysis. It is designed to be a starting point for methods development and includes detailed experimental procedures and recommendations for optimization.

Experimental Protocols

This section details the materials and methods for the MALDI-MS analysis of peptides using a TMP matrix. As this is an adapted protocol, users should consider this a starting point and perform systematic optimization.

Materials and Reagents
  • This compound (TMP), high purity (≥97%)

  • Acetonitrile (B52724) (ACN), HPLC or LC-MS grade

  • Trifluoroacetic acid (TFA), HPLC or proteomics grade

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Peptide standards (e.g., Angiotensin, Substance P, Bradykinin) for calibration and optimization

  • Eppendorf tubes

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

  • MALDI target plate (stainless steel or equivalent)

Preparation of TMP Matrix Solution

A typical starting concentration for acetophenone-based matrices is around 10-25 mg/mL.

  • Weigh out 10 mg of this compound (TMP).

  • Add the TMP to a clean 1.5 mL microcentrifuge tube.

  • Prepare the matrix solvent: a solution of 50% acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in ultrapure water.

  • Add 1 mL of the matrix solvent to the microcentrifuge tube containing the TMP.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the TMP. If complete dissolution is not achieved, the solution can be used as a saturated solution after centrifugation.

  • Centrifuge the tube at high speed for 1 minute to pellet any undissolved material.

  • Carefully pipette the supernatant into a new, clean microcentrifuge tube. This is your working TMP matrix solution.

Note: The optimal solvent composition may vary. Researchers are encouraged to test different ratios of ACN and water, as well as alternative organic solvents like methanol (B129727) or ethanol.

Sample Preparation

Peptide samples should be desalted prior to MALDI analysis to minimize alkali adduct formation and improve signal quality.

  • Dissolve the peptide sample in a solvent compatible with the matrix solution (e.g., 0.1% TFA in water or a low percentage of ACN). The final peptide concentration should ideally be in the range of 1-10 pmol/µL.

  • In a separate microcentrifuge tube, mix the peptide sample and the TMP matrix solution. A common starting point is a 1:1 volume ratio (e.g., 1 µL of peptide solution and 1 µL of TMP matrix solution). The optimal ratio will need to be determined experimentally.

MALDI Target Spotting: The Dried Droplet Method

The dried droplet method is a straightforward and widely used technique for sample deposition.

  • Pipette 0.5 - 1.0 µL of the peptide/matrix mixture onto a spot on the MALDI target plate.

  • Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the peptide and the TMP matrix.

  • Once the spot is completely dry, the target plate is ready for analysis.

MALDI-MS Instrument Settings

The following are general guidelines for instrument settings. These will need to be optimized for the specific instrument being used and the peptides being analyzed.

  • Ionization Mode: Positive ion mode is typically used for peptides.

  • Mass Analyzer: Reflector mode is recommended for higher resolution and mass accuracy.

  • Laser: A nitrogen laser (337 nm) or a Nd:YAG laser (355 nm) is standard.

  • Laser Fluency: Start with a low laser energy and gradually increase it until a good signal is obtained. The optimal laser energy will be a balance between achieving good signal intensity and minimizing fragmentation.

  • Mass Range: Set the mass range to encompass the expected m/z values of the peptides of interest.

  • Calibration: Calibrate the instrument using a standard peptide mixture with known masses. An external or internal calibration can be performed.

Data Presentation: Tables for Optimization

Systematic optimization is crucial when working with a novel matrix. The following tables are provided as templates for researchers to record their experimental data and determine the optimal conditions for using TMP.

Table 1: Optimization of Matrix Solvent Composition

Solvent System (v/v/v) Peptide Standard Signal-to-Noise (S/N) Ratio Resolution (FWHM) Mass Accuracy (ppm)
50% ACN / 50% H₂O / 0.1% TFA Angiotensin II
70% ACN / 30% H₂O / 0.1% TFA Angiotensin II
50% MeOH / 50% H₂O / 0.1% TFA Angiotensin II

| User Defined | Angiotensin II | | | |

Table 2: Optimization of Matrix-to-Analyte Ratio

Matrix:Analyte Ratio (v/v) Peptide Standard Signal-to-Noise (S/N) Ratio Resolution (FWHM) Mass Accuracy (ppm)
1:1 Substance P
2:1 Substance P
5:1 Substance P

| 10:1 | Substance P | | | |

Table 3: Optimization of Laser Fluency

Laser Energy (%) Peptide Standard Signal-to-Noise (S/N) Ratio Resolution (FWHM) Notes on Fragmentation
30 Bradykinin
40 Bradykinin
50 Bradykinin

| 60 | Bradykinin | | | |

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows for MALDI-MS analysis with a novel matrix.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization Loop reagents Materials & Reagents matrix_prep TMP Matrix Solution Preparation reagents->matrix_prep sample_prep Peptide Sample Preparation reagents->sample_prep mix Mix Sample & Matrix matrix_prep->mix sample_prep->mix spot Spot on MALDI Target mix->spot analyze MALDI-MS Analysis spot->analyze data Acquire & Evaluate Mass Spectra analyze->data optimize Adjust Parameters: - Solvent - Ratio - Laser data->optimize Suboptimal Results optimize->mix Re-prepare

Caption: Experimental workflow for peptide analysis using TMP matrix.

logical_relationship cluster_factors Key Factors for Optimization cluster_outcomes Desired Outcomes matrix Matrix Properties (TMP) signal High Signal-to-Noise matrix->signal peptide Peptide Properties (Hydrophobicity, pI) peptide->signal instrument Instrument Settings (Laser, Voltage) instrument->signal resolution High Resolution signal->resolution accuracy High Mass Accuracy signal->accuracy resolution->accuracy reproducibility Good Reproducibility accuracy->reproducibility

Caption: Logical relationships in MALDI-MS optimization.

Conclusion

This application note provides a starting point for the use of this compound as a novel matrix for the MALDI-MS analysis of peptides. While established protocols are not yet available, the provided adapted methodology, based on the structurally similar THAP matrix, offers a solid foundation for researchers. Successful implementation will require systematic optimization of parameters such as solvent composition, matrix-to-analyte ratio, and laser fluency. The provided tables and workflows are intended to guide this optimization process. The exploration of new matrices like TMP is essential for advancing the capabilities of MALDI-MS and may lead to improved analysis of specific classes of peptides.

Application of 2',4',6'-Trimethoxyacetophenone in Lipid Analysis by MALDI-MS: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the utility of 2',4',6'-Trimethoxyacetophenone (TMAP) as a matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) in the field of lipid analysis have yielded limited specific applications and protocols in publicly available scientific literature. The focus of MALDI-based lipidomics has predominantly centered on its hydroxylated analog, 2',4',6'-Trihydroxyacetophenone (THAP).

Given the scarcity of data on TMAP, the following sections will focus on the established applications and protocols for the closely related and widely used matrix, 2',4',6'-Trihydroxyacetophenone (THAP) , as a practical and well-documented alternative for researchers, scientists, and drug development professionals interested in MALDI-MS-based lipid analysis. The principles and methodologies described for THAP provide a strong foundational starting point from which further investigations into TMAP and other novel matrices could be developed.

Application Notes for 2',4',6'-Trihydroxyacetophenone (THAP) in Lipid Analysis by MALDI-MS

Introduction

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful technique for the analysis of a wide array of biomolecules, including lipids. The choice of the matrix is a critical parameter that dictates the efficiency of the ionization process and the quality of the resulting mass spectra. 2',4',6'-Trihydroxyacetophenone (THAP) has emerged as a versatile and effective matrix for the analysis of diverse lipid classes.[1][2][3][4] Its characterization as a "cold" matrix makes it particularly suitable for the analysis of fragile lipids, minimizing in-source fragmentation and preserving the intact molecular ions.[4]

Key Advantages of THAP in Lipid Analysis:

  • Broad Applicability: THAP is effective for a wide range of lipid classes including neutral storage lipids (e.g., triacylglycerols), polar membrane lipids (e.g., glycerophospholipids and sphingolipids), and complex glycosphingolipids.[1][2][3][4]

  • High Sensitivity: The use of THAP allows for the detection of lipids with high sensitivity, enabling the analysis of low-abundance species in complex biological samples.[2][4]

  • Structural Information: When combined with alkali salt doping, particularly with sodiated and lithiated adducts, THAP facilitates tandem mass spectrometry (MS/MS) experiments that provide detailed structural information, including acyl group identification.[1][2][4]

  • Reduced Fragmentation: As a "cold" matrix, THAP helps to preserve the integrity of lipid molecules during the laser desorption/ionization process, leading to cleaner mass spectra with prominent molecular ions.[4]

Quantitative Data Summary

While comprehensive, standardized quantitative comparison tables are not universally presented across all literature, the performance of THAP has been favorably evaluated. The following table summarizes the types of quantitative performance metrics reported in studies utilizing THAP for lipid analysis.

Lipid Class AnalyzedMatrix ComparisonObserved Performance with THAPReference
GlycerophospholipidsCompared to DHBTHAP resulted in a more diverse array of cationization, with a greater percentage of sodiated and potassiated adducts.
Various (in positive-ion mode imaging)Compared to CHCA, norharmane, DHB, DHAP, DANTHAP and CHCA allowed for the detection of the most lipids. THAP and DAN offered the best signal intensities. 155 lipids were assigned in positive-ion mode with THAP.[5][6][7]
SphingolipidsOptimized THAP matrix system with LiOH hydrolysisEnabled robust and high-throughput sphingolipid detection, particularly of low-abundance ceramides.

Experimental Protocols

Protocol 1: General Lipid Profiling using THAP

This protocol provides a general method for the analysis of a broad range of lipids from a total lipid extract.

Materials:

  • 2',4',6'-Trihydroxyacetophenone (THAP)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Chloroform, HPLC grade

  • Sodium chloride (NaCl) or Lithium chloride (LiCl) (for adduct formation)

  • Lipid extract from biological sample

Procedure:

  • Lipid Extraction: Extract total lipids from the biological sample of interest using a standard method such as the Folch or Bligh-Dyer procedure. Dry the lipid extract under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid extract in chloroform/methanol (1:1, v/v) to a final concentration of approximately 1 mg/mL.

  • Matrix Solution Preparation: Prepare a stock solution of THAP at a concentration of 10 mg/mL in acetonitrile.

  • Alkali Salt Solution (Optional): Prepare a 10 mM solution of NaCl or LiCl in water.

  • Sample-Matrix Preparation (Dried-Droplet Method):

    • Mix the reconstituted lipid extract, THAP matrix solution, and optional alkali salt solution in a 1:1:0.1 volume ratio (e.g., 1 µL lipid extract, 1 µL THAP, 0.1 µL salt solution).

    • Vortex the mixture gently.

    • Spot 1 µL of the final mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely at room temperature.

  • MALDI-MS Analysis:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the positive-ion reflectron mode.

    • Set the mass range to cover the expected m/z of the lipids of interest (e.g., m/z 400-1200).

    • Optimize the laser energy to achieve good signal intensity with minimal fragmentation.

Protocol 2: Enhanced Sphingolipid Detection with THAP and Lithium Hydroxide (B78521) Hydrolysis

This protocol is optimized for the sensitive detection of sphingolipids by reducing interference from more abundant glycerophospholipids.[8]

Materials:

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH), HPLC grade

  • Chloroform, HPLC grade

  • Water, HPLC grade

  • 2',4',6'-Trihydroxyacetophenone (THAP)

  • Total lipid extract

Procedure:

  • Lipid Extraction: Perform a total lipid extraction as described in Protocol 1.

  • Mild Base Hydrolysis:

    • Reconstitute the dried lipid extract in 1 mL of chloroform/methanol (1:1, v/v).

    • Add 100 µL of 1 M LiOH in methanol.

    • Incubate the mixture at room temperature for 1 hour to hydrolyze glycerophospholipids.

    • Neutralize the reaction by adding 100 µL of 1 M acetic acid in methanol.

    • Dry the sample under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried, hydrolyzed lipid extract in 100 µL of chloroform/methanol (1:1, v/v).

  • Matrix Solution Preparation: Prepare a 10 mg/mL solution of THAP in acetonitrile.

  • Sample-Matrix Preparation:

    • Mix the reconstituted lipid sample and THAP matrix solution in a 1:1 volume ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry.

  • MALDI-MS Analysis:

    • Acquire mass spectra in the positive-ion mode, focusing on the expected mass range for sphingolipids. The presence of lithium from the hydrolysis step will promote the formation of [M+Li]+ adducts, simplifying the spectra.[8]

Visualizations

Experimental Workflow for General Lipid Analysis using THAP-MALDI-MS

THAP_MALDI_Lipid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MALDI-MS Analysis LipidExtraction Lipid Extraction (e.g., Folch) SampleReconstitution Sample Reconstitution (CHCl3/MeOH) LipidExtraction->SampleReconstitution Mixing Mix Sample, Matrix & Salt Solution SampleReconstitution->Mixing MatrixPrep Matrix Preparation (THAP in ACN) MatrixPrep->Mixing SaltPrep Alkali Salt Prep (Optional) (NaCl or LiCl) SaltPrep->Mixing Spotting Spot on MALDI Target Mixing->Spotting Drying Air Dry Spotting->Drying MALDI_TOF MALDI-TOF MS Drying->MALDI_TOF DataAcquisition Data Acquisition (Positive Ion Mode) MALDI_TOF->DataAcquisition DataAnalysis Data Analysis (Lipid Identification) DataAcquisition->DataAnalysis

Caption: Workflow for general lipid analysis using THAP-MALDI-MS.

Logical Relationship of Components in THAP-MALDI-MS for Enhanced Structural Information

THAP_Structural_Analysis_Logic Analyte Lipid Analyte Desorption Co-crystallization & Laser Desorption/Ionization Analyte->Desorption Matrix THAP Matrix Matrix->Desorption Alkali Alkali Salt (Na+ or Li+) Adduct Formation of [M+Na]+ or [M+Li]+ Alkali->Adduct Laser Laser Energy Laser->Desorption Desorption->Adduct MSMS Tandem MS (MS/MS) Adduct->MSMS Structure Acyl Group Identification MSMS->Structure

Caption: Logic for obtaining structural data with THAP and alkali adducts.

References

Application Note: A Detailed Protocol for MALDI-TOF Mass Spectrometry Using 2',4',6'-Trihydroxyacetophenone (THAP) Matrix

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique used for the analysis of a wide range of molecules, from small organic compounds to large proteins and nucleic acids.[1][2][3] The choice of matrix is critical for a successful MALDI experiment, as it co-crystallizes with the analyte and facilitates its desorption and ionization upon laser irradiation.[3][4]

This document provides a detailed protocol for the use of 2',4',6'-Trihydroxyacetophenone (THAP) as a MALDI matrix. While the initial request specified 2',4',6'-Trimethoxyacetophenone, publicly available scientific literature predominantly details protocols for the closely related and widely used THAP. THAP is a versatile, "cold" matrix particularly effective for the analysis of polar lipids, carbohydrates, oligonucleotides, and phosphopeptides.[5][6] It has proven to be a robust matrix for the routine analysis of various lipids from biological samples in the field of "lipidomics".[6][7]

Principle and Applications

THAP is considered a "cold" matrix, meaning it imparts less internal energy to the analyte molecules during ionization, which can reduce fragmentation. It is frequently used for the analysis of various classes of molecules that can be challenging to analyze with other matrices.

Key Applications:

  • Lipidomics: THAP is highly effective for analyzing diverse lipid classes, including triacylglycerols, glycerophospholipids, sphingolipids, and glycosphingolipids.[6][7]

  • Nucleic Acids and Peptides: It is a suitable matrix for oligonucleotides and phosphorylated peptides.[5]

  • Protein-RNA Complexes: THAP allows for high-resolution analysis of cross-linked peptide-RNA oligonucleotides.[8]

  • Small Molecules: While matrix-related ions can interfere in the low-mass range, techniques like using cyclodextrin-supported THAP can simplify the mass spectrum for small molecule analysis.[9][10]

Experimental Protocols

This section details the preparation of the matrix, sample handling, and spotting techniques for MALDI-TOF analysis using THAP.

Materials and Reagents
  • 2',4',6'-Trihydroxyacetophenone (THAP), monohydrate

  • Acetonitrile (B52724) (ACN), HPLC or proteomics grade

  • Methanol (MeOH), HPLC grade

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Trifluoroacetic acid (TFA)

  • Ammonium (B1175870) citrate, dibasic (optional additive)

  • Analyte sample dissolved in an appropriate solvent

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and tips

  • MALDI target plate

Matrix Solution Preparation

Several solvent systems can be used for THAP, depending on the analyte. Below are two common preparations.

Protocol A: Standard THAP Solution

  • Prepare a solvent mixture of 50% acetonitrile and 50% ultrapure water, with 0.1% TFA.

  • Dissolve 25 mg of THAP in 1.0 mL of this solvent mixture to achieve a final concentration of 25 mg/mL.[11]

  • Vortex the solution vigorously to ensure the matrix is fully dissolved.[11]

  • If any particulate matter remains, centrifuge the tube and transfer the supernatant to a fresh tube. This saturated solution is ready for use.[11]

Protocol B: THAP with Additive for Nucleic Acids/Phosphopeptides

  • Prepare a solvent of 50% acetonitrile in water.

  • Weigh 12 mg of THAP and 7 mg of dibasic ammonium citrate.

  • Dissolve both in 1 mL of the 50% acetonitrile solvent.[5]

  • Vortex until fully dissolved. This solution is particularly useful for oligonucleotides and phosphopeptides.[5]

Sample Preparation and Spotting (Dried Droplet Method)

The dried droplet method is the most common technique for sample application.

  • Sample-Matrix Mixture: Mix the analyte sample solution with the prepared THAP matrix solution. A typical ratio is 1:1 (v/v), but this can be optimized.

  • Spotting: Carefully pipette 0.5 to 1.0 µL of the mixture onto a well of the MALDI target plate.[11]

  • Crystallization: Allow the droplet to air dry completely at room temperature. This process allows the sample and matrix to co-crystallize.[11]

  • Analysis: Once the spot is fully dried, the plate can be loaded into the MALDI-TOF mass spectrometer for analysis.[11]

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative parameters for the THAP MALDI-TOF protocol.

ParameterRecommended ValueNotesSource
Matrix (THAP) Concentration 10 - 25 mg/mLHigher concentrations create a saturated solution.[6][11]
Primary Solvent System 50% ACN / 50% H₂O / 0.1% TFAA general-purpose solvent for many applications.[11]
Alternative Solvents Methanol, Ethanol, higher % ACN (e.g., 70%)Choice depends on analyte solubility and crystallization properties.[11][12]
Additive (Optional) Dibasic Ammonium CitrateUsed for improved analysis of nucleic acids and phosphopeptides.[5]
Sample-to-Matrix Ratio (v/v) 1:1 (starting point)Ratio should be optimized for specific analytes to achieve the best signal.[12]
Spotted Volume 0.2 - 1.0 µLSmaller volumes can lead to more homogeneous crystals.[11]

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for a MALDI-TOF experiment using the THAP matrix.

MALDI_Workflow cluster_prep 1. Reagent Preparation cluster_spot 2. Plate Spotting cluster_analysis 3. MS Analysis Matrix Prepare THAP Matrix Solution Mix Mix Sample and Matrix (1:1 v/v) Matrix->Mix Sample Prepare Analyte Sample Solution Sample->Mix Spot Spot 0.5-1.0 µL of Mixture onto MALDI Plate Mix->Spot Dry Air Dry for Co-crystallization Spot->Dry Load Load Plate into MALDI-TOF MS Dry->Load Analyze Laser Desorption & Ionization Load->Analyze Detect Detect Ions & Generate Spectrum Analyze->Detect

Caption: Workflow for MALDI-TOF analysis using a THAP matrix.

References

Application Note: Synthesis and Evaluation of Chalcone Derivatives from 2',4',6'-Trimethoxyacetophenone as Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a significant class of polyphenolic compounds that serve as precursors for flavonoids.[1] They have garnered substantial interest in medicinal chemistry due to their straightforward synthesis and a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The anti-inflammatory potential of chalcones is often attributed to their ability to modulate key inflammatory pathways and targets, such as cyclooxygenase (COX), lipooxygenase (LOX), nitric oxide synthase (NOS), and Nuclear Factor-κB (NF-κB).[2][4]

This document provides a detailed protocol for the synthesis of novel chalcone (B49325) derivatives via a Claisen-Schmidt condensation, starting from 2',4',6'-trimethoxyacetophenone. It also outlines protocols for evaluating their anti-inflammatory activity through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and cyclooxygenase-2 (COX-2) enzyme activity.

Part 1: Synthesis of Chalcone Derivatives

The synthesis of chalcones is reliably achieved through the Claisen-Schmidt condensation, a base-catalyzed aldol (B89426) condensation between an acetophenone (B1666503) and an aromatic aldehyde.[1][5][6] This method is efficient for producing α,β-unsaturated ketones, the core structure of chalcones.[7]

General Synthetic Workflow

The overall process involves the reaction of this compound with various substituted aromatic aldehydes in the presence of a base, followed by work-up and purification to yield the target chalcone derivatives.

G cluster_0 Reaction Setup cluster_1 Condensation cluster_2 Isolation & Purification A Dissolve this compound and Aromatic Aldehyde in Ethanol C Cool Reactant Mixture in Ice Bath A->C B Prepare Aqueous NaOH Solution D Add NaOH Solution Dropwise to Reactant Mixture B->D C->D E Stir at Room Temperature (Monitor by TLC) D->E F Pour Mixture into Ice-Cold Water to Precipitate E->F G Collect Crude Product by Vacuum Filtration F->G H Wash with Cold Water and Recrystallize from Ethanol G->H I Dry and Characterize Pure Chalcone Product H->I

Caption: Workflow for the Claisen-Schmidt synthesis of chalcones.

Experimental Protocol: General Claisen-Schmidt Condensation

This protocol describes a standard procedure for the base-catalyzed synthesis of chalcones.

Materials:

  • This compound (1.0 equivalent)

  • Substituted aromatic aldehyde (1.0-1.2 equivalents)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, ice bath, and filtration apparatus

Procedure:

  • Catalyst Preparation : Prepare a 20-50% (w/v) aqueous solution of NaOH or KOH. For example, dissolve 2.0 g of NaOH in 10 mL of deionized water and cool the solution in an ice bath.[7]

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the selected aromatic aldehyde (1.1 eq.) in an appropriate volume of ethanol.[1][5]

  • Catalyst Addition : Cool the flask containing the reactant solution in an ice bath with continuous stirring. Slowly add the pre-cooled aqueous NaOH or KOH solution dropwise over 15-20 minutes. A change in color or formation of a precipitate may be observed.[7]

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction time can range from 4 to 24 hours.[8]

  • Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting acetophenone has been consumed.[7]

  • Work-up and Isolation : Once the reaction is complete, pour the mixture into a beaker containing ice-cold water or crushed ice.[5][7] If necessary, acidify the mixture with dilute HCl to a pH of ~6-7 to neutralize the base.[8] Stir for 15-30 minutes to allow the crude product to fully precipitate.

  • Purification : Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual base.[7] The crude product can be further purified by recrystallization from a suitable solvent, typically ethanol.

  • Characterization : Dry the purified crystals and characterize the product by determining the melting point, and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.[1][9]

Quantitative Data: Synthesis

The table below presents representative data for the synthesis of various chalcone derivatives from this compound.

Entry Aldehyde Reactant Product: B-Ring Substituent Typical Yield (%)
1BenzaldehydeUnsubstituted~85-95%
24-Methoxybenzaldehyde4-OCH₃~80-90%
34-Chlorobenzaldehyde4-Cl~80-90%
42-Nitrobenzaldehyde2-NO₂~75-85%
54-Nitrobenzaldehyde4-NO₂~80-90%
63,4-Dimethoxybenzaldehyde3,4-(OCH₃)₂High

Yields are representative and can vary based on specific reaction conditions and purification methods.[5]

Part 2: Biological Evaluation

The synthesized chalcones can be evaluated for their anti-inflammatory activity by measuring their ability to inhibit key inflammatory mediators. A common mechanism for chalcones is the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, often through the inhibition of the NF-κB signaling pathway.[10][11]

Mechanism of Action: NF-κB Signaling Pathway

In macrophages, bacterial lipopolysaccharide (LPS) activates the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes, including iNOS and COX-2.[12] Chalcones can interfere with this pathway at multiple points, such as by inhibiting IKK activation or preventing NF-κB translocation to the nucleus, thereby reducing the expression of these inflammatory enzymes.[4][13]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκBα (Inactive) NFkB_active NF-κB (Active) NFkB NF-κB (p50/p65) NFkB_IkB->IkB Releases NFkB_IkB->NFkB_active Transcription Gene Transcription NFkB_active->Transcription Translocates & Promotes Nucleus Nucleus Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Mediators Chalcones Chalcone Derivatives Chalcones->IKK Inhibits Chalcones->NFkB_active Inhibits Nuclear Translocation

Caption: Simplified NF-κB pathway and points of inhibition by chalcones.

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This protocol measures the inhibitory effect of test compounds on NO production in LPS-stimulated RAW 264.7 macrophage cells by quantifying nitrite (B80452), a stable metabolite of NO, using the Griess reaction.[14][15]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test chalcone derivatives (dissolved in DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 2.5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours (37°C, 5% CO₂) to allow for adherence.[15]

  • Compound Treatment : Pre-treat the cells with various concentrations of the chalcone derivatives for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor like 1400W).[16][17]

  • LPS Stimulation : Induce inflammation by adding LPS to each well (final concentration of 1 µg/mL), except for the negative control wells. Incubate for an additional 20-24 hours.[15][18]

  • Griess Reaction :

    • Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[14]

    • Add an equal volume of Griess Reagent (mix Solution A and B 1:1 immediately before use) to each well.[15]

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement : Measure the absorbance at 540 nm using a microplate reader.[15]

  • Calculation : Determine the nitrite concentration in each sample by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. IC₅₀ values can be determined by plotting percent inhibition against compound concentration.

G A Seed RAW 264.7 Cells in 96-well Plate B Incubate for 24h (37°C, 5% CO₂) A->B C Pre-treat Cells with Chalcone Derivatives (1-2h) B->C D Stimulate with LPS (1 µg/mL) for 24h C->D E Collect Culture Supernatant D->E F Add Griess Reagent to Supernatant E->F G Incubate for 15 min at Room Temperature F->G H Measure Absorbance at 540 nm G->H I Calculate % Inhibition and IC₅₀ Value H->I

Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol provides a general method for screening compounds for their ability to inhibit human recombinant COX-2. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2.[19]

Materials:

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive control inhibitor)

  • 96-well white opaque plate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation : Prepare all reagents according to the kit manufacturer's instructions. Bring components to room temperature before use. Keep the reconstituted enzyme on ice.[19]

  • Plate Setup :

    • Enzyme Control Wells : Add 10 µL of Assay Buffer.

    • Inhibitor Control Wells : Add 10 µL of the Celecoxib solution.

    • Test Compound Wells : Add 10 µL of the diluted test chalcone derivative.

  • Reaction Mix : Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

  • Enzyme Addition : Add 10 µL of the diluted COX-2 enzyme to all wells. Incubate for 10-15 minutes at room temperature, protected from light.

  • Reaction Initiation : Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid substrate solution to all wells simultaneously, preferably using a multi-channel pipette.[19]

  • Measurement : Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

  • Calculation : Determine the rate of reaction from the linear portion of the kinetic plot. Calculate the percent inhibition for each test compound relative to the enzyme control. Determine IC₅₀ values from a dose-response curve.

Quantitative Data: Biological Activity

A study by Chiaradia et al. (2008) evaluated a series of 14 chalcones derived from this compound for their ability to inhibit NO production in LPS-stimulated RAW 264.7 cells. The results are summarized below.[20]

Compound B-Ring Substituent IC₅₀ (µM) for NO Inhibition
1 2-Cl1.34
2 2-NO₂1.80
3 2-Br2.06
4 2-F2.50
5 2-I2.80
6 2,4-diCl3.10
7 2-CH₃3.40
8 Unsubstituted3.70
9 4-Cl11.10
10 4-F11.20
11 4-Br11.90
12 4-CH₃14.10
13 4-OCH₃15.60
14 4-N(CH₃)₂27.60
1400W (Positive Control) 3.78

Data sourced from Chiaradia et al., Bioorg. Med. Chem., 2008.[20] The study highlighted that electron-withdrawing groups on the B-ring, particularly at the ortho (2) position, increased the inhibitory activity on nitrite production.[20] Eight of the synthesized chalcones showed inhibitory potency greater than or equal to the selective iNOS inhibitor 1400W, identifying them as promising anti-inflammatory lead compounds.[20]

References

Application Notes and Protocols: 2',4',6'-Trimethoxyacetophenone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2',4',6'-trimethoxyacetophenone as a versatile starting material in the synthesis of valuable pharmaceutical intermediates. The primary focus is on the synthesis of chalcone (B49325) derivatives, a class of compounds with significant therapeutic potential, including anti-inflammatory and anticancer activities.[1] This document offers detailed experimental protocols, quantitative data for synthesized compounds, and visualizations of relevant biological pathways to support researchers in drug discovery and development.

Introduction

This compound is a key building block in organic synthesis, particularly for the preparation of chalcones.[1] Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. This structural motif is responsible for their diverse pharmacological properties.[2] The Claisen-Schmidt condensation is the most common and efficient method for the synthesis of these derivatives, involving a base-catalyzed reaction between this compound and various aromatic aldehydes.

Data Presentation: Synthesis and Biological Activity of Chalcone Derivatives

The following table summarizes the synthesis of a series of chalcone derivatives from this compound and their corresponding biological activities. This quantitative data is crucial for structure-activity relationship (SAR) studies and the rational design of more potent therapeutic agents.

Table 1: Synthesis of Chalcone Derivatives from this compound and their Anti-inflammatory Activity. [3]

CompoundAromatic AldehydeYield (%)IC₅₀ (µM) for NO Inhibition
1 Benzaldehyde8510.50
2 4-Methylbenzaldehyde888.70
3 4-Methoxybenzaldehyde907.50
4 4-Chlorobenzaldehyde825.30
5 4-Nitrobenzaldehyde781.34
6 2-Chlorobenzaldehyde752.50
7 2-Nitrobenzaldehyde701.80
8 3-Nitrobenzaldehyde723.50
9 4-Fluorobenzaldehyde866.20
10 2,4-Dichlorobenzaldehyde734.10
11 3,4-Dimethoxybenzaldehyde899.80
12 2-Methoxybenzaldehyde878.10
13 4-(Dimethylamino)benzaldehyde9227.60
14 Cinnamaldehyde6515.20

Table 2: Anticancer Activity of 2,4,6-Trimethoxy-4'-nitrochalcone Derivatives. [4]

CompoundCancer Cell LineIC₅₀ (µM)
Ch-19KYSE-450 (Esophageal)4.97
Ch-19Eca-109 (Esophageal)9.43

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the synthesis of chalcone derivatives via the Claisen-Schmidt condensation.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material via a Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636).

Materials:

Procedure:

  • Dissolve 1,3,5-trimethoxybenzene in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred solution, followed by the dropwise addition of acetyl chloride.

  • Maintain the reaction mixture at 0°C and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a beaker containing crushed ice and 10% NaOH solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield pure this compound.

Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines a general method for the synthesis of chalcones from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Dilute hydrochloric acid (HCl)

  • Distilled water

  • Crushed ice

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired substituted aromatic aldehyde in a minimal amount of ethanol.

  • While stirring the solution at room temperature, slowly add a 50% aqueous solution of KOH or NaOH dropwise.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • After completion of the reaction, pour the mixture into a beaker containing crushed ice.

  • Acidify the mixture by slowly adding dilute HCl until the pH is approximately 2-3, which will cause the chalcone to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus (B1172312) paper.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Dry the purified crystals in a desiccator.

Mandatory Visualization

The following diagrams illustrate the general synthetic workflow and a key signaling pathway modulated by the synthesized chalcone derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification A 2',4',6'-Trimethoxy- acetophenone C Claisen-Schmidt Condensation (Base-catalyzed) A->C B Aromatic Aldehyde B->C D Crude Chalcone Derivative C->D E Purification (Recrystallization) D->E F Pure Chalcone (Pharmaceutical Intermediate) E->F

Caption: General experimental workflow for the synthesis of chalcones.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_active Active NF-κB NFκB->NFκB_active Activation DNA DNA NFκB_active->DNA Translocates & Binds Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription Chalcone 2',4',6'-Trimethoxy- acetophenone-derived Chalcone Chalcone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by chalcones.[1][5]

References

Application Notes and Protocols for the Synthesis of Acetophenones via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental protocol for the Friedel-Crafts acylation reaction to synthesize acetophenone (B1666503) and its derivatives. It includes detailed methodologies, quantitative data summaries, and visual representations of the workflow and reaction mechanism.

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis.[1][2][3] It involves the introduction of an acyl group onto an aromatic ring, a key step in the formation of aryl ketones.[4] Acetophenones, a class of aryl ketones, are valuable intermediates in the synthesis of numerous pharmaceuticals, fragrances, and other specialty chemicals.[5]

This protocol details the synthesis of acetophenone from benzene (B151609) using either acetyl chloride or acetic anhydride (B1165640) as the acylating agent, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[5][6] The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile.[7] A significant advantage of Friedel-Crafts acylation over alkylation is that the acyl group deactivates the aromatic ring, preventing further substitutions and yielding a monoacylated product.[7][8][9]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the Friedel-Crafts acylation to synthesize acetophenone. These values are compiled from various literature sources and represent common experimental conditions.

Table 1: Reactant and Catalyst Stoichiometry

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Typical Molar Equivalents
BenzeneC₆H₆78.111.0 (often used as solvent)
Acetyl ChlorideCH₃COCl78.501.0 - 1.2
Acetic Anhydride(CH₃CO)₂O102.091.0 - 1.5
Anhydrous Aluminum ChlorideAlCl₃133.341.1 - 1.5

Note: A slight excess of the acylating agent and more than a stoichiometric amount of AlCl₃ are typically used because the catalyst forms a complex with the resulting ketone product.[8]

Table 2: Reaction Conditions and Yields

ParameterAcetyl Chloride MethodAcetic Anhydride Method
Solvent Benzene (reactant), Dichloromethane, Carbon DisulfideBenzene (reactant), Nitrobenzene
Reaction Temperature 0 °C to room temperature for addition, then reflux (approx. 60-80 °C)Room temperature to gentle reflux (approx. 50-60 °C)
Reaction Time 30 minutes to several hours30 minutes to a few hours
Typical Yield Good to excellent (often >70%)Good to excellent (often >70%)

Experimental Protocols

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood. [10][11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it with extreme care and avoid contact with moisture. [11][12]

  • Acetyl chloride and acetic anhydride are corrosive and lachrymators (cause tearing). Avoid inhalation of fumes and skin contact. [10][11]

  • Benzene is a known carcinogen and is toxic. Use appropriate containment measures. [5] Dichloromethane is a suspected carcinogen.[3][11]

Method A: Synthesis of Acetophenone using Acetyl Chloride

Materials and Reagents:

  • Anhydrous benzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (optional, as solvent)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Round-bottom flask, reflux condenser, dropping funnel, drying tube (filled with CaCl₂), magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • Reaction Setup:

    • Ensure all glassware is thoroughly dry.[8] Set up a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.[8] An outlet for HCl gas should be directed to a gas trap.[13]

    • In the flask, place anhydrous aluminum chloride (1.1-1.5 equivalents) and anhydrous benzene (which acts as both reactant and solvent).[8] If using a different solvent like dichloromethane, add it here.

    • Cool the mixture in an ice bath to 0 °C.[12]

  • Addition of Acetyl Chloride:

    • Place acetyl chloride (1.0-1.2 equivalents) in the dropping funnel.

    • Add the acetyl chloride dropwise to the stirred, cooled suspension of AlCl₃ in benzene over a period of 15-30 minutes.[11] The reaction is exothermic, so control the addition rate to maintain the temperature.[12] Hydrogen chloride gas will be evolved.[6]

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to a gentle reflux (around 60 °C) for about 30 minutes to an hour to ensure the reaction goes to completion.[5][6] Monitor the reaction progress by observing the cessation of HCl gas evolution.[13]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid in a beaker, while stirring vigorously.[1][11][13] This step hydrolyzes the aluminum chloride complex formed with the acetophenone product and quenches the reaction.[13]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of a suitable solvent like benzene or diethyl ether.[1][13]

    • Combine the organic layers and wash them sequentially with a 5% sodium hydroxide solution and then with water to remove any acidic impurities.[1][13]

  • Isolation and Purification:

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate.[1][8]

    • Filter to remove the drying agent.

    • Remove the solvent by distillation.[13]

    • Purify the crude acetophenone by fractional distillation, collecting the fraction that boils between 198-202 °C.[1][13] Pure acetophenone has a boiling point of 202 °C.[1]

Method B: Synthesis of Acetophenone using Acetic Anhydride

The procedure is similar to that of acetyl chloride, with acetic anhydride (1.0-1.5 equivalents) being used as the acylating agent.[1][14] The reaction is also exothermic and produces HCl gas as the reaction with AlCl3 proceeds. The mixture is typically refluxed for about 30 minutes.[1] The work-up and purification steps are identical to those described in Method A.[1]

Visualizations

Experimental Workflow

Friedel_Crafts_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup_1 Assemble dry glassware: Round-bottom flask, condenser, dropping funnel, drying tube setup_2 Charge flask with AlCl₃ and benzene (solvent) setup_1->setup_2 setup_3 Cool mixture in ice bath (0 °C) setup_2->setup_3 reaction_1 Add acylating agent (acetyl chloride or acetic anhydride) dropwise setup_3->reaction_1 reaction_2 Allow to warm to RT, then reflux for 30-60 min reaction_1->reaction_2 workup_1 Cool to RT and pour into ice/conc. HCl reaction_2->workup_1 workup_2 Separate organic layer workup_1->workup_2 workup_3 Wash with NaOH solution and water workup_2->workup_3 workup_4 Dry with anhydrous MgSO₄ workup_3->workup_4 purification_1 Filter off drying agent workup_4->purification_1 purification_2 Remove solvent by distillation purification_1->purification_2 purification_3 Purify by fractional distillation (collect 198-202 °C fraction) purification_2->purification_3 Product Product purification_3->Product

Caption: Workflow for Friedel-Crafts acylation of benzene.

Reaction Mechanism

Friedel_Crafts_Mechanism Mechanism of Friedel-Crafts Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation cluster_step4 Step 4: Liberation of Ketone AcylChloride Acetyl Chloride (CH₃COCl) AcyliumIon Acylium Ion [CH₃C=O]⁺ (Resonance Stabilized) AcylChloride->AcyliumIon + AlCl3 Aluminum Chloride (AlCl₃) AlCl3->AcyliumIon + AlCl4_minus [AlCl₄]⁻ Benzene Benzene SigmaComplex Arenium Ion Intermediate (Sigma Complex) Benzene->SigmaComplex + Acylium Ion AcetophenoneComplex Acetophenone-AlCl₃ Complex SigmaComplex->AcetophenoneComplex + [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃ (regenerated) FinalProduct Acetophenone AcetophenoneComplex->FinalProduct + H₂O (Work-up)

Caption: Mechanism of Friedel-Crafts acylation.

References

Application Notes and Protocols: 2',4',6'-Trimethoxyacetophenone as a Precursor for Antifungal Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of 2',4',6'-trimethoxyacetophenone as a precursor for the development of novel antifungal agrochemicals. The focus is on the synthesis of chalcone (B49325) derivatives, which have demonstrated significant fungicidal properties.

Introduction

This compound is a derivative of phloroglucinol, a structural motif present in some natural products with biological activity. Its synthetic versatility makes it a valuable building block for a variety of compounds, including chalcones. Chalcones, characterized by an open-chain flavonoid structure, have been investigated for a wide range of pharmacological activities. In the context of agriculture, specific chalcone derivatives have shown promising antifungal activity against plant pathogens, presenting a potential avenue for the development of new crop protection agents.

This document details the synthetic pathway from this compound to a specific antifungal chalcone, 2-hydroxy-4,4',6'-trimethoxychalcone, and summarizes its efficacy against various fungal species.

Data Presentation

The following table summarizes the antifungal activity of 2-hydroxy-4,4',6'-trimethoxychalcone against a range of plant pathogenic fungi. The data is presented as the concentration required for a significant inhibition of spore germination.

Fungal SpeciesPathogen TypeSubstrateInhibition Concentration (ppm)Efficacy
Ustilago cynodontisSmut fungusSpore germination>78% inhibition at 2000 ppmHigh
Alternaria brassicicolaLeaf spot fungusSpore germination>78% inhibition at 2000 ppmHigh
Alternaria solaniEarly blight fungusSpore germination>78% inhibition at 2000 ppmHigh
Aspergillus flavusSaprophytic fungusSpore germination>78% inhibition at 2000 ppmHigh
Erysiphe pisiPowdery mildewConidial germinationSignificant reductionModerate

Data compiled from studies on the antifungal activity of chalcone derivatives.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Phloroacetophenone

This protocol describes the methylation of phloroacetophenone to yield this compound.[2]

Materials:

  • Phloroacetophenone

  • Dimethyl sulfate (B86663)

  • Anhydrous potassium carbonate

  • Acetone (anhydrous)

  • Hydrochloric acid (10% solution)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of phloroacetophenone (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (3.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethyl sulfate (3.2 equivalents) dropwise to the suspension.

  • Reflux the reaction mixture for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and wash the solid residue with acetone.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add 10% hydrochloric acid and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Protocol 2: Synthesis of 2-Hydroxy-4,4',6'-trimethoxychalcone

This protocol outlines the Claisen-Schmidt condensation of this compound with 2-hydroxy-4-methoxybenzaldehyde (B30951) to produce the target chalcone.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) and 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a 50% aqueous solution of potassium hydroxide dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with 10% hydrochloric acid.

  • The precipitated solid is the crude chalcone. Filter the solid, wash with cold water until the washings are neutral to litmus (B1172312) paper.

  • Recrystallize the crude product from ethanol to obtain pure 2-hydroxy-4,4',6'-trimethoxychalcone.

Visualizations

Synthesis_of_Precursor Phloroacetophenone Phloroacetophenone Reagents1 Dimethyl Sulfate, K2CO3, Acetone Phloroacetophenone->Reagents1 Product1 This compound Reagents1->Product1 caption Synthesis of this compound.

Caption: Synthesis of this compound.

Synthesis_of_Chalcone cluster_reactants Reactants Precursor This compound Reagents2 Ethanol, KOH Precursor->Reagents2 Aldehyde 2-Hydroxy-4-methoxybenzaldehyde Aldehyde->Reagents2 Product2 2-Hydroxy-4,4',6'-trimethoxychalcone Reagents2->Product2 caption Synthesis of Antifungal Chalcone.

Caption: Synthesis of Antifungal Chalcone.

Antifungal_Signaling_Pathway_Hypothesis Chalcone 2-Hydroxy-4,4',6'- trimethoxychalcone FungalCell Fungal Cell Chalcone->FungalCell SporeGermination Spore Germination FungalCell->SporeGermination Inhibition CellWall Cell Wall Synthesis FungalCell->CellWall Potential Target MembraneIntegrity Membrane Integrity FungalCell->MembraneIntegrity Potential Target caption Hypothesized Antifungal Mechanism.

Caption: Hypothesized Antifungal Mechanism.

References

Application Notes and Protocols for the Laboratory Preparation of 2',4',6'-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',4',6'-Trimethoxyacetophenone is a key intermediate in the synthesis of various biologically active compounds, particularly chalcones, which have shown significant potential in drug discovery due to their anti-inflammatory and anticancer activities.[1] Its synthesis is a fundamental procedure in medicinal and organic chemistry. The most common and effective method for its preparation is the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636). This document provides detailed protocols for this synthesis, along with troubleshooting and optimization strategies.

The electron-rich nature of 1,3,5-trimethoxybenzene makes it highly susceptible to electrophilic aromatic substitution, allowing the acylation to proceed under relatively mild conditions with high regioselectivity.[1] This high nucleophilicity makes it an ideal substrate for constructing complex molecular architectures.[1]

Reaction Scheme

The primary synthetic route to this compound involves the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene. This reaction introduces an acetyl group onto the aromatic ring.

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst 1,3,5-Trimethoxybenzene 1,3,5-Trimethoxybenzene Product This compound 1,3,5-Trimethoxybenzene->Product Acylation Acetyl_Chloride Acetyl Chloride / Acetic Anhydride (B1165640) Acetyl_Chloride->Product Lewis_Acid Lewis Acid (e.g., AlCl3, Yb(OTf)3) Lewis_Acid->Product

Caption: Friedel-Crafts acylation of 1,3,5-trimethoxybenzene.

Quantitative Data Summary

The following table summarizes various reported conditions for the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene to yield this compound.

Acylating AgentCatalyst (eq.)SolventReaction TimeTemperatureYield (%)Reference
Acetic anhydrideYb(OTf)₃ (0.2)MeNO₂4 h50°C93[1]
Acetyl chlorideAlCl₃ (1.2)CH₂Cl₂Not Specified0°C99[2]
Acetyl chlorideCu(OTf)₂[bmim][BF₄]OvernightNot SpecifiedGood[1]
Experimental Protocols

Two primary protocols are detailed below, utilizing different catalysts and acylating agents.

Protocol 1: Ytterbium(III) Triflate Catalyzed Acylation

This protocol is adapted from a method utilizing a milder Lewis acid catalyst, which can be advantageous in minimizing side reactions.[1]

Materials:

  • 1,3,5-Trimethoxybenzene (1.0 g, 5.95 mmol)

  • Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃, 0.74 g, 1.19 mmol, 0.2 eq.)

  • Acetic anhydride (0.67 mL, 7.14 mmol)

  • Nitromethane (B149229) (10 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 1,3,5-trimethoxybenzene (1.0 g, 5.95 mmol) in nitromethane (10 mL) in a round-bottom flask, add ytterbium(III) trifluoromethanesulfonate (0.74 g, 1.19 mmol).

  • Stir the mixture at room temperature.

  • Add acetic anhydride (0.67 mL, 7.14 mmol) dropwise to the stirred mixture.

  • Heat the reaction mixture to 50°C and continue stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to quench the reaction and remove the catalyst.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Protocol 2: Aluminum Chloride Catalyzed Acylation

This protocol employs a traditional and potent Lewis acid, aluminum chloride, and is known for high yields.[2][3]

Materials:

  • 1,3,5-Trimethoxybenzene (2.0 g, 11.8 mmol)

  • Aluminum chloride (AlCl₃, 1.9 g, 14.2 mmol, 1.2 eq.)

  • Acetyl chloride (1.26 mL, 1.4 g, 17.7 mmol, 1.5 eq.)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • 10% NaOH (aq) solution

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Cool a solution of 1,3,5-trimethoxybenzene (2.0 g, 11.8 mmol) in anhydrous dichloromethane (CH₂Cl₂) to 0°C in an ice bath.

  • To the cooled solution, add aluminum chloride (1.9 g, 14.2 mmol) followed by the dropwise addition of acetyl chloride (1.26 mL, 17.7 mmol).

  • Stir the reaction mixture at 0°C for 2 hours.

  • Monitor the reaction by TLC.

  • After 2 hours, quench the reaction by carefully adding a 10% aqueous NaOH solution (40 mL).

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo to obtain the crude product.

  • Purify the residue by column chromatography (Silica gel, hexane/Ethyl Acetate 5:1) to afford this compound as a white solid (yield: 2.5 g, 99%).[2]

  • The reported melting point is 103-106 °C.[2]

Troubleshooting and Optimization

Side Reactions:

  • Diacylation: Due to the highly activated nature of the 1,3,5-trimethoxybenzene ring, a second acylation can occur.[3] To minimize this, use the acylating agent as the limiting reagent, maintain low reaction temperatures, and ensure efficient stirring to avoid high local concentrations of reagents.[3]

  • Demethylation: Prolonged reaction times or higher temperatures in the presence of a strong Lewis acid like AlCl₃ can lead to the cleavage of the methoxy (B1213986) ether bonds.[3] Careful control of reaction conditions is crucial.

Workup Issues:

  • Emulsions: Persistent emulsions during aqueous workup can be an issue. Strategies to mitigate this include careful and slow addition of the quenching solution and allowing the mixture to stir until the complex is fully hydrolyzed.[3]

Catalyst Stoichiometry:

  • In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[3] This necessitates the use of at least a stoichiometric amount of the Lewis acid for the reaction to proceed to completion. An aqueous workup is required to hydrolyze this complex and liberate the final product.[3]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactant_Solution Prepare solution of 1,3,5-Trimethoxybenzene Cooling Cool to 0°C Reactant_Solution->Cooling Add_Reagents Add Lewis Acid and Acylating Agent Cooling->Add_Reagents Stirring Stir at controlled temperature Add_Reagents->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench Reaction (e.g., with aq. NaOH) Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash_Dry Wash with Brine and Dry Extraction->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Characterization Characterize Product (NMR, MS, mp) Chromatography->Characterization

Caption: General workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2',4',6'-Trimethoxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the synthesis of 2',4',6'-trimethoxyacetophenone and its derivatives. The following guides and FAQs address common issues encountered during Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636), the principal synthetic route.

Troubleshooting Guide

This guide addresses the most common challenges in a question-and-answer format to help you diagnose and resolve experimental issues.

Question 1: My reaction yield is significantly lower than expected, or the reaction has stalled. What are the likely causes?

Answer: Low or no yield in the Friedel-Crafts acylation of the highly activated 1,3,5-trimethoxybenzene substrate typically points to issues with the catalyst or reaction conditions.

  • Catalyst Deactivation: The most frequent cause is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.[1][2] Ensure all glassware is flame-dried or oven-dried before use, and that all solvents and reagents are anhydrous. It is advisable to use a fresh, unopened container of the Lewis acid if deactivation is suspected.[2]

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. The ketone product is a Lewis base that forms a stable complex with the catalyst, effectively sequestering it and preventing its participation in further reactions.[3] Therefore, a minimum of one equivalent of the catalyst per mole of the acylating agent is necessary for the reaction to proceed to completion.[3]

  • Sub-optimal Temperature: While higher temperatures can increase reaction rates, they may also promote side reactions and decomposition.[2] The optimal temperature is dependent on the specific acylating agent and catalyst used. It is often best to start at a lower temperature (e.g., 0°C) and gradually warm the reaction if monitoring (e.g., by TLC) shows slow progress.[2]

Question 2: I've isolated byproducts along with my desired product. How can I identify and minimize them?

Answer: The formation of byproducts is a common challenge. The two most prevalent side reactions in this synthesis are demethylation and diacylation.

  • Demethylation: The strong Lewis acid catalyst can coordinate with the oxygen of the methoxy (B1213986) groups, leading to the cleavage of the methyl-oxygen bond.[3] This results in phenolic byproducts, which can complicate purification and reduce the yield.

    • Solution: To minimize demethylation, use the mildest effective Lewis acid and the lowest possible reaction temperature. Avoid prolonged reaction times once the starting material is consumed.

  • Diacylation: 1,3,5-trimethoxybenzene is an exceptionally electron-rich substrate.[3] This high reactivity can sometimes overcome the deactivating effect of the first acyl group, leading to a second acylation.[3][4]

    • Solution: To mitigate diacylation, use the acylating agent as the limiting reagent. Maintain low reaction temperatures and ensure rapid, efficient stirring to prevent localized areas of high reagent concentration.[3]

Question 3: I'm struggling with the aqueous workup, observing persistent emulsions or precipitation of insoluble materials. How can I improve this step?

Answer: Workup issues are common when quenching Friedel-Crafts reactions. The key is to effectively hydrolyze the product-catalyst complex and separate the phases.

  • Persistent Emulsions: Emulsions can form during the extraction process, making phase separation difficult.

    • Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[2][5] This helps to break down the aluminum salts into a more soluble form. If emulsions persist, adding a saturated solution of NaCl (brine) can help break them by increasing the ionic strength of the aqueous phase.[3]

  • Precipitation: Insoluble aluminum salts may precipitate, trapping the product.

    • Solution: Ensure the aqueous layer is sufficiently acidic (pH < 2) throughout the workup. This helps to keep the aluminum salts dissolved. Adding more acid or water may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when acylating 1,3,5-trimethoxybenzene? A1: Demethylation of the methoxy ethers is the most significant and frequently encountered side reaction. The Lewis acid required for the acylation can also catalyze the cleavage of the aryl-methyl ether bonds.[3]

Q2: Why is a stoichiometric amount of Lewis acid, like AlCl₃, required for this reaction? A2: This is an intrinsic feature of the Friedel-Crafts acylation mechanism. The ketone product formed is a moderate Lewis base and forms a stable, often irreversible complex with the strong Lewis acid catalyst.[3] This complexation sequesters the catalyst, rendering it inactive for further reactions. Consequently, at least one full equivalent of the Lewis acid per mole of the acylating agent is required.[3]

Q3: Can I use other Lewis acids besides aluminum chloride? A3: Yes, other Lewis acids can be used, and sometimes offer milder conditions. Catalysts like Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) or Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) have been used successfully, sometimes leading to higher yields and fewer side reactions.[6]

Q4: How important is the order of reagent addition? A4: The order of addition can be critical. A common and often successful procedure involves suspending the Lewis acid in the anhydrous solvent, followed by the slow, dropwise addition of the acylating agent (e.g., acetyl chloride) at a low temperature. The substrate (1,3,5-trimethoxybenzene) is then added slowly to this mixture. This method helps to control the initial exotherm and can improve selectivity.[2]

Data Presentation: Reaction Conditions

The following table summarizes various reported conditions for the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene, demonstrating the impact of different catalysts and solvents on reaction yield.

Acylating AgentCatalyst (equivalents)SolventTemp. (°C)Time (h)Yield (%)
Acetic AnhydrideYb(OTf)₃ (0.2 eq)MeNO₂50493%[6]
Acetyl ChlorideAlCl₃ (1.2 eq)CH₂Cl₂0299%[7]
Acetyl ChlorideCu(OTf)₂[bmim][BF₄]RT-High

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a representative example for the synthesis of the title compound.

Materials:

  • 1,3,5-Trimethoxybenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Addition: Suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under an inert atmosphere. Cool the slurry to 0°C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled slurry via the dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, add a solution of 1,3,5-trimethoxybenzene (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully and slowly pour the mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from hexane/ethyl acetate) or column chromatography on silica (B1680970) gel to yield this compound as a white solid.[7]

Visualizations

Below are diagrams illustrating key workflows and decision-making processes for optimizing your reaction.

G Troubleshooting Low Yield in Friedel-Crafts Acylation start Low or No Yield Observed q1 Are reagents and solvents completely anhydrous? start->q1 s1 Action: Flame-dry glassware. Use fresh anhydrous solvents and a new bottle of Lewis acid. q1->s1 No q2 Is catalyst stoichiometry at least 1:1 with the acylating agent? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Action: Increase Lewis acid to at least 1.0 equivalent. Consider a slight excess (1.1-1.2 eq). q2->s2 No q3 Are byproducts like demethylated or diacylated compounds observed (TLC/NMR)? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Action: Lower reaction temperature. Use limiting amount of acylating agent. Reduce reaction time. q3->s3 Yes end_node Yield should improve. If not, re-evaluate substrate purity and reaction temperature. q3->end_node No a3_yes Yes a3_no No s3->end_node

Caption: A decision-making flowchart for troubleshooting low yields.

G General Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Reaction Setup (Flame-dried glassware, inert atmosphere) addition 2. Reagent Addition (Solvent, Lewis Acid, Acylating Agent, Substrate) setup->addition stirring 3. Reaction Monitoring (Stir at 0°C to RT, monitor by TLC) addition->stirring quench 4. Quench Reaction (Pour onto ice/HCl) stirring->quench extract 5. Liquid-Liquid Extraction (Separate layers, wash organic phase) quench->extract dry 6. Dry & Concentrate (Dry with Na₂SO₄, rotary evaporation) extract->dry purify 7. Purification (Recrystallization or Column Chromatography) dry->purify product Final Product: This compound purify->product G Simplified Friedel-Crafts Acylation Mechanism r1 Acyl Chloride + AlCl₃ inter1 Acylium Ion [R-C=O]⁺ (Electrophile) r1->inter1 Forms inter2 Sigma Complex (Resonance Stabilized Carbocation) r2 1,3,5-Trimethoxybenzene (Nucleophile) r2->inter2 Attacks product_complex Product-Catalyst Complex inter2->product_complex Deprotonation final_product Final Ketone Product (After Workup) product_complex->final_product Hydrolysis

References

Recrystallization of 2',4',6'-Trimethoxyacetophenone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2',4',6'-trimethoxyacetophenone. Our aim is to address common challenges encountered during the recrystallization of this compound, ensuring a streamlined and efficient purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Solution(s)
Failure of Crystals to Form 1. Too much solvent was used: The solution is not supersaturated upon cooling.[1] 2. The cooling process is too slow or incomplete. 3. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[1]1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] 2. Ensure Adequate Cooling: After cooling to room temperature, place the flask in an ice-water bath to further decrease solubility.[2] 3. Induce Crystallization:     a. Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[1]     b. Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.[1]
"Oiling Out" 1. The melting point of the compound is lower than the boiling point of the solvent, and the solution is cooling too rapidly. 2. High concentration of impurities. 3. Inappropriate solvent choice. 1. Reheat and Add More Solvent: Reheat the mixture until the oil dissolves, add a small amount of additional "good" solvent, and allow it to cool more slowly.[3] 2. Charcoal Treatment: If colored impurities are suspected, add a small amount of activated charcoal to the hot solution, filter, and then cool. 3. Change Solvent System: Consider using a different solvent or a mixed solvent system. For low-melting compounds, a solvent with a lower boiling point may be necessary.[4]
Low Crystal Yield 1. Too much solvent was used. [3] 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not ice-cold. 1. Concentrate the Mother Liquor: After the first filtration, evaporate some of the solvent from the filtrate and cool it to obtain a second crop of crystals. 2. Pre-heat Equipment: Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent the solution from cooling and crystallizing prematurely.[5] 3. Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution.[6]
Discolored Crystals 1. Colored impurities are present in the crude material. 2. Rapid crystal formation has trapped impurities within the crystal lattice. 1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[2] 2. Slow Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A good starting point for solvent selection is to consider solvents where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on general principles for aromatic ketones, ethanol (B145695) or a mixed solvent system of ethanol and water is a promising choice.[7][8] this compound is also known to be soluble in chloroform.

Q2: How do I perform a mixed-solvent recrystallization with ethanol and water?

In a mixed-solvent recrystallization, you dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble, e.g., hot ethanol) and then add the "poor" solvent (in which it is less soluble, e.g., water) dropwise until the solution becomes cloudy.[6][9] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Q3: My compound has a relatively low melting point (98-102 °C). Are there any special precautions I should take?

For compounds with lower melting points, "oiling out" is a common issue.[4] To mitigate this, select a solvent or solvent mixture with a boiling point that is not excessively high. Slow cooling is also crucial. If oiling out persists, adding slightly more of the "good" solvent can help keep the compound dissolved until the solution has cooled to a temperature below its melting point.[3]

Q4: How can I improve the purity of my final product?

To enhance purity, ensure that all insoluble impurities are removed via hot filtration before crystallization. Allowing the solution to cool slowly and undisturbed is key to forming well-defined crystals that exclude impurities. Washing the collected crystals with a small amount of ice-cold solvent will remove any residual mother liquor containing dissolved impurities. For highly impure samples, a second recrystallization may be necessary.

Quantitative Data Summary

Property Value Source
Melting Point 98-102 °C-
Molecular Weight 210.23 g/mol -
Solubility in Ethanol Soluble
Solubility in Methanol Soluble-
Solubility in Isopropanol Soluble-
Solubility in Ethyl Acetate Likely Soluble[10]
Solubility in Hexane Likely Sparingly Soluble/Insoluble[10]
Solubility in Water Sparingly Soluble[8]
Solubility in Chloroform Soluble-

Note: "Soluble" and "Sparingly Soluble" are qualitative descriptors. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific sample.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Ethanol)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol by gently heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise with swirling until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethanol to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visual Workflow and Troubleshooting Logic

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_troubleshooting Troubleshooting start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot filtration (if needed) dissolve->hot_filtration cool Cool slowly to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath no_crystals No Crystals? ice_bath->no_crystals oiling_out Oiling Out? ice_bath->oiling_out filter Vacuum filter crystals wash Wash with ice-cold solvent filter->wash dry Dry crystals wash->dry product Pure Product dry->product low_yield Low Yield? product->low_yield no_crystals->filter Crystals form induce_crystallization Induce Crystallization (scratch/seed) no_crystals->induce_crystallization No oiling_out->filter No reheat_add_solvent Reheat, add more 'good' solvent, and cool slowly oiling_out->reheat_add_solvent Yes concentrate_mother_liquor Concentrate mother liquor for a second crop low_yield->concentrate_mother_liquor Yes induce_crystallization->cool reheat_add_solvent->cool

Caption: Workflow for the recrystallization of this compound with integrated troubleshooting steps.

Solvent_Selection_Logic start Start: Solvent Selection test_solubility Test solubility of crude product in a small amount of solvent start->test_solubility hot_soluble Soluble when hot? test_solubility->hot_soluble cold_insoluble Insoluble/sparingly soluble when cold? hot_soluble->cold_insoluble Yes bad_solvent Poor solvent, try another hot_soluble->bad_solvent No good_solvent Good single solvent candidate cold_insoluble->good_solvent Yes mixed_solvent Consider for mixed-solvent system cold_insoluble->mixed_solvent No bad_solvent->start mixed_solvent->start

Caption: Decision-making flowchart for selecting a suitable recrystallization solvent.

References

Technical Support Center: Troubleshooting Low Yield in Chalcone Synthesis with 2',4',6'-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address low yields in chalcone (B49325) synthesis when using the sterically hindered and electron-rich 2',4',6'-Trimethoxyacetophenone.

Troubleshooting Guide

This section addresses specific issues encountered during the Claisen-Schmidt condensation and offers targeted solutions.

Question 1: My reaction yield is extremely low, or I'm recovering only starting materials. What are the primary causes?

Answer: Low or no product formation when using this compound is most often attributed to a combination of two factors inherent to its structure:

  • Steric Hindrance: The two methoxy (B1213986) groups in the ortho positions (2' and 6') physically obstruct the ketone's carbonyl group. This steric bulk makes it difficult for the aromatic aldehyde to approach and for the necessary tetrahedral intermediate to form, thereby slowing down or preventing the reaction.[1][2]

  • Electronic Effects: The three methoxy groups are strongly electron-donating, which increases the electron density on the aromatic ring. This effect can slightly decrease the acidity of the α-protons, making the formation of the essential enolate nucleophile under basic conditions less efficient.[1]

Standard Claisen-Schmidt conditions are often insufficient to overcome these barriers.

Question 2: My TLC plate shows significant unreacted starting materials even after 24-48 hours. What steps can I take to improve conversion?

Answer: If starting materials persist, the reaction conditions need to be optimized to overcome the steric and electronic hurdles. Consider the following adjustments to your Claisen-Schmidt protocol:

  • Increase Base Concentration: Use a higher concentration of a strong base like NaOH or KOH to promote more efficient enolate formation.[1] However, this should be done cautiously, as excess base can promote side reactions.[3]

  • Prolong Reaction Time: Allow the reaction to proceed for a longer duration, potentially up to 48 hours or more, to provide sufficient time for the sterically hindered molecules to react.[1]

  • Increase Reaction Temperature: Cautiously increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[4] Be aware that excessive heat may lead to the formation of byproducts.[4]

  • Consider an Alternative Method: For sterically hindered substrates, the Wittig reaction is often a more robust and reliable alternative to the Claisen-Schmidt condensation, frequently providing significantly higher yields.[2][5]

Question 3: My TLC plate shows multiple spots, indicating the formation of byproducts. What are these side reactions and how can they be minimized?

Answer: The presence of multiple spots suggests that competing reaction pathways are reducing the yield of the desired chalcone.[3] Key side reactions include:

  • Self-Condensation of the Ketone: The enolate of the acetophenone (B1666503) can react with another molecule of itself instead of the aldehyde.

    • Solution: Add the this compound solution slowly to the mixture of the aldehyde and the base. This strategy keeps the enolate concentration low relative to the aldehyde, favoring the desired cross-condensation.[4]

  • Cannizzaro Reaction: In the presence of a strong base, the aromatic aldehyde (which lacks α-hydrogens) can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.[4]

    • Solution: Use the minimum effective amount of base, consider a milder base, or lower the reaction temperature to disfavor this competing reaction.[3]

  • Michael Addition: The enolate can perform a 1,4-addition to the newly formed chalcone product.

    • Solution: Use a slight excess of the aldehyde or perform the reaction at a lower temperature to minimize this subsequent reaction.[3]

Question 4: My final product is an oil or a gummy precipitate instead of a crystalline solid. What should I do?

Answer: This is a common issue that can arise from impurities or the intrinsic physical properties of the synthesized chalcone, as some have low melting points.[4]

  • Verify Purity: First, analyze the crude product by TLC. The presence of multiple spots indicates that impurities are likely preventing crystallization.[3] If impure, purify the product using column chromatography. A common eluent system is a mixture of hexane (B92381) and ethyl acetate.[3]

  • Induce Crystallization: If the product is pure but remains an oil, crystallization can be induced. Try scratching the inside of the flask at the solvent-air interface with a glass rod or adding a seed crystal of the pure compound if one is available.[4] Cooling the mixture in an ice bath may also promote solidification.[4]

  • Final Isolation: If crystallization is unsuccessful, the purified oil can be obtained by removing the solvent under reduced pressure.[3]

Comparative Data & Alternative Strategies

Due to the significant steric hindrance of this compound, the choice of synthetic method is critical. The Wittig reaction is often superior to the classical Claisen-Schmidt condensation for such substrates.[2][5]

FeatureClaisen-Schmidt CondensationWittig Reaction
Substrate Suitability Good for unhindered acetophenones; often low yield for sterically hindered substrates.[2]Excellent for sterically hindered substrates; less sensitive to steric effects.[2][5]
Common Catalyst/Reagents Strong base (NaOH, KOH).[3]Phosphonium (B103445) ylide (generated from a phosphonium salt and base).
Typical Yields (Hindered) Low to moderate.High to excellent.[5]
Key Byproduct Varies (self-condensation, Cannizzaro products).[4]Triphenylphosphine (B44618) oxide (Ph₃P=O).[2]
Purification Challenges Separation from starting materials and various side products.Removal of the highly polar Ph₃P=O byproduct.[2]

Detailed Experimental Protocols

Protocol 1: Optimized Claisen-Schmidt Condensation

This protocol is adapted for challenging substrates and may require optimization.

  • Dissolve Reactants: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 - 1.1 eq) in ethanol.

  • Initiate Reaction: While stirring the solution at room temperature, slowly add a 50-60% aqueous solution of NaOH or KOH dropwise.[6]

  • Reaction Monitoring: Stir the reaction mixture vigorously. If the reaction is slow at room temperature (as monitored by TLC), consider gently heating to 40-50°C.[7] Continue stirring for 24-48 hours.[1]

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice.

  • Acidification: Slowly add dilute HCl to the mixture until the pH is acidic (pH 2-3), which will cause the chalcone product to precipitate.[6]

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. The crude product can be recrystallized from 95% ethanol.[3][6]

Protocol 2: Wittig Reaction for Sterically Hindered Chalcone Synthesis [2][5]

This method is highly recommended for obtaining better yields with this compound.

  • Ylide Formation:

    • Suspend the appropriate phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium (B8745145) chloride) (1.2 eq) in water.

    • Add sodium carbonate (Na₂CO₃) (2.0 eq) to the suspension.

    • Stir the mixture vigorously at room temperature for 1 hour. The formation of the ylide is often indicated by a color change.[2]

  • Chalcone Synthesis:

    • To the aqueous ylide suspension, add a solution of this compound (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂).

    • Stir the biphasic mixture vigorously at room temperature.

    • Monitor the reaction by TLC until the acetophenone is consumed (typically 24-48 hours).[2]

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer twice with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 3: Purification via Silica (B1680970) Gel Plug Filtration [2][5]

This is an efficient method to remove the triphenylphosphine oxide (Ph₃P=O) byproduct from the Wittig reaction.

  • Prepare Plug: Place a small plug of cotton or glass wool at the bottom of a large pipette or a small column. Add a layer of sand, followed by a short column of silica gel (approx. 4-5 inches), and top with another layer of sand.

  • Elution: Dissolve the crude product from the Wittig reaction in a minimal amount of a non-polar solvent (e.g., a hexane/dichloromethane mixture).

  • Filter: Pass the dissolved crude product through the silica gel plug, eluting with a non-polar eluent. The less polar chalcone will pass through, while the highly polar Ph₃P=O and any excess ylide will be retained by the silica.[2]

  • Collect and Concentrate: Collect the eluent and remove the solvent under reduced pressure to obtain the pure chalcone.

Visual Guides

Chalcone_Synthesis_Workflow Reactants Acetophenone + Aldehyde Reaction Reaction (e.g., Claisen-Schmidt or Wittig) Reactants->Reaction Workup Reaction Work-up (Quenching, Acidification) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure Chalcone Purification->Product

Caption: General experimental workflow for chalcone synthesis.

Troubleshooting_Tree Start Low Yield Observed TLC Analyze Crude Product by TLC Start->TLC UnreactedSM Mainly Unreacted Starting Materials TLC->UnreactedSM Is conversion low? SideProducts Multiple Side Products TLC->SideProducts Are there many spots? Action1 Optimize Conditions: - Increase Base/Temp - Prolong Time UnreactedSM->Action1 Action2 Switch to Wittig Reaction UnreactedSM->Action2 Action3 Minimize Side Reactions: - Slow Addition of Ketone - Adjust Stoichiometry SideProducts->Action3 Action4 Purify via Column Chromatography SideProducts->Action4

Caption: Decision tree for troubleshooting low-yield chalcone synthesis.

Caption: Steric hindrance from ortho-methoxy groups blocking aldehyde approach.

Frequently Asked Questions (FAQs)

Q: Why is this compound considered a challenging substrate for chalcone synthesis? A: It possesses two key features that complicate the standard Claisen-Schmidt condensation: significant steric hindrance from the two ortho methoxy groups, which block access to the carbonyl carbon, and strong electron-donating effects from all three methoxy groups, which can make the initial proton abstraction for enolate formation more difficult.[1][2]

Q: For synthesizing a chalcone from this specific acetophenone, is the Claisen-Schmidt or Wittig reaction better? A: The Wittig reaction is generally the superior method for sterically hindered substrates like this compound.[2] It is less sensitive to steric effects around the ketone and has been shown to provide significantly higher yields and purity compared to aldol (B89426) condensations in these cases.[2][5]

Q: What is the most common byproduct in the Wittig reaction, and how is it removed? A: The primary byproduct is triphenylphosphine oxide (Ph₃P=O). It is highly polar and can be effectively removed from the less polar chalcone product by a simple filtration through a short plug of silica gel.[2]

Q: Can I use acid-catalyzed conditions for this reaction? A: While acid-catalyzed Claisen-Schmidt condensations exist, base-catalyzed conditions are far more common and generally provide higher yields for chalcone synthesis.[1][3] Acid catalysis can sometimes lead to the formation of different byproducts and may not be as effective for this particular substrate.[1]

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 2',4',6'-Trimethoxyacetophenone (TMPA), also commonly known as 2',4',6'-trihydroxyacetophenone (B23981) (THAP), as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMPA/THAP) and what are its primary applications in MALDI-MS?

A1: this compound (TMPA), more commonly referred to in literature as 2',4',6'-trihydroxyacetophenone (THAP), is an organic matrix used in MALDI-MS. It is particularly effective for the analysis of a variety of biomolecules due to its "cold" matrix properties, which minimizes analyte fragmentation. Its primary applications include the analysis of:

  • Glycoproteins and Glycans: THAP is a preferred matrix for both neutral and acidic glycans.

  • Lipids: It has proven to be a versatile matrix for the routine analysis of various lipid classes, including triacylglycerols, glycerophospholipids, and sphingolipids.[1][2]

  • RNA and Oligonucleotides. [3]

  • Peptides: It can provide complementary data to standard matrices like CHCA or DHB for peptide mapping.[3]

Q2: What are matrix-related ions and why are they a problem?

A2: Matrix-related ions are signals in the mass spectrum that originate from the matrix itself, rather than the analyte. These can include protonated matrix molecules, matrix clusters (dimers, trimers, etc.), and fragments of the matrix. They are particularly problematic in the low mass range (typically < 700 Da), where they can interfere with or completely obscure the signals from low molecular weight analytes. This interference can lead to reduced sensitivity and difficulty in data interpretation.

Q3: How can matrix-related ions from TMPA/THAP be reduced or suppressed?

A3: Several strategies can be employed to reduce the interference from TMPA/THAP matrix-related ions:

  • Use of Additives: Incorporating additives into the matrix solution is a common and effective approach.

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate matrix molecules, which has been shown to significantly suppress the intensity of matrix-related ions and their fragmentation.[4][5][6] One study found that a cyclodextrin-supported matrix could weaken matrix-related peaks to less than one-third of the intensity of the protonated analyte peak.[7][8]

    • Zeolites: These microporous aluminosilicate (B74896) minerals can also be used to host matrix molecules, leading to a reduction in matrix-related signals and an enhancement of analyte signals.

    • Ammonium (B1175870) Salts: Additives like diammonium hydrogen citrate (B86180) can help to reduce cation adduction and improve signal intensity for certain analytes like acidic glycans.

  • Optimization of Matrix-to-Analyte Ratio: Adjusting the molar ratio of matrix to analyte can help to minimize matrix-derived signals.

  • Sample Preparation Technique: The choice of sample spotting technique (e.g., dried droplet, thin layer) can influence crystal formation and, consequently, the intensity of matrix-related ions.

Q4: What are the common adducts observed with the TMPA/THAP matrix?

A4: In MALDI-MS, analytes are typically observed as protonated molecules ([M+H]⁺) or as adducts with alkali metal ions. With TMPA/THAP, especially when analyzing biological samples, it is common to observe:

  • Sodium adducts ([M+Na]⁺)

  • Potassium adducts ([M+K]⁺)

The formation of these adducts can sometimes be beneficial, for instance in lipid analysis where sodiated and lithiated molecules can provide superior structural information.[9] However, multiple adducts of the same analyte can complicate the spectrum. The use of cyclodextrins has been shown to suppress the formation of alkali adducted analyte molecules.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered when using TMPA/THAP matrix in MALDI-MS experiments.

Problem Possible Causes Recommended Solutions
High Intensity of Matrix-Related Ions Obscuring Analyte Peaks 1. Inappropriate matrix-to-analyte ratio. 2. Suboptimal sample/matrix preparation. 3. High laser fluence.1. Optimize Matrix-to-Analyte Ratio: Empirically test different ratios. A good starting point is a 1000:1 to 10,000:1 molar ratio of matrix to analyte. 2. Use Matrix Additives: Incorporate cyclodextrin (B1172386) into your matrix preparation (see Experimental Protocol 3). This has been shown to significantly reduce matrix-related ions.[4][5][6] 3. Adjust Laser Power: Gradually decrease the laser fluence to the minimum required for analyte ionization. 4. Change Spotting Technique: Try the thin-layer method instead of the dried-droplet method to promote more homogeneous co-crystallization.
Low or No Analyte Signal 1. Poor co-crystallization of analyte and matrix. 2. Analyte suppression by contaminants (e.g., salts, detergents). 3. Incorrect solvent system for matrix or analyte. 4. Insufficient laser energy.1. Improve Co-crystallization: Ensure the analyte and matrix solutions are thoroughly mixed before spotting. Consider using additives like ammonium citrate for glycoproteins. 2. Sample Cleanup: Desalt and purify your sample using appropriate methods (e.g., dialysis, C18 ZipTips) before mixing with the matrix. 3. Optimize Solvents: Ensure the solvent system is compatible with both your analyte and the TMPA/THAP matrix. A common solvent for THAP is a mixture of acetonitrile (B52724) and water with 0.1% TFA.[11] 4. Increase Laser Power: Gradually increase the laser fluence, but be mindful of causing analyte fragmentation.
Poor Resolution and Peak Broadening 1. Presence of salt adducts. 2. Inhomogeneous crystal formation. 3. High laser fluence causing excessive fragmentation. 4. Issues with the mass analyzer (e.g., detector voltage, calibration).1. Reduce Salt Contamination: Desalt the sample thoroughly. Consider adding an ammonium salt like diammonium citrate to the matrix to suppress alkali adducts. 2. Improve Crystallization: Experiment with different spotting techniques (e.g., thin-layer method, fast evaporation) to achieve smaller, more uniform crystals. 3. Optimize Laser Fluence: Use the lowest laser energy that provides a stable analyte signal. 4. Instrument Check: Ensure the instrument is properly calibrated for the mass range of interest and that the detector voltage is set appropriately.
Inconsistent Signal Intensity (Poor Shot-to-Shot Reproducibility) 1. Heterogeneous distribution of the analyte within the matrix crystal ("sweet spot" phenomenon). 2. Uneven surface of the MALDI target plate.1. Improve Sample Homogeneity: The thin-layer or sandwich spotting methods can provide a more uniform distribution of the analyte. The use of ionic liquid matrices can also improve homogeneity. 2. Ensure a Clean Target Plate: Thoroughly clean the MALDI target plate before use to ensure a smooth and uniform surface for crystallization. 3. Increase Number of Laser Shots: Acquire spectra from multiple positions within the spot and average them to obtain a more representative signal.

Quantitative Data Summary

The use of additives can significantly impact the quality of the MALDI-MS spectrum by reducing matrix-related ions. Below is a summary of the reported effectiveness of certain additives with acetophenone-based matrices.

Additive Matrix Analyte Type Reported Effect on Matrix-Related Ions Reference
beta-Cyclodextrin (B164692)DHAP (similar to THAP)Peptides, Small MoleculesWeakened to less than one-third of the peak intensity of the protonated analyte.[7][8]
CyclodextrinTHAP, CHCAPeptides, Small MoleculesSignificant suppression of intensity and fragmentation of matrix ions.[4][5][6]
Diammonium CitrateTHAPAcidic GlycansReduces cation adduction and improves signal intensity.
ZeoliteTHAPPeptidesObserved almost free from interference by fragments and alkali metal ion adducts.

Experimental Protocols

Protocol 1: Standard TMPA/THAP Matrix Preparation (Dried-Droplet Method)

  • Prepare the Matrix Solution:

    • Dissolve 25 mg of TMPA/THAP in 1.0 mL of a solvent mixture of 50% acetonitrile and 50% ultrapure water with 0.1% trifluoroacetic acid (TFA).[11]

    • Vortex the solution vigorously to ensure the matrix is fully dissolved.

    • If any solid remains, centrifuge the tube and use the supernatant. This will be your saturated matrix solution.

  • Prepare the Analyte Solution:

    • Dissolve your analyte in a solvent that is compatible with the matrix solution. The concentration should be optimized for your specific analyte and instrument, typically in the low pmol/µL to fmol/µL range.

  • Sample Spotting:

    • Mix the matrix solution and the analyte solution. The optimal ratio should be determined empirically, but a common starting point is a 1:1 (v/v) ratio.

    • Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.

    • Allow the droplet to air dry at room temperature, allowing the analyte and matrix to co-crystallize.[11]

    • Once the solvent has completely evaporated, the plate is ready for analysis.

Protocol 2: Lipid Analysis using TMPA/THAP with Alkali Salt Doping

This protocol is adapted from methodologies that have found THAP to be a versatile matrix for lipid analysis.[1][2][9]

  • Prepare the Matrix Solution:

    • Prepare a 10 mg/mL solution of TMPA/THAP in a 70:30 (v/v) mixture of acetonitrile and water.

  • Prepare the Doping Agent:

    • Prepare a 10 mM solution of an alkali salt (e.g., sodium chloride or lithium chloride) in the same solvent as the matrix.

  • Sample Preparation:

    • Dissolve the lipid extract in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

  • Sample Spotting:

    • On the MALDI target, first spot 0.5 µL of the lipid sample.

    • Allow the solvent to evaporate completely.

    • Next, spot 0.5 µL of the TMPA/THAP matrix solution directly onto the dried lipid spot.

    • Finally, add 0.5 µL of the alkali salt solution to the same spot.

    • Allow the spot to air-dry completely before analysis. This method promotes the formation of specific alkali adducts, which can aid in structural elucidation.[9]

Protocol 3: Suppression of Matrix-Related Ions using a Cyclodextrin-Supported TMPA/THAP Matrix

This protocol is based on the principle of encapsulating the matrix to reduce its background signal.[4][5][6]

  • Prepare the Cyclodextrin-Matrix Solution:

    • Prepare a saturated solution of beta-cyclodextrin in ultrapure water.

    • Prepare a concentrated solution of TMPA/THAP (e.g., 20 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

    • Mix the saturated cyclodextrin solution with the TMPA/THAP solution in a 1:1 (v/v) ratio.

    • Vortex the mixture vigorously for several minutes to facilitate the inclusion of THAP into the cyclodextrin cavity.

    • Centrifuge the solution to pellet any undissolved material and use the supernatant.

  • Sample Spotting:

    • Mix the cyclodextrin-supported matrix solution with your analyte solution, typically in a 1:1 (v/v) ratio.

    • Spot 0.5 - 1.0 µL of the final mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely before analysis.

Visualizations

experimental_workflow cluster_prep Sample & Matrix Preparation prep_matrix Prepare TMPA/THAP Matrix Solution mix Mix Analyte and Matrix Solutions prep_matrix->mix prep_analyte Prepare Analyte Solution prep_analyte->mix spot Spot Mixture onto MALDI Target Plate mix->spot crystallize Co-crystallize Analyte and Matrix spot->crystallize insert Insert Target Plate into Mass Spectrometer crystallize->insert irradiate Irradiate Spot with Laser ionize Desorption and Ionization analyze Mass Analysis (Time-of-Flight) detect Ion Detection spectrum Generate Mass Spectrum detect->spectrum process Data Processing and Interpretation

Caption: General experimental workflow for MALDI-MS analysis using TMPA/THAP matrix.

ion_suppression cluster_without Without Cyclodextrin cluster_with With Cyclodextrin laser1 Laser Pulse matrix_ions1 Matrix Ions (High Intensity) laser1->matrix_ions1 excites matrix analyte_ions1 Analyte Ions laser1->analyte_ions1 excites matrix matrix_ions1->analyte_ions1 signal interference laser2 Laser Pulse cyclodextrin Cyclodextrin laser2->cyclodextrin analyte_ions2 Analyte Ions (Enhanced Signal) laser2->analyte_ions2 encapsulated_matrix Encapsulated Matrix cyclodextrin->encapsulated_matrix encapsulates matrix matrix_ions2 Matrix Ions (Reduced Intensity) encapsulated_matrix->matrix_ions2 reduces free matrix

Caption: Mechanism of matrix-related ion suppression by cyclodextrin in MALDI-MS.

References

Technical Support Center: Crystallization of 2',4',6'-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the crystallization of 2',4',6'-Trimethoxyacetophenone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: Understanding the physical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.

PropertyValueSource
Appearance White to off-white or pale cream crystalline solid/powder.[1]
Molecular Formula C₁₁H₁₄O₄[2]
Molecular Weight 210.23 g/mol [2]
Melting Point 98-102 °C (literature value)[2]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, acetone, ethanol (B145695), and other alcohol and ether solvents. Slightly soluble in water.[3]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on its solubility profile, several solvents and solvent systems are recommended. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Single-Solvent System: Ethanol is a good starting point for a single-solvent recrystallization due to the compound's reported solubility in alcohols.

  • Mixed-Solvent System: A mixture of a good solvent and a poor solvent can be highly effective. A common and effective system for compounds with similar polarity is a hexane (B92381)/ethyl acetate mixture. In this system, ethyl acetate is the "good" solvent where the compound is readily soluble, and hexane is the "poor" solvent (anti-solvent) which induces crystallization upon addition.

Q3: What is "oiling out" and how can I prevent it during the crystallization of this compound?

A3: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid crystalline material. This often occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated with impurities. Given that the melting point of this compound is relatively low (98-102 °C), oiling out can be a potential issue.

To prevent oiling out:

  • Avoid excessively high temperatures: When using a solvent with a high boiling point, try to dissolve the compound at a temperature below its melting point.

  • Use a lower boiling point solvent: Solvents like ethanol are less likely to cause oiling out for this compound compared to higher boiling point solvents.

  • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can increase the likelihood of oil formation.

  • Use a seed crystal: Introducing a small, pure crystal of the compound can promote the formation of a crystal lattice rather than an oil.

  • Agitation: Gentle stirring during the cooling process can sometimes encourage crystallization over oiling out.

Troubleshooting Guide

Issue IDProblemPossible CausesSuggested Solutions
CRYST-001 No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The cooling process is too slow, or the final temperature is not low enough. 3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. After slow cooling to room temperature, place the flask in an ice-water bath to further decrease the temperature. 3. If using a single solvent, try a different solvent in which the compound is less soluble. If using a mixed-solvent system, add more of the "poor" solvent (anti-solvent).
CRYST-002 The compound "oils out" instead of crystallizing. 1. The melting point of the compound is lower than the temperature of the saturated solution. 2. The concentration of the solute is too high, leading to rapid separation. 3. High concentration of impurities.1. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. 2. Use a larger volume of solvent to work with a more dilute solution. 3. If the starting material is very impure, consider a preliminary purification step like column chromatography.
CRYST-003 The recovered crystals are discolored or appear impure. 1. Impurities were co-precipitated with the product. 2. The cooling was too rapid, trapping impurities within the crystal lattice. 3. The crystals were not washed properly after filtration.1. Ensure the solution cools slowly to allow for selective crystallization. 2. A second recrystallization may be necessary to improve purity. 3. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
CRYST-004 Low yield of recovered crystals. 1. Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor. 2. The solution was not cooled to a low enough temperature. 3. Premature crystallization occurred during a hot filtration step.1. Reduce the volume of solvent in subsequent attempts. You can also try to recover a second crop of crystals by evaporating some of the solvent from the filtrate. 2. Ensure the solution is thoroughly chilled in an ice bath before filtration. 3. If performing a hot filtration, use a pre-heated funnel and flask, and add a small excess of solvent to prevent crystallization in the funnel.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol is a good starting point for purifying this compound when the level of impurities is relatively low.

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of hot ethanol. Heat the mixture on a hot plate and add the ethanol portion-wise with swirling until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

Protocol 2: Mixed-Solvent Recrystallization using Hexane/Ethyl Acetate

This method is particularly useful when a single solvent does not provide satisfactory results or when dealing with a higher level of impurities.

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of hot ethyl acetate. Heat the mixture on a hot plate with swirling.

  • Addition of Anti-Solvent: While the solution is still hot, add hexane dropwise with continuous swirling. Continue adding hexane until a persistent cloudiness is observed, indicating that the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold hexane/ethyl acetate mixture (in the same approximate ratio as the final crystallization mixture).

  • Drying: Dry the purified crystals.

Visualizations

experimental_workflow cluster_single_solvent Single-Solvent Recrystallization (Ethanol) cluster_mixed_solvent Mixed-Solvent Recrystallization (Hexane/Ethyl Acetate) A1 Dissolve crude compound in minimum hot ethanol B1 Hot filtration (optional, for insoluble impurities) A1->B1 C1 Slowly cool to room temperature B1->C1 D1 Cool in ice bath C1->D1 E1 Vacuum filter to isolate crystals D1->E1 F1 Wash with ice-cold ethanol E1->F1 G1 Dry purified crystals F1->G1 A2 Dissolve crude compound in minimum hot ethyl acetate B2 Add hexane dropwise until cloudy A2->B2 C2 Add a few drops of hot ethyl acetate to clarify B2->C2 D2 Slowly cool to room temperature C2->D2 E2 Cool in ice bath D2->E2 F2 Vacuum filter to isolate crystals E2->F2 G2 Wash with cold hexane/ethyl acetate mix F2->G2 H2 Dry purified crystals G2->H2

Caption: Experimental Workflows for Recrystallization.

troubleshooting_crystallization cluster_solutions1 Solutions for No Crystal Formation cluster_solutions2 Solutions for 'Oiling Out' cluster_solutions3 Solutions for Low Yield start Crystallization Issue issue1 No Crystals Form start->issue1 issue2 Compound 'Oils Out' start->issue2 issue3 Low Yield start->issue3 sol1a Evaporate excess solvent issue1->sol1a sol1b Scratch inner surface of flask issue1->sol1b sol1c Add a seed crystal issue1->sol1c sol1d Ensure sufficient cooling issue1->sol1d sol2a Add more 'good' solvent issue2->sol2a sol2b Cool the solution more slowly issue2->sol2b sol2c Use a lower boiling point solvent issue2->sol2c sol3a Minimize solvent volume issue3->sol3a sol3b Ensure thorough cooling issue3->sol3b sol3c Recover second crop from filtrate issue3->sol3c

Caption: Troubleshooting Common Crystallization Problems.

References

Technical Support Center: Synthesis of 2',4',6'-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the synthesis of 2',4',6'-Trimethoxyacetophenone.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis, focusing on identification and mitigation of side reactions.

Problem Potential Cause Recommended Solution Analytical Observation
Low Yield of Desired Product with a More Polar Impurity Demethylation: The Lewis acid catalyst (e.g., AlCl₃) can cleave one or more of the methyl ethers on the highly activated aromatic ring, leading to phenolic byproducts.[1]- Lower Reaction Temperature: Maintain the reaction at 0°C or below.- Use Stoichiometric Lewis Acid: Avoid a large excess of the Lewis acid; 1.0 - 1.1 equivalents are often sufficient.[1]- Reduce Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.- Appearance of a new, more polar spot on TLC.- 1H NMR may show a broad singlet corresponding to a phenolic -OH proton and a shift in the aromatic proton signals.
Presence of a Less Polar, Higher Molecular Weight Impurity Diacylation: The starting material, 1,3,5-trimethoxybenzene (B48636), is exceptionally electron-rich, and can undergo a second acylation despite the deactivating effect of the first acetyl group.[1]- Control Stoichiometry: Use the acylating agent (acetyl chloride or acetic anhydride) as the limiting reagent.- Maintain Low Temperature: This reduces the overall reaction rate and favors mono-acylation.[1]- Efficient Stirring: Ensure rapid and uniform mixing to avoid localized high concentrations of reagents.[1]- Appearance of a new, less polar spot on TLC.- Mass spectrometry will show a peak corresponding to the addition of a second acetyl group (M+42).- 1H NMR may show a singlet for the remaining aromatic proton and an additional acetyl methyl signal.
Reaction Stalls or Does Not Go to Completion Catalyst Sequestration: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. A stoichiometric amount of the Lewis acid is required for the reaction to proceed to completion.[1]- Ensure Sufficient Catalyst: Use at least one full equivalent of the Lewis acid per mole of the acylating agent.[1]- TLC analysis shows the persistence of the starting material (1,3,5-trimethoxybenzene) even after extended reaction times.
Difficult Aqueous Workup (Persistent Emulsions) Formation of Aluminum Hydroxides: Quenching the reaction with water or a basic solution can lead to the precipitation of aluminum hydroxides, which can cause emulsions.- Acidic Workup: Quench the reaction mixture by pouring it into a mixture of ice and hydrochloric acid. Ensure the aqueous layer remains acidic (pH < 2) throughout the extraction process.[1]- Brine Wash: Washing the organic layer with a saturated solution of NaCl (brine) can help to break up emulsions.- A thick, persistent emulsion layer between the organic and aqueous phases during extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most frequently encountered side reactions are demethylation of the methoxy (B1213986) groups and diacylation of the aromatic ring. Demethylation is caused by the Lewis acid catalyst, while diacylation occurs due to the high electron density of the 1,3,5-trimethoxybenzene starting material.[1]

Q2: How can I minimize the formation of these side products?

A2: To minimize side product formation, it is crucial to carefully control the reaction conditions. Using the acylating agent as the limiting reagent, maintaining a low reaction temperature (e.g., 0°C), and using a stoichiometric amount (not a large excess) of the Lewis acid catalyst are key strategies.[1]

Q3: My NMR spectrum is complex. How can I identify the main product and the side products?

A3: The 1H NMR spectrum of the desired product, this compound, is quite distinct. You should expect to see a singlet for the two aromatic protons around δ 6.09 ppm, two signals for the methoxy groups (one for the two equivalent methoxy groups and one for the other) around δ 3.78 and 3.81 ppm, and a singlet for the acetyl methyl protons around δ 2.47 ppm. The diacylation product would likely show a singlet for the one remaining aromatic proton and an additional acetyl methyl signal. Demethylated products would show a broad signal for the phenolic proton and shifts in the aromatic and methoxy proton signals.

Q4: What is the best way to purify the crude product?

A4: Column chromatography on silica (B1680970) gel is a common and effective method for purification. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is typically used. It is recommended to first perform thin-layer chromatography (TLC) to determine the optimal solvent ratio that gives a retention factor (Rf) of 0.2-0.3 for the desired product. This generally provides the best separation from less polar diacylation products and more polar demethylated byproducts.

Quantitative Data on Reaction Yields

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes yields obtained under various reported conditions.

Acylating AgentCatalystSolventReaction Time (h)Yield (%)
Acetic anhydrideYb(OTf)₃ (0.2 eq)MeNO₂493
Acetyl chlorideCu(OTf)₂[bmim][BF₄]OvernightGood
Various acid chloridesHf(OTf)₄ (10 mol%) + TfOH (10 mol%)--Good
Acetyl chlorideAlCl₃CH₂Cl₂299

Experimental Protocol: Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 1,3,5-Trimethoxybenzene

  • Acetyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 1,3,5-trimethoxybenzene (2.0 g, 11.8 mmol) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath for 10 minutes.

  • Carefully add anhydrous aluminum chloride (1.9 g, 14.2 mmol) to the cooled solution while stirring.

  • Slowly add acetyl chloride (1.26 mL, 17.7 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at 0°C for 2 hours, monitoring the progress by TLC.

  • After 2 hours, cool the reaction mixture again and quench it by the slow addition of a 10% aqueous NaOH solution (40 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting residue by column chromatography on silica gel using a hexane/ethyl acetate (5:1) eluent to afford this compound as a white solid.

Visualizations

Reaction_Pathway TMB 1,3,5-Trimethoxybenzene Product This compound TMB->Product Main Reaction Diacylation Diacylation Product TMB->Diacylation Side Reaction (Excess Acylating Agent) AC Acetyl Chloride / AlCl₃ Demethylation Demethylation Product Product->Demethylation Side Reaction (Excess Lewis Acid / High Temp)

Caption: Reaction pathway for the synthesis of this compound and its major side reactions.

Troubleshooting_Workflow Start Crude Reaction Mixture Analysis (TLC, NMR) CheckYield Is Yield Low? Start->CheckYield CheckPurity Are Impurities Present? CheckYield->CheckPurity No IdentifyImpurity Identify Impurity by NMR/MS CheckYield->IdentifyImpurity Yes CheckPurity->IdentifyImpurity Yes PureProduct Pure this compound CheckPurity->PureProduct No Diacylation Diacylation Detected IdentifyImpurity->Diacylation Demethylation Demethylation Detected IdentifyImpurity->Demethylation OptimizeStoichiometry Optimize Stoichiometry: - Use Acylating Agent as Limiting Reagent - Lower Temperature Diacylation->OptimizeStoichiometry OptimizeCatalyst Optimize Conditions: - Lower Temperature - Reduce Reaction Time - Use Minimal Lewis Acid Demethylation->OptimizeCatalyst Purify Purify by Column Chromatography (Hexane/Ethyl Acetate) OptimizeStoichiometry->Purify OptimizeCatalyst->Purify Purify->PureProduct

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

References

2',4',6'-Trimethoxyacetophenone handling and safety precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the safe handling and effective use of 2',4',6'-Trimethoxyacetophenone in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Safety and Handling FAQs

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an irritant. The primary hazards include causing serious eye irritation (H319), skin irritation (H315), and it may cause respiratory irritation (H335).[1][2] It is important to handle this compound with appropriate personal protective equipment to avoid exposure.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear the following personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]

  • Skin and Body Protection: A lab coat, long-sleeved shirt, and long pants. In cases of potential splashing, a chemical-resistant apron is recommended.[3][6]

  • Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator for dusts is recommended.[5]

Q3: What are the proper storage conditions for this compound?

A3: Store this compound in a tightly closed container in a dry and well-ventilated place.[1] Keep it away from strong oxidizing agents.

Q4: What should I do in case of accidental exposure to this compound?

A4: In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

Q5: How should I dispose of waste containing this compound?

A5: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not allow the chemical to enter drains.

Physical and Chemical Properties

Below is a summary of the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₄[7][8]
Molecular Weight 210.23 g/mol [7][8]
Appearance White to off-white crystalline solid[9]
Melting Point 98-102 °C[7][8]
Boiling Point 343.0 ± 37.0 °C (Predicted)[7]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Slightly soluble in water.[7][9][10]
Density 1.089 ± 0.06 g/cm³ (Predicted)[7]

Experimental Troubleshooting Guide

This guide addresses common issues that may arise during reactions and purification involving this compound.

Problem: Low or No Product Yield in Claisen-Schmidt Condensation

  • Possible Cause 1: Inactive Base. The base (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO₂.

    • Solution: Use a fresh, recently purchased batch of the base.

  • Possible Cause 2: Steric Hindrance. The methoxy (B1213986) groups at the ortho positions of the acetophenone (B1666503) can sterically hinder the reaction.

    • Solution: Increase the reaction time and/or temperature. Consider using a stronger base or a different solvent to facilitate the reaction.

  • Possible Cause 3: Side Reactions. The electron-rich nature of the aromatic ring can lead to side reactions.

    • Solution: Carefully control the reaction temperature and the rate of addition of reactants. Monitor the reaction closely using Thin Layer Chromatography (TLC).

Problem: Difficulty in Purifying the Product by Column Chromatography

  • Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may be too high or too low, leading to poor separation.

    • Solution: Use TLC to determine an optimal solvent system. A good starting point for non-polar compounds is a mixture of hexane (B92381) and ethyl acetate. For this compound, a gradient elution may be necessary.[11]

  • Possible Cause 2: Co-elution of Impurities. Starting materials or byproducts may have similar polarities to the desired product.

  • Possible Cause 3: Tailing of the Product on the Column. The compound may be interacting too strongly with the stationary phase.

    • Solution: Add a small amount of a polar modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the eluent to reduce tailing.

Problem: Oiling Out During Recrystallization

  • Possible Cause 1: Inappropriate Solvent or Solvent Pair. The solubility of the compound in the chosen solvent may not be ideal for crystallization.

    • Solution: Select a solvent in which the compound is soluble when hot but insoluble when cold. Common recrystallization solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.[12][13]

  • Possible Cause 2: Presence of Impurities. Impurities can lower the melting point and interfere with crystal lattice formation.

    • Solution: First, try to remove impurities by column chromatography. If that is not feasible, try adding a small amount of a "poor" solvent to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.

  • Possible Cause 3: Cooling the Solution Too Quickly. Rapid cooling can lead to the formation of an oil instead of crystals.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Detailed Experimental Protocol: Synthesis of a Chalcone (B49325) Derivative

This protocol describes the synthesis of a chalcone derivative via the Claisen-Schmidt condensation of this compound with a substituted benzaldehyde (B42025).

Materials:

  • This compound

  • Substituted benzaldehyde

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add a solution of NaOH or KOH (2.5 equivalents) in water to the reaction mixture.[14]

  • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.[14]

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl until it is acidic to litmus (B1172312) paper. This will cause the chalcone product to precipitate.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water until the washings are neutral.[14]

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve Reactants (Acetophenone & Aldehyde) in Ethanol cooling Cool Mixture in Ice Bath reactants->cooling base Add Base (NaOH or KOH) cooling->base stirring Stir at Room Temperature base->stirring monitoring Monitor by TLC stirring->monitoring quench Pour into Ice & Acidify with HCl monitoring->quench filtration Filter Precipitate quench->filtration wash Wash with Water filtration->wash purify Recrystallize wash->purify

Caption: A general experimental workflow for the synthesis of chalcones.

Troubleshooting_Workflow start Low/No Product Yield check_base Is the base fresh? start->check_base fresh_base Use fresh base check_base->fresh_base No check_conditions Are reaction conditions (time, temp) optimal? check_base->check_conditions Yes fresh_base->check_conditions optimize Increase time/temp check_conditions->optimize No check_side_reactions Are there side reactions (check TLC)? check_conditions->check_side_reactions Yes end Improved Yield optimize->end control_conditions Control temperature and reactant addition rate check_side_reactions->control_conditions Yes check_side_reactions->end No control_conditions->end

Caption: A troubleshooting guide for low or no product yield.

References

managing solubility issues of 2',4',6'-Trimethoxyacetophenone in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2',4',6'-Trimethoxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical reactions, with a particular focus on managing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

A1: this compound is a crystalline solid that is soluble in several organic solvents. Commonly used solvents include chloroform, ethanol (B145695), and acetone.[1][2] It has limited solubility in water due to the presence of hydrophobic methoxy (B1213986) groups.[2] For reactions, ethanol is frequently used, particularly in base-catalyzed condensations like the Claisen-Schmidt reaction.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?

A2: If you are experiencing incomplete dissolution, consider the following troubleshooting steps:

  • Increase the solvent volume: Gradually add more solvent until the solid dissolves.

  • Gentle heating: Carefully warm the mixture while stirring. Be mindful of the solvent's boiling point and the thermal stability of your reactants.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.

  • Co-solvent system: Introducing a co-solvent in which the compound has higher solubility can be effective. For instance, if your primary solvent is ethanol, adding a small amount of a more solubilizing solvent like tetrahydrofuran (B95107) (THF) might be beneficial.[3]

Q3: My reaction involving this compound is sluggish or not proceeding to completion. Could this be a solubility issue?

A3: Yes, poor solubility of starting materials can significantly hinder reaction rates. If this compound or another reactant is not fully dissolved, the reaction becomes heterogeneous, and the reaction rate will be limited by the dissolution rate of the solid. Ensure all reactants are fully dissolved before proceeding with the reaction. If necessary, refer to the troubleshooting steps in Q2.

Q4: How does the solubility of this compound affect product purification?

A4: The solubility characteristics of this compound and your final product are crucial for purification. For instance, in the synthesis of chalcones, the product often precipitates from the reaction mixture upon acidification.[4] The crude product can then be recrystallized from a suitable solvent, such as ethanol or methanol, to achieve high purity.[4][5] Understanding the differential solubility of your starting material and product in various solvents is key to designing an effective purification strategy.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with this compound.

Problem Possible Cause Suggested Solution
Reagents do not fully dissolve Insufficient solvent volume or poor solvent choice.Gradually increase the solvent volume. Consider gentle heating or sonication. A co-solvent system (e.g., ethanol/THF) may also improve solubility.[3]
Low reaction yield Incomplete dissolution of starting materials leading to a slow or incomplete reaction.Ensure all reactants are fully dissolved before initiating the reaction. You may need to adjust the solvent system or reaction temperature.
Undesirable side reactions.Review your reaction conditions, including temperature and reaction time. Ensure the purity of your starting materials.
Product precipitates too quickly, leading to impurities Rapid change in solvent environment or pH.Control the rate of addition of any anti-solvent or acid/base used to induce precipitation. Stir the mixture vigorously during precipitation.
Difficulty in product purification by recrystallization Inappropriate recrystallization solvent.Perform small-scale solvent screening to identify a solvent in which your product is sparingly soluble at room temperature and highly soluble at elevated temperatures. Common choices include ethanol and methanol.[5]

Experimental Protocols

Detailed Protocol: Synthesis of a Chalcone (B49325) Derivative via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone from this compound and a substituted benzaldehyde (B42025).

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 20% aqueous solution)

  • Hydrochloric acid (HCl), dilute (e.g., 10%)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol. Stir the mixture at room temperature until all solids are completely dissolved.

  • Base Addition: Cool the reaction mixture in an ice bath. While stirring vigorously, slowly add the sodium hydroxide solution dropwise.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5] Reaction times can vary, typically from a few hours to overnight.

  • Precipitation of Product: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.[6]

  • Acidification: Slowly add dilute hydrochloric acid to the mixture while stirring until it becomes acidic (check with pH paper). A solid precipitate of the crude chalcone should form.[4]

  • Isolation of Crude Product: Collect the solid product by vacuum filtration.

  • Washing: Wash the crude product with cold distilled water until the washings are neutral to pH.[4]

  • Drying and Recrystallization: Dry the crude product. For further purification, recrystallize the solid from a suitable solvent, such as ethanol or methanol, to obtain the pure crystalline chalcone.[5]

Data Presentation

Qualitative Solubility of this compound

Solvent Solubility Reference
ChloroformSoluble[1]
AcetoneSoluble[2]
EthanolSoluble[2]
WaterLimited Solubility[2]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification dissolve Dissolve this compound and Aldehyde in Ethanol cool Cool Mixture in Ice Bath dissolve->cool add_base Add NaOH Solution Dropwise cool->add_base stir Stir at Room Temperature add_base->stir precipitate Pour into Ice and Acidify with HCl stir->precipitate filter Filter Crude Product precipitate->filter wash Wash with Distilled Water filter->wash recrystallize Recrystallize from Ethanol/Methanol wash->recrystallize

Caption: Experimental workflow for chalcone synthesis.

signaling_pathway LPS LPS Macrophage Macrophage LPS->Macrophage stimulates iNOS_expression Increased iNOS Expression Macrophage->iNOS_expression NO_production Nitric Oxide (NO) Production iNOS_expression->NO_production Inflammation Inflammation NO_production->Inflammation Chalcone Chalcone Derivative (from this compound) Chalcone->iNOS_expression inhibits

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Technical Support Center: Synthesis of 2',4',6'-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis and scale-up of 2',4',6'-Trimethoxyacetophenone. It is intended for researchers, chemists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636).[1] This reaction typically uses an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3][4] The high electron density of the 1,3,5-trimethoxybenzene ring makes it exceptionally reactive towards electrophilic substitution.[1]

Q2: My reaction requires a full equivalent of the Lewis acid catalyst (e.g., AlCl₃). Is this normal?

A2: Yes, this is a fundamental characteristic of the Friedel-Crafts acylation. The ketone product is a Lewis base that forms a stable complex with the Lewis acid catalyst.[2] This complexation effectively removes the catalyst from the reaction mixture, preventing it from facilitating further acylations. Therefore, at least a stoichiometric amount of the Lewis acid is required for the reaction to proceed to completion. The final product is liberated from this complex during the aqueous workup.[2]

Q3: What are the primary side reactions I should be aware of when scaling up?

A3: The two most significant side reactions are demethylation and diacylation .

  • Demethylation: The strong Lewis acids used can catalyze the cleavage of the aryl-methyl ether bonds, leading to hydroxylated impurities.[2] This is often exacerbated by prolonged reaction times or elevated temperatures.

  • Diacylation: Although the first acyl group deactivates the ring, 1,3,5-trimethoxybenzene is so highly activated that a second acylation can occur.[2][5] This can be minimized by controlling stoichiometry and temperature.

Q4: How can I minimize the formation of side products?

A4: To mitigate side reactions:

  • Control Temperature: Maintain low reaction temperatures (e.g., 0 °C) to reduce the rate of both demethylation and diacylation.[2]

  • Control Stoichiometry: Use the acylating agent as the limiting reagent to reduce the chance of diacylation.[2]

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed to avoid extended exposure to the Lewis acid.[2]

  • Efficient Mixing: On a larger scale, ensure rapid and efficient stirring to avoid localized high concentrations of reagents, which can promote side reactions.[2]

Q5: I'm observing persistent emulsions during the aqueous workup. How can I resolve this?

A5: Emulsions during workup are common. To break them, first ensure the aqueous layer is sufficiently acidic (pH < 2) to fully hydrolyze the catalyst-product complex. If emulsions persist, add a saturated solution of sodium chloride (brine).[3] The increased ionic strength of the aqueous phase helps to separate the organic and aqueous layers.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive or wet Lewis acid catalyst.2. Insufficient amount of Lewis acid.3. Reaction temperature too low.4. Incomplete quench/workup.1. Use fresh, anhydrous AlCl₃; handle under inert atmosphere.2. Ensure at least 1 full equivalent of Lewis acid per mole of acylating agent is used.[2]3. Allow the reaction to warm to room temperature after initial addition at 0 °C.4. Ensure the aqueous workup is sufficiently acidic (pH < 2) to break the product-catalyst complex.
Product is a Dark Oil, Not a Solid 1. Significant demethylation has occurred.2. Presence of other polymeric or colored impurities.1. Reduce reaction time and/or temperature in future runs.[2]2. Attempt purification via column chromatography. If the product is still an oil, check NMR for purity. The pure product should be a white to pale cream solid.[3][6]
Difficult Purification / Multiple Spots on TLC 1. Presence of starting material (incomplete reaction).2. Formation of diacylated product.[2]3. Formation of demethylated byproducts.[2]1. Increase reaction time or temperature slightly.2. Use careful column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient) to separate the products.[3]3. Optimize reaction conditions (lower temp, shorter time) to avoid byproduct formation.
Exotherm is Uncontrollable During Scale-Up 1. Addition rate of reagents is too fast.2. Inadequate cooling or heat transfer.1. Add the Lewis acid portionwise or the acetyl chloride dropwise at a controlled rate.2. Use a larger cooling bath and a reactor with a suitable surface-area-to-volume ratio. For very large scales, a jacketed reactor is recommended.

Experimental Protocols & Quantitative Data

Protocol 1: Lab-Scale Friedel-Crafts Acylation using AlCl₃

This protocol is adapted from established laboratory procedures.[3]

Reagents:

  • 1,3,5-Trimethoxybenzene (1.0 eq)

  • Aluminum Chloride (AlCl₃, anhydrous, 1.2 eq)

  • Acetyl Chloride (1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 1,3,5-trimethoxybenzene and anhydrous DCM to an oven-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add anhydrous AlCl₃ portionwise to the stirred solution, ensuring the temperature does not exceed 5 °C.

  • Acylating Agent Addition: Add acetyl chloride dropwise via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC.

  • Quench: Once the reaction is complete, cool the mixture back to 0 °C and slowly pour it over a mixture of crushed ice and concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol (B145695) or methanol) or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[3] The pure product is a white solid with a melting point of 98-102 °C.

Scale-Up Considerations:
  • Heat Management: The reaction is exothermic. Use a mechanical stirrer for efficient mixing and a properly sized cooling bath. For multi-liter scales, a jacketed reactor is essential for temperature control.

  • Reagent Addition: The addition of AlCl₃ and acetyl chloride must be carefully controlled to manage the exotherm. A syringe pump for the acetyl chloride is recommended.

  • Quenching: The quench is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood with vigorous stirring and a slow addition rate into the ice/acid mixture.

Data on Reaction Conditions
Starting Material Acylating Agent Catalyst (eq.) Solvent Time Yield Reference
1,3,5-TrimethoxybenzeneAcetyl ChlorideAlCl₃ (1.2)CH₂Cl₂2 h99%[3]
1,3,5-TrimethoxybenzeneAcetic AnhydrideYb(OTf)₃ (0.2)MeNO₂4 h93%[1]
1,3,5-TrimethoxybenzeneAcetyl ChlorideCu(OTf)₂[bmim][BF₄]OvernightGood[1]

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine TMB & Anhydrous DCM cool_react Cool to 0 °C reagents->cool_react add_alcl3 Add AlCl₃ cool_react->add_alcl3 add_acyl Add Acetyl Chloride add_alcl3->add_acyl stir Stir & Monitor (TLC) add_acyl->stir quench Quench on Ice/HCl stir->quench extract Extract with DCM quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Purify (Column/ Recrystallization) concentrate->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

TroubleshootingTree start Low Yield Observed q1 Check TLC of Crude: Any Starting Material? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Multiple Spots Besides Product? q1->q2 No s1 Solution: - Increase reaction time - Check catalyst activity a1_yes->s1 a2_yes Side Reactions Occurred q2->a2_yes Yes a_final Problem Likely in Workup/Isolation q2->a_final No s2 Solution: - Lower reaction temp - Reduce reaction time - Check stoichiometry a2_yes->s2 s_final Solution: - Ensure quench pH < 2 - Check for loss during extraction or purification a_final->s_final

Caption: Decision tree for diagnosing the cause of low reaction yield.

Simplified Friedel-Crafts Acylation Mechanism

Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization AcCl Acetyl Chloride Acylium Acylium Ion [CH₃C≡O]⁺ AlCl₄⁻ AcCl->Acylium AlCl3 AlCl₃ AlCl3->Acylium TMB 1,3,5-Trimethoxybenzene Acylium->TMB + Sigma Sigma Complex (Resonance Stabilized) TMB->Sigma Complex Product-AlCl₃ Complex Sigma->Complex Final Final Product (after workup) Complex->Final

Caption: Key steps in the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene.

References

Technical Support Center: Catalyst Selection for Reactions Involving 2',4',6'-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for chemical reactions involving 2',4',6'-Trimethoxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile starting material for a variety of organic syntheses. The most frequently employed reactions include:

  • Claisen-Schmidt Condensation: For the synthesis of chalcones and flavanones.

  • Ketone Reduction: To produce the corresponding secondary alcohol.

  • α-Halogenation: Introducing a halogen at the alpha-position to the carbonyl group, creating a versatile intermediate.

  • Wittig Reaction: To convert the carbonyl group into an alkene.

  • Grignard and Reformatsky Reactions: For the formation of carbon-carbon bonds at the carbonyl carbon.

Q2: Which catalysts are typically used for the Claisen-Schmidt condensation with this compound?

A2: The Claisen-Schmidt condensation is most commonly catalyzed by strong bases. Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are widely used and effective for this transformation.[1] The choice between them may depend on solubility and the desired reaction rate.

Q3: How does the substitution pattern of this compound affect catalyst selection?

A3: The three methoxy (B1213986) groups on the aromatic ring are electron-donating, which activates the ring. This high electron density can influence side reactions. For instance, in acid-catalyzed reactions like α-bromination, the electron-rich ring may compete with the enol for the electrophile, potentially leading to aromatic bromination.[2] Therefore, careful selection of the catalyst and reaction conditions is crucial to ensure selectivity.

Q4: Are there "green" alternatives for catalyzing reactions with this compound?

A4: Yes, green chemistry approaches are being increasingly applied to reactions like the Claisen-Schmidt condensation. These methods include solvent-free grinding of reactants with a solid catalyst (like NaOH) and the use of microwave irradiation or ultrasound to accelerate the reaction, often leading to higher yields and shorter reaction times.

Troubleshooting Guides

Reaction 1: Claisen-Schmidt Condensation

Issue 1: Low or No Product Formation

Potential CauseSuggested Solution
Insufficient Base Catalyst The enolate of this compound may not be forming efficiently. Increase the concentration of the base (NaOH or KOH) incrementally. For electron-rich acetophenones, a higher base concentration may be necessary.[1]
Low Reaction Temperature The activation energy for the condensation may not be reached at room temperature. Gently warm the reaction mixture.
Steric Hindrance The methoxy groups, particularly those in the ortho positions, can sterically hinder the approach of the aldehyde. Prolong the reaction time (e.g., 24-48 hours) to overcome this barrier.[1]

Issue 2: Formation of Side Products

Potential CauseSuggested Solution
Self-Condensation of Acetophenone (B1666503) While less likely with a more electrophilic aldehyde present, self-condensation can occur. Use a slight excess of the aldehyde and add the acetophenone slowly to the mixture of the aldehyde and base.
Cannizzaro Reaction of Aldehyde If the aldehyde lacks α-hydrogens, it can disproportionate in the presence of a strong base. Use a milder base or a lower concentration of the strong base to minimize this side reaction.

Issue 3: Oily or Gummy Product Instead of a Solid Precipitate

Potential CauseSuggested Solution
Incomplete Reaction The presence of unreacted starting materials and the intermediate aldol (B89426) addition product can result in an oily mixture. Monitor the reaction by TLC until the starting materials are consumed. Consider extending the reaction time or moderately increasing the temperature.[1]
Product Solubility The resulting chalcone (B49325) may have some solubility in the reaction solvent. Before filtration, cool the reaction mixture in an ice bath to minimize the solubility of the product.[1]
Reaction 2: Ketone Reduction

Issue 1: Incomplete Reduction

Potential CauseSuggested Solution
Insufficient Reducing Agent For reductions with sodium borohydride (B1222165) (NaBH4), ensure an excess of the reagent is used to drive the reaction to completion.[3]
Inactive Catalyst For catalytic hydrogenation (e.g., using Pd/C), ensure the catalyst is fresh and active.

Issue 2: Formation of Side Products

Potential CauseSuggested Solution
Over-reduction In catalytic hydrogenation, the aromatic ring can be reduced under harsh conditions. Use a milder catalyst or optimize reaction conditions (temperature, pressure). Pd(0)EnCat™ 30NP has shown good selectivity for the carbonyl group over the aromatic ring in similar substrates.[4][5]
Reaction 3: α-Bromination

Issue 1: Low Yield of α-Bromo Product

Potential CauseSuggested Solution
Competitive Aromatic Bromination The electron-rich trimethoxy-substituted ring can undergo electrophilic substitution. Using a moderate electron density is optimal for selective side-chain bromination.[2] Consider protecting groups if ring bromination is a significant issue.
Formation of Di- or Tri-brominated Products The amount of bromine should be restricted to slightly less than stoichiometric to avoid multiple halogenations.[2]
Reaction 4: Wittig Reaction

Issue 1: Low or No Reaction

Potential CauseSuggested Solution
Steric Hindrance This compound is a sterically hindered ketone. The Wittig reaction may be slow or give poor yields, especially with stabilized ylides. Consider using the Horner-Wadsworth-Emmons (HWE) reaction with phosphonate (B1237965) esters as an alternative.
Unstable Ylide Simple phosphoranes are reactive and can hydrolyze or oxidize easily. Prepare them using air-free techniques.

Issue 2: Undesired Stereochemistry of the Alkene Product

Potential CauseSuggested Solution
Ylide Stability Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.
Reaction Conditions The Schlosser modification, which involves treating the intermediate betaine (B1666868) with phenyllithium (B1222949) at low temperature, can be used to convert the erythro betaine to the threo betaine, affording the (E)-alkene.
Reaction 5: Grignard Reaction

Issue 1: Low Yield of the Desired Alcohol

Potential CauseSuggested Solution
Reaction with Acidic Protons Grignard reagents are strong bases and will react with any acidic protons in the reaction mixture, including water. Ensure all glassware is flame-dried and anhydrous solvents are used.[6]
Side Reactions With sterically hindered ketones, the Grignard reagent can act as a base, leading to deprotonation and recovery of the starting ketone after workup.[7]

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Claisen-Schmidt Condensation of Substituted Acetophenones

AcetophenoneAldehydeCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2'-Methoxyacetophenone3,5-DimethoxybenzaldehydeBaseEthanol (B145695)RT-~90[1]
4'-Methoxyacetophenone4-HydroxybenzaldehydeNaOHNone (Grinding)RT0.532.5[1]
4'-MethoxyacetophenoneBenzaldehydeNaOHEthanol/WaterRT184[1]
This compoundVarious Benzaldehydes40% (w/v) NaOH (aq)MethanolRTOvernight56-94[8]

Note: Data for this compound is included where available. Other entries are for structurally related compounds and may require optimization.

Experimental Protocols

Protocol 1: General Procedure for Chalcone Synthesis via Claisen-Schmidt Condensation

This protocol is adapted from a reported synthesis of chalcone derivatives from this compound.[8]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Methanol

  • 40% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in methanol.

  • While stirring the solution at room temperature, slowly add the 40% aqueous NaOH solution.

  • Continue stirring the reaction mixture overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Collect the precipitated crude product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Wash the solid with a small amount of cold methanol.

  • Purify the crude product by recrystallization from ethanol to obtain the pure chalcone.

Protocol 2: General Procedure for the Reduction of the Ketone using Sodium Borohydride

This protocol is a general procedure for the reduction of acetophenones.[3]

Materials:

  • This compound

  • Sodium Borohydride (NaBH4)

  • Ethanol (95%)

  • 3M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve Sodium Borohydride (excess) in 95% ethanol in a beaker.

  • In a separate flask, dissolve this compound in ethanol.

  • Cool the borohydride solution in an ice bath.

  • Slowly add the acetophenone solution dropwise to the stirred borohydride solution, maintaining the temperature between 30-50°C.

  • After the addition is complete, let the mixture stand at room temperature for 15 minutes with occasional stirring.

  • Carefully add 3M HCl to the reaction mixture to quench the excess borohydride (perform in a fume hood due to hydrogen gas evolution).

  • Remove the ethanol by evaporation.

  • Extract the aqueous residue with diethyl ether.

  • Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to obtain the crude alcohol product.

  • Purify the product by column chromatography or recrystallization if necessary.

Visualizations

Experimental_Workflow_Chalcone_Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants Dissolve 2',4',6'-Trimethoxy- acetophenone & Aldehyde in Methanol Catalyst Add aq. NaOH (Catalyst) Reactants->Catalyst Stir Stir Overnight at Room Temp. Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Pour into Ice/ Acidify with HCl Monitor->Quench Reaction Complete Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water & Cold Methanol Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Product Pure Chalcone Recrystallize->Product

General workflow for chalcone synthesis.

Troubleshooting_Logic_Claisen_Schmidt Start Low Yield in Claisen-Schmidt Reaction Check_Reactants Check Reactant Purity & Stoichiometry Start->Check_Reactants Check_Catalyst Verify Catalyst Activity & Concentration Start->Check_Catalyst Check_Conditions Review Reaction Time & Temperature Start->Check_Conditions Side_Products Issue: Side Products Check_Reactants->Side_Products Multiple spots on TLC Incomplete_Reaction Issue: Incomplete Reaction Check_Catalyst->Incomplete_Reaction Check_Conditions->Incomplete_Reaction TLC shows starting material Solution_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Solution_Time_Temp Yes Solution_Catalyst Optimize Catalyst Concentration Incomplete_Reaction->Solution_Catalyst Yes Solution_Stoichiometry Adjust Reactant Ratio (e.g., excess aldehyde) Side_Products->Solution_Stoichiometry Self-condensation or Cannizzaro Solution_Purification Optimize Purification (Cooling, Solvent) Side_Products->Solution_Purification Product loss during workup

Troubleshooting logic for low yield.

References

Technical Support Center: Synthesis of 2',4',6'-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the work-up procedure in the synthesis of 2',4',6'-Trimethoxyacetophenone. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental work-up of this compound synthesis.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete Reaction: The Friedel-Crafts acylation may not have gone to completion.- Ensure at least a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is used, as it forms a complex with the ketone product.[1]
Product Loss During Work-up: The product may be partially soluble in the aqueous layer or lost during transfers.- Minimize the volume of aqueous washes. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Demethylation of Methoxy (B1213986) Groups: The Lewis acid can cause the cleavage of the methyl-ether bonds, leading to phenolic byproducts.[1]- Maintain low reaction temperatures. - Use a milder Lewis acid if possible.
Persistent Emulsion During Extraction Formation of Fine Precipitates: Insoluble materials, such as aluminum salts from the quenched Lewis acid, can stabilize emulsions.- Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase and help break the emulsion.[1] - If the emulsion persists, filter the entire mixture through a pad of Celite.
Use of Chlorinated Solvents with Basic Solutions: Dichloromethane (B109758) and similar solvents are prone to forming emulsions when used to extract basic aqueous solutions.- Consider acidifying the aqueous layer before extraction, ensuring the product is stable to acid.
Difficulty in Product Purification Presence of Side Products: Diacylation can occur due to the highly activated nature of the 1,3,5-trimethoxybenzene (B48636) starting material, leading to impurities that are difficult to separate.[1]- Use the acylating agent as the limiting reagent to minimize diacylation.[1] - Optimize column chromatography conditions (e.g., solvent gradient, silica (B1680970) gel activity) for better separation.
Oily Product Instead of Solid: The crude product may fail to crystallize due to the presence of impurities.- Ensure all solvent is removed under reduced pressure. - Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexane (B92381)/ethyl acetate).
Unexpected Byproducts Observed (e.g., by TLC or NMR) Hydrolysis of Acetyl Chloride: If acetyl chloride is used as the acylating agent, any moisture present before or during the reaction will lead to the formation of acetic acid.- Use freshly distilled or high-purity acetyl chloride. - Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere.
Reaction with Solvent: The solvent may not be inert under the reaction conditions.- Choose a non-reactive solvent such as dichloromethane or nitromethane.

Frequently Asked Questions (FAQs)

Q1: Why is a full equivalent of Lewis acid necessary in the Friedel-Crafts acylation to produce this compound?

A1: The ketone product formed in the reaction is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This complexation sequesters the catalyst, rendering it inactive for further reactions. Therefore, at least a stoichiometric amount of the Lewis acid is required for the reaction to proceed to completion. An aqueous work-up is necessary to hydrolyze this complex and liberate the final product.[1]

Q2: I observe a byproduct with a higher molecular weight than my product. What could it be?

A2: A common byproduct in the acylation of the highly activated 1,3,5-trimethoxybenzene is the diacylated product.[1] To minimize its formation, it is recommended to use the acylating agent as the limiting reagent and maintain low reaction temperatures.[1]

Q3: My crude NMR shows the presence of phenolic peaks. What is the cause?

A3: The Lewis acid used in the Friedel-Crafts reaction can catalyze the demethylation of the methoxy groups on the aromatic ring, resulting in phenolic byproducts.[1] This is more likely to occur under harsh reaction conditions, such as elevated temperatures or prolonged reaction times.

Q4: How can I effectively break a persistent emulsion formed during the aqueous work-up?

A4: To break an emulsion, you can try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer.[1] If this is not effective, filtering the entire mixture through a pad of Celite can help to remove fine solid particles that may be stabilizing the emulsion.

Q5: What is the best way to purify the crude this compound?

A5: Column chromatography on silica gel is a common and effective method for purifying the product and removing unreacted starting materials and side products. A typical eluent system is a mixture of hexane and ethyl acetate (B1210297). Recrystallization from a suitable solvent can also be used to obtain a highly pure solid product.

Experimental Protocol: Work-up Procedure

This protocol outlines a standard work-up procedure for the synthesis of this compound via Friedel-Crafts acylation.

  • Quenching the Reaction:

    • After the reaction is complete, cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding a 10% aqueous solution of sodium hydroxide (B78521) (NaOH). Caution: This can be an exothermic process.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (CH₂Cl₂).

    • Separate the organic layer.

    • Re-extract the aqueous layer with fresh dichloromethane to ensure complete recovery of the product.

  • Washing:

    • Combine the organic layers.

    • Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

    • Alternatively, the crude product can be purified by recrystallization.

Work-up Procedure Workflow

Workup_Procedure cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Mixture Completed Reaction Mixture Quench Quench with 10% NaOH Reaction_Mixture->Quench Cooling Extraction Extract with CH2Cl2 Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column_Chromatography Column Chromatography Concentrate->Column_Chromatography Crude Product Final_Product Pure 2',4',6'-Trimethoxy- acetophenone Column_Chromatography->Final_Product

Caption: Experimental workflow for the work-up and purification of this compound.

References

Technical Support Center: Enhancing MALDI-MS Signal Intensity with 2',4',6'-Trimethoxyacetophenone (TMPA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 2',4',6'-Trimethoxyacetophenone (TMPA), also commonly referred to as 2',4',6'-Trihydroxyacetophenone (THAP), as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to improve signal intensity and achieve high-quality mass spectra.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMPA/THAP) and for which types of analytes is it most effective?

A1: this compound is a highly effective MALDI matrix for a wide range of biomolecules. It is particularly well-suited for the analysis of glycoproteins, RNA, DNA, lipids, and polysaccharides.[1][2][3] It is considered a "cold" matrix, which means it imparts less internal energy to the analyte molecules during the desorption/ionization process, thus reducing fragmentation and enhancing the signal of the intact molecule.

Q2: How does TMPA/THAP improve signal intensity in MALDI-MS?

A2: The exact mechanism is complex, but it is understood that TMPA/THAP's effectiveness stems from several factors. Its strong absorption at the wavelength of commonly used nitrogen lasers (337 nm) allows for efficient energy transfer to the analyte. As a "cold" matrix, it minimizes analyte fragmentation, leading to a more intense molecular ion peak. Additionally, its ability to co-crystallize well with a variety of analytes facilitates an efficient transfer of protons or other charge-carrying species, which is crucial for ionization. The use of additives with TMPA/THAP, such as ammonium (B1175870) salts, can further enhance signal by promoting protonation and reducing the formation of salt adducts.[4][5]

Q3: What are the common additives used with TMPA/THAP and what are their functions?

A3: Additives are frequently used with TMPA/THAP to significantly improve signal quality. The most common additives include:

  • Ammonium Citrate (B86180) (dibasic or diammonium hydrogen citrate): This is widely used, especially for oligonucleotides and phosphopeptides. It helps to suppress the formation of sodium and potassium adducts, leading to cleaner spectra with a more intense protonated molecular ion peak.[4][5][6][7]

  • Diammonium Hydrogen Citrate: Similar to ammonium citrate, it enhances the signal of intact oligonucleotides and prevents peak widening, which in turn increases signal intensity and resolution.[4]

  • Fructose (B13574): The addition of fructose to the matrix can reduce the internal energy of desorbed ions, which minimizes fragmentation and increases the yield of molecular ions, particularly for DNA analysis.

Q4: Can TMPA/THAP be used for the analysis of phosphopeptides?

A4: Yes, TMPA/THAP, particularly in combination with diammonium citrate, is an excellent choice for the analysis of phosphopeptides. It has been shown to enhance the signal of phosphorylated peptides by more than 10-fold compared to standard matrices like α-cyano-4-hydroxycinnamic acid (CHCA), which often suppresses the signal of phosphopeptides.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Signal Intensity 1. Poor co-crystallization of analyte and matrix.2. Analyte suppression by contaminants (e.g., salts).3. Inappropriate matrix-to-analyte ratio.4. Insufficient laser power.1. Optimize the sample preparation method (see Experimental Protocols). Try different solvents for the matrix and analyte.2. Desalt the sample prior to analysis. Use additives like ammonium citrate to minimize salt adducts.3. Experiment with different matrix-to-analyte ratios. A common starting point is a 1000:1 molar ratio.4. Gradually increase the laser power, but avoid excessive power which can lead to fragmentation.
Poor Resolution and Broad Peaks 1. Inhomogeneous crystal formation.2. Presence of multiple salt adducts (e.g., Na+, K+).3. High laser fluence causing ion fragmentation.1. Use the thin-layer or dried-droplet method for more homogeneous crystals. The addition of a surfactant or a co-matrix might help.2. Add diammonium hydrogen citrate to the matrix solution to suppress alkali ion adducts.[4]3. Optimize the laser power to the threshold required for good ionization without excessive fragmentation.
Interference from Matrix-Related Ions 1. Matrix clusters and fragments obscuring the low mass range.1. Use a matrix-to-analyte ratio that favors analyte ionization. 2. Consider using matrix additives like cyclodextrins, which can encapsulate the matrix and reduce the intensity of matrix-related ions.[8][9]
Poor Shot-to-Shot Reproducibility 1. "Hot spots" or uneven distribution of the analyte within the matrix crystal.1. Optimize the crystallization process. Allow the solvent to evaporate slowly to form more uniform crystals.2. Move the laser spot to different areas of the sample spot to find regions with better signal.

Data on Signal Intensity Improvement

The use of TMPA/THAP, especially with additives, has been shown to significantly enhance signal intensity for specific applications.

AnalyteMatrix CompositionReported Signal EnhancementReference
PhosphopeptidesTMPA/THAP with diammonium citrate> 10-fold increase in abundance compared to CHCA[6]
DNAMixture of 2',4',6'-THAP, 2',3',4'-THAP, and ammonium citrate (2:1:1 molar ratio)Improved sensitivity and resolution compared to 3-HPA[5][7]

Experimental Protocols

Protocol 1: Analysis of Phosphopeptides

This protocol is adapted for enhanced detection of phosphopeptides.

  • Matrix Solution Preparation:

    • Prepare a solution of 10 mg/mL TMPA/THAP in acetonitrile/water (1:1, v/v).

    • Prepare a separate 50 mg/mL solution of diammonium hydrogen citrate in water.

    • Mix the TMPA/THAP solution and the diammonium hydrogen citrate solution in a 9:1 (v/v) ratio.

  • Sample Preparation:

    • Dissolve the phosphopeptide sample in 0.1% trifluoroacetic acid (TFA) in water to a concentration of approximately 1 pmol/µL.

  • Spotting Technique (Dried-Droplet Method):

    • Mix the sample solution and the matrix solution in a 1:1 (v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely at room temperature before introducing it into the mass spectrometer.

Protocol 2: Analysis of Oligonucleotides

This protocol is designed to improve signal intensity and resolution for DNA and RNA samples.

  • Matrix Solution Preparation:

    • Dissolve TMPA/THAP in 90% acetonitrile:10% water to a final concentration of 20 mg/mL.[10]

    • Add solid diammonium hydrogen citrate to the TMPA/THAP solution to a final concentration of 50 mg/mL to reduce salt adducts.[10]

    • For improved crystallization, D-Fructose can be added to the matrix solution to a final concentration of 2 mg/mL.[10]

  • Sample Preparation:

    • Dissolve the oligonucleotide sample in deionized water.

  • Spotting Technique:

    • Mix 2 µL of the diluted oligonucleotide solution with 2 µL of the matrix solution.[10]

    • Spot 0.5 µL of the mixture onto a standard stainless steel plate and allow it to air-dry.[10]

Visualizations

Experimental_Workflow_Phosphopeptides cluster_matrix Matrix Preparation cluster_sample Sample Preparation cluster_spotting Sample Spotting M1 10 mg/mL TMPA/THAP in ACN:H2O (1:1) M_Mix Mix 9:1 (v/v) M1->M_Mix M2 50 mg/mL Diammonium Citrate in H2O M2->M_Mix Spot_Mix Mix Sample and Matrix 1:1 (v/v) M_Mix->Spot_Mix S1 Dissolve Phosphopeptide in 0.1% TFA S1->Spot_Mix Spot Spot 1 µL on MALDI Plate Spot_Mix->Spot Dry Air Dry Spot->Dry MALDI_MS MALDI-MS Analysis Dry->MALDI_MS

Caption: Workflow for phosphopeptide analysis using TMPA/THAP.

Experimental_Workflow_Oligonucleotides cluster_matrix Matrix Preparation cluster_sample Sample Preparation cluster_spotting Sample Spotting MO1 20 mg/mL TMPA/THAP in 90% ACN MO2 Add 50 mg/mL Diammonium Citrate MO1->MO2 MO3 Optional: Add 2 mg/mL D-Fructose MO2->MO3 SpotO_Mix Mix Sample and Matrix 1:1 (v/v) MO3->SpotO_Mix SO1 Dissolve Oligonucleotide in DI Water SO1->SpotO_Mix SpotO Spot 0.5 µL on MALDI Plate SpotO_Mix->SpotO DryO Air Dry SpotO->DryO MALDI_MSO MALDI-MS Analysis DryO->MALDI_MSO

Caption: Workflow for oligonucleotide analysis using TMPA/THAP.

Troubleshooting_Logic Start Low Signal Intensity Issue Check_Crystals Check Crystal Formation Start->Check_Crystals Check_Salts Check for Salt Contamination Check_Crystals->Check_Salts Homogeneous Optimize_Prep Optimize Sample Prep (e.g., thin-layer) Check_Crystals->Optimize_Prep Inhomogeneous Check_Ratio Check Matrix:Analyte Ratio Check_Salts->Check_Ratio Sample is Desalted Desalt Desalt Sample or Use Ammonium Citrate Check_Salts->Desalt Salts Present Optimize_Laser Optimize Laser Power Check_Ratio->Optimize_Laser Ratio is Optimized Adjust_Ratio Adjust Matrix:Analyte Ratio Check_Ratio->Adjust_Ratio Ratio Not Optimized Optimize_Laser->Start Still Low Signal (Re-evaluate from start) Solution Improved Signal Optimize_Laser->Solution Optimized Optimize_Prep->Check_Salts Desalt->Check_Ratio Adjust_Ratio->Optimize_Laser

Caption: Troubleshooting logic for low signal intensity.

References

Validation & Comparative

A Head-to-Head Comparison: 2',4',6'-Trimethoxyacetophenone vs. 2',4',6'-Trihydroxyacetophenone as MALDI Matrices

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is paramount to achieving optimal analytical results. This guide provides a detailed comparison of two acetophenone (B1666503) derivatives: 2',4',6'-Trimethoxyacetophenone and the well-established 2',4',6'-Trihydroxyacetophenone (B23981) (THAP). This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific analytical needs.

While 2',4',6'-Trihydroxyacetophenone (THAP) is a widely recognized and utilized MALDI matrix, particularly for the analysis of glycoproteins, lipids, and nucleic acids, this compound is not commonly employed for this purpose. This guide will delve into the known performance of THAP and provide a theoretical assessment of this compound's potential as a MALDI matrix based on its chemical properties, in the absence of direct experimental data.

Chemical Properties: A Tale of Two Substituents

The fundamental difference between these two compounds lies in the functional groups attached to the aromatic ring. This structural variance has profound implications for their behavior as MALDI matrices.

PropertyThis compound2',4',6'-Trihydroxyacetophenone (THAP)
Molecular Formula C₁₁H₁₄O₄C₈H₈O₄
Molecular Weight 210.23 g/mol 168.15 g/mol
Key Functional Groups Methoxy (B1213986) (-OCH₃)Hydroxyl (-OH)
Proton Donor Capability NoYes
Common Applications Organic synthesis intermediateMALDI matrix for glycoproteins, lipids, RNA, polysaccharides

The hydroxyl groups of THAP are crucial for its function as a MALDI matrix. These phenolic hydroxyls are acidic and can readily donate protons, facilitating the ionization of analyte molecules, a critical step in the MALDI process. In contrast, the methoxy groups of this compound are not acidic and therefore cannot act as proton donors. This fundamental chemical difference is the primary reason for the established role of THAP and the obscurity of its trimethoxylated counterpart in the field of MALDI-MS.

Performance as a MALDI Matrix

2',4',6'-Trihydroxyacetophenone (THAP): A Versatile and "Cold" Matrix

THAP has proven to be a versatile matrix for a range of analytes. It is particularly noted for being a "cold" matrix, meaning it imparts less internal energy to the analyte molecules during the desorption/ionization process, which can be advantageous for preserving the integrity of fragile molecules.

Key Performance Characteristics of THAP:

  • Glycoproteins and Glycans: THAP is a preferred matrix for the analysis of glycoproteins and acidic glycans, often used in negative ion mode.[1]

  • Lipids: It has been successfully employed for the analysis of various lipid classes, including triacylglycerols, glycerophospholipids, and sphingolipids.[2]

  • Nucleic Acids: THAP is also utilized for the analysis of RNA and peptide-RNA cross-links.[3]

  • Polysaccharides: It has been shown to be an effective matrix for the MALDI-MS analysis of polysaccharides over a broad mass range.[4]

This compound: A Theoretical Evaluation

As there is no available experimental data on the use of this compound as a MALDI matrix, its performance can only be theoretically inferred.

Anticipated Performance Aspects:

  • Ionization Mechanism: Lacking acidic protons, it is unlikely to be an effective matrix for analytes that rely on protonation for ionization in positive-ion mode. It might have some utility in negative-ion mode through adduct formation, but this is speculative.

  • Analyte Co-crystallization: Its ability to effectively co-crystallize with analytes, a critical step for successful MALDI, is unknown.

  • Vacuum Stability: Its higher molecular weight and likely lower vapor pressure compared to THAP suggest it would be stable under high vacuum conditions.

Experimental Protocols

Protocol for 2',4',6'-Trihydroxyacetophenone (THAP) Matrix Preparation and Application

This protocol provides a general guideline for the use of THAP as a MALDI matrix. Optimization may be required for specific analytes and instrumentation.

Materials:

  • 2',4',6'-Trihydroxyacetophenone (THAP)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), 0.1% aqueous solution

  • Ultrapure water

  • Analyte sample dissolved in an appropriate solvent

Matrix Solution Preparation (10 mg/mL):

  • Weigh 10 mg of THAP and place it in a clean microcentrifuge tube.

  • Add 1 mL of a 1:1 (v/v) mixture of acetonitrile and 0.1% aqueous trifluoroacetic acid.

  • Vortex the tube thoroughly to dissolve the THAP. The solution should be freshly prepared for best results.

Sample Preparation (Dried-Droplet Method):

  • Mix the analyte solution and the THAP matrix solution in a 1:1 to 1:10 ratio (analyte:matrix). The optimal ratio should be determined empirically.

  • Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.

  • Allow the droplet to air-dry at room temperature.

  • Once the solvent has completely evaporated and crystals have formed, the target is ready for analysis.

Visualizing the Chemical Structures and the MALDI Process

To better understand the structural differences and the general MALDI workflow, the following diagrams are provided.

G cluster_0 This compound cluster_1 2',4',6'-Trihydroxyacetophenone (THAP) a C₁₁H₁₄O₄ b MW: 210.23 c Functional Groups: Methoxy (-OCH₃) d C₈H₈O₄ e MW: 168.15 f Functional Groups: Hydroxyl (-OH)

Figure 1. Key chemical properties of the two acetophenone derivatives.

maldi_workflow cluster_prep Sample Preparation cluster_ms MALDI-MS Analysis mix Mix Analyte and Matrix spot Spot on Target Plate mix->spot dry Co-crystallization spot->dry laser Laser Irradiation dry->laser Insert Target into MS desorb Desorption/Ionization laser->desorb tof Time-of-Flight Analysis desorb->tof detect Detection tof->detect

Figure 2. A simplified workflow of the MALDI-MS process.

Conclusion

Based on available data and fundamental chemical principles, 2',4',6'-Trihydroxyacetophenone (THAP) is a well-established and versatile MALDI matrix suitable for a variety of applications, particularly for glycoproteins, lipids, and nucleic acids. Its utility stems from the presence of acidic hydroxyl groups that facilitate analyte ionization.

In contrast, this compound is not a recognized MALDI matrix, and its chemical structure, lacking acidic protons, strongly suggests it would be ineffective for most common MALDI applications. Researchers seeking a reliable matrix for the analysis of biomolecules are advised to utilize established matrices such as THAP. Further empirical investigation would be required to determine if this compound holds any potential for niche MALDI applications, though current understanding suggests this is unlikely.

References

A Comparative Guide to Trimethoxyacetophenone Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxyacetophenone isomers are valuable intermediates in organic synthesis, serving as precursors to a wide range of biologically active molecules, including chalcones, flavonoids, and other pharmacologically relevant compounds. The substitution pattern of the three methoxy (B1213986) groups on the acetophenone (B1666503) core significantly influences the reactivity of the molecule and the properties of its derivatives. This guide provides an objective comparison of the synthesis, physicochemical properties, and known biological significance of three key isomers: 2',4',5'-trimethoxyacetophenone (B1329420), 2',4',6'-trimethoxyacetophenone, and 3',4',5'-trimethoxyacetophenone (B153969). The information presented is supported by experimental data from the scientific literature to aid researchers in selecting the appropriate isomer for their synthetic and drug discovery endeavors.

Synthesis of Trimethoxyacetophenone Isomers

The most common and effective method for the synthesis of trimethoxyacetophenone isomers is the Friedel-Crafts acylation of the corresponding trimethoxybenzene precursor with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] The regioselectivity of the acylation is directed by the activating and directing effects of the methoxy groups on the aromatic ring.

Synthetic Pathways

The synthetic routes to each isomer are dictated by the substitution pattern of the starting trimethoxybenzene.

G cluster_0 2',4',5'-Trimethoxyacetophenone Synthesis cluster_1 This compound Synthesis cluster_2 3',4',5'-Trimethoxyacetophenone Synthesis 1,2,4-Trimethoxybenzene 1,2,4-Trimethoxybenzene Acetyl Chloride / AlCl3 Acetyl Chloride / AlCl3 1,2,4-Trimethoxybenzene->Acetyl Chloride / AlCl3 2',4',5'-Trimethoxyacetophenone 2',4',5'-Trimethoxyacetophenone Acetyl Chloride / AlCl3->2',4',5'-Trimethoxyacetophenone Friedel-Crafts Acylation 1,3,5-Trimethoxybenzene 1,3,5-Trimethoxybenzene Acetyl Chloride / AlCl3 Acetyl Chloride / AlCl3 1,3,5-Trimethoxybenzene->Acetyl Chloride / AlCl3 This compound This compound Acetyl Chloride / AlCl3 ->this compound Friedel-Crafts Acylation 1,2,3-Trimethoxybenzene 1,2,3-Trimethoxybenzene Acetyl Chloride / AlCl3   Acetyl Chloride / AlCl3   1,2,3-Trimethoxybenzene->Acetyl Chloride / AlCl3   3',4',5'-Trimethoxyacetophenone 3',4',5'-Trimethoxyacetophenone Acetyl Chloride / AlCl3  ->3',4',5'-Trimethoxyacetophenone Friedel-Crafts Acylation

Synthetic pathways to trimethoxyacetophenone isomers.
Comparison of Synthetic Parameters

IsomerStarting MaterialAcylating AgentCatalystSolventTemperature (°C)Reported Yield (%)
2',4',5'-Trimethoxyacetophenone 1,2,4-TrimethoxybenzeneAcetyl chlorideAlCl₃Dichloromethane (B109758)0 to RTGood (not specified)
This compound 1,3,5-TrimethoxybenzeneAcetyl chlorideAlCl₃Dichloromethane099[2]
3',4',5'-Trimethoxyacetophenone 1,2,3-TrimethoxybenzeneAcetyl chlorideAlCl₃Dichloromethane0 to RTHigh (not specified)

Experimental Protocols

General Protocol for Friedel-Crafts Acylation

This protocol is a general guideline for the synthesis of trimethoxyacetophenone isomers. Optimization of reaction time, temperature, and stoichiometry of reagents may be necessary to achieve optimal yields for each specific isomer.

Materials:

  • Trimethoxybenzene isomer (1.0 eq)

  • Anhydrous aluminum chloride (1.1 - 1.5 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 - 1.5 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, add a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of the corresponding trimethoxybenzene isomer (1.0 eq) in anhydrous dichloromethane dropwise over 30-60 minutes.

  • Allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, then warm to room temperature and stir for another 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 0.1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica (B1680970) gel to afford the pure trimethoxyacetophenone isomer.

Physicochemical Properties

The substitution pattern of the methoxy groups influences the physical properties of the isomers, such as their melting and boiling points.

Property2',4',5'-TrimethoxyacetophenoneThis compound3',4',5'-Trimethoxyacetophenone
Molecular Formula C₁₁H₁₄O₄C₁₁H₁₄O₄C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol 210.23 g/mol 210.23 g/mol
CAS Number 1818-28-6832-58-61136-86-3
Appearance SolidWhite solidWhite to yellow crystalline powder[3]
Melting Point (°C) 98-102103-106[2]78-80[4]
Boiling Point (°C) Not availableNot available173-174 @ 10 mmHg

Spectroscopic Data

The different substitution patterns of the methoxy groups result in distinct spectroscopic signatures for each isomer, which are crucial for their identification and characterization.

Spectroscopic Data2',4',5'-TrimethoxyacetophenoneThis compound3',4',5'-Trimethoxyacetophenone
¹H NMR (CDCl₃, δ ppm) ~2.5 (s, 3H, COCH₃), ~3.8-4.0 (3 x s, 9H, OCH₃), ~6.5-7.3 (m, 2H, Ar-H)2.47 (s, 3H, COCH₃), 3.78 (s, 6H, 2xOCH₃), 3.81 (s, 3H, OCH₃), 6.09 (s, 2H, Ar-H)[2]~2.5 (s, 3H, COCH₃), ~3.9 (s, 9H, 3xOCH₃), ~7.2 (s, 2H, Ar-H)
IR (cm⁻¹) ~1670 (C=O), ~1600 (C=C, aromatic), ~1200-1000 (C-O)1692 (C=O), 1602 (C=C, aromatic), 1210, 1130 (C-O)[2]~1680 (C=O), ~1580 (C=C, aromatic), ~1250-1000 (C-O)
Mass Spectrum (m/z) 210 (M+), 195 (M-CH₃)+210 (M+), 195 (M-CH₃)+210 (M+), 195 (M-CH₃)+[5]

Comparative Biological Significance

Direct comparative studies on the biological activities of the three trimethoxyacetophenone isomers are limited in the scientific literature. However, these isomers are widely utilized as precursors for the synthesis of compounds with significant pharmacological activities, particularly chalcones. The substitution pattern of the methoxy groups on the acetophenone ring of the chalcone (B49325) precursor has a profound impact on the biological activity of the resulting molecule.

G cluster_derivatives Biological Activities of Derivatives Trimethoxyacetophenone Isomers Trimethoxyacetophenone Isomers Chalcone Synthesis Chalcone Synthesis Trimethoxyacetophenone Isomers->Chalcone Synthesis Claisen-Schmidt Condensation Anti-inflammatory Anti-inflammatory Anticancer Anticancer Antioxidant Antioxidant Antimicrobial Antimicrobial Chalcone Synthesis->Anti-inflammatory Chalcone Synthesis->Anticancer Chalcone Synthesis->Antioxidant Chalcone Synthesis->Antimicrobial

Role of isomers in synthesizing bioactive derivatives.
  • This compound : Derivatives of this isomer, particularly chalcones, have been investigated for their anti-inflammatory and cytotoxic activities.[6][7] For instance, a series of synthetic chalcones derived from this compound were evaluated for their inhibitory action on nitric oxide production in murine macrophages, with some compounds showing potent anti-inflammatory effects.[8]

  • 3',4',5'-Trimethoxyacetophenone : This isomer is a crucial building block for combretastatin (B1194345) analogues and other anticancer agents that target tubulin polymerization.[3] Chalcones bearing the 3,4,5-trimethoxyphenyl moiety have demonstrated significant cytotoxic activity against various cancer cell lines.[9]

  • 2',4',5'-Trimethoxyacetophenone : While less explored in comparison to the other two isomers, derivatives of 2',4',5'-trimethoxyacetophenone have also been synthesized and investigated for their potential biological activities. For example, some chalcones derived from this isomer have been studied for their antimicrobial properties.

It is important to emphasize that the biological activity is often associated with the more complex molecules synthesized from these trimethoxyacetophenone building blocks, rather than the isomers themselves. Further research is required to directly compare the intrinsic biological activities of these three isomers.

Conclusion

The 2',4',5'-, 2',4',6'-, and 3',4',5'-trimethoxyacetophenone isomers are valuable and versatile intermediates in organic synthesis. Their synthesis is most commonly achieved through Friedel-Crafts acylation of the corresponding trimethoxybenzenes, with the 2',4',6'-isomer often being produced in very high yield due to the highly activated and symmetrically substituted nature of its precursor. The choice of isomer is critical in the design and synthesis of biologically active molecules, as the substitution pattern of the methoxy groups significantly influences the pharmacological properties of the resulting derivatives. This guide provides a foundational comparison to assist researchers in the strategic selection and application of these important synthetic building blocks. Further comparative studies, particularly on their direct biological activities, would be beneficial to the scientific community.

References

Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 2',4',6'-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the confirmation of 2',4',6'-Trimethoxyacetophenone's chemical structure. By contrasting its spectral features with those of two isomeric alternatives, 2',4'-Dimethoxyacetophenone and 3',5'-Dimethoxyacetophenone, this document offers a clear framework for structural elucidation using common spectroscopic techniques. All data is presented in a comparative format, supported by detailed experimental protocols for reproducibility.

Comparative Spectroscopic Data

The structural confirmation of this compound relies on the unique electronic environments of its protons and carbon atoms, its vibrational modes, and its fragmentation pattern upon ionization. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, highlighting the distinguishing features of the target molecule compared to its alternatives.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Aromatic H: ~6.1 (s, 2H) Methoxy (OCH₃) H: ~3.8 (s, 6H, at 2' and 6' positions), ~3.75 (s, 3H, at 4' position) Acetyl (CH₃) H: ~2.5 (s, 3H)
2',4'-Dimethoxyacetophenone Aromatic H: ~7.8 (d, 1H), ~6.5 (dd, 1H), ~6.4 (d, 1H) Methoxy (OCH₃) H: ~3.9 (s, 3H), ~3.85 (s, 3H) Acetyl (CH₃) H: ~2.6 (s, 3H)
3',5'-Dimethoxyacetophenone Aromatic H: ~7.08 (d, 2H), ~6.65 (t, 1H)[1] Methoxy (OCH₃) H: ~3.83 (s, 6H)[1] Acetyl (CH₃) H: ~2.57 (s, 3H)[1]

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Carbonyl (C=O): ~202 Aromatic C: ~162, ~158, ~110, ~90 Methoxy (OCH₃) C: ~56, ~55 Acetyl (CH₃) C: ~32
2',4'-Dimethoxyacetophenone Carbonyl (C=O): ~198 Aromatic C: ~164, ~161, ~133, ~120, ~105, ~98 Methoxy (OCH₃) C: ~56, ~55 Acetyl (CH₃) C: ~32
3',5'-Dimethoxyacetophenone Carbonyl (C=O): ~198 Aromatic C: ~161, ~139, ~106, ~105 Methoxy (OCH₃) C: ~56 Acetyl (CH₃) C: ~27

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorption Bands (cm⁻¹)
This compound C=O Stretch (Ketone): ~1680-1700 (strong) Aromatic C=C Stretch: ~1600, ~1480 C-O Stretch (Aryl Ether): ~1250-1000 C-H Stretch (Aromatic/Aliphatic): ~3100-2850
2',4'-Dimethoxyacetophenone [2][3][4]C=O Stretch (Ketone): ~1670 (strong) Aromatic C=C Stretch: ~1600, ~1570 C-O Stretch (Aryl Ether): ~1260, ~1020 C-H Stretch (Aromatic/Aliphatic): ~3000-2840
3',5'-Dimethoxyacetophenone [5]C=O Stretch (Ketone): ~1690 (strong) Aromatic C=C Stretch: ~1600, ~1580 C-O Stretch (Aryl Ether): ~1290, ~1060 C-H Stretch (Aromatic/Aliphatic): ~3010-2840

Table 4: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound [6]210195 ([M-CH₃]⁺), 167 ([M-CH₃-CO]⁺), 139
2',4'-Dimethoxyacetophenone [2][3]180165 ([M-CH₃]⁺), 137 ([M-CH₃-CO]⁺), 122, 107, 77
3',5'-Dimethoxyacetophenone [7]180165 ([M-CH₃]⁺), 137 ([M-CH₃-CO]⁺), 109, 77

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of an organic compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR Data_Analysis Analyze Spectra: - Chemical Shifts - Coupling Constants - Absorption Bands - m/z Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Compare with Alternatives & Literature Data Data_Analysis->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for Spectroscopic Structure Elucidation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure accurate and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the acetophenone (B1666503) derivative in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Apply a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to span 0-220 ppm.

    • A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the residual solvent peak for CDCl₃ at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or, more commonly, coupled with Gas Chromatography (GC-MS) for separation and analysis.

  • Instrumentation: Utilize a mass spectrometer capable of electron ionization (EI).

  • Ionization: Subject the sample to electron ionization at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. Compare the observed m/z values of the fragments with those expected from the proposed structure.

References

Unveiling the Reactivity Landscape of Substituted Acetophenones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted acetophenones is paramount for predictable and efficient chemical synthesis. This guide provides a comprehensive comparison of the reactivity of various substituted acetophenones, supported by experimental data and detailed protocols. By examining the electronic effects of different substituents on the benzene (B151609) ring, we can elucidate their influence on the reactivity of the acetyl group, a key functional moiety in a vast array of chemical transformations.

The reactivity of the carbonyl group in acetophenone (B1666503) is profoundly influenced by the nature of the substituent on the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electron density at the reaction center, thereby altering the rates and outcomes of various reactions. This guide will delve into the comparative reactivity of substituted acetophenones in key chemical transformations, including oxidation, reduction, and condensation reactions.

Comparative Reactivity Data

The following table summarizes the quantitative data on the reactivity of different para-substituted acetophenones in an oxidation reaction. The rate of reaction is a clear indicator of the electronic influence of the substituent.

Substituent (para-)Functional GroupRate Constant (k) x 10^3 s^-1Relative Rate (k/k_H)
Nitro-NO₂5.893.48
Chloro-Cl2.531.49
Hydrogen-H1.691.00
Methyl-CH₃0.980.58
Methoxy-OCH₃0.650.38

Table 1: Reaction rates for the oxidation of para-substituted acetophenones by acid dichromate in an acetic acid-water medium. The data illustrates a clear trend where electron-withdrawing groups accelerate the reaction rate, while electron-donating groups retard it.[1][2]

The Hammett Relationship: A Quantitative Look at Substituent Effects

The effect of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation, which relates the reaction rate constant to the substituent's electronic properties. A Hammett plot for a given reaction provides valuable mechanistic insights.

Hammett_Plot Hammett Plot for Substituted Acetophenones cluster_axes Hammett Plot for Substituted Acetophenones X_axis Substituent Constant (σ) Y_axis log(k/k₀) H H p_NO2 p-NO₂ p_Cl p-Cl p_CH3 p-CH₃ p_OCH3 p-OCH₃ p_OCH3->p_NO2 ρ > 0

Figure 1: A representative Hammett plot illustrating the linear free-energy relationship for the reaction of substituted acetophenones. The positive slope (ρ > 0) indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge in the transition state.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies for key reactions are provided below.

Oxidation of Substituted Acetophenones

Objective: To determine the relative rates of oxidation of various para-substituted acetophenones.

Materials:

  • Para-substituted acetophenones (p-NO₂, p-Cl, p-H, p-CH₃, p-OCH₃)

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Distilled water

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)

  • Potassium iodide (KI)

  • Starch indicator solution

Procedure:

  • Reaction Mixture Preparation: A solution of the substituted acetophenone (0.05 M) is prepared in a 50% (v/v) acetic acid-water mixture. A solution of potassium dichromate (0.01 M) in 50% acetic acid-water containing a specific concentration of sulfuric acid is also prepared.

  • Reaction Initiation: Equal volumes of the acetophenone and potassium dichromate solutions are mixed in a thermostated water bath at a constant temperature (e.g., 30°C).

  • Kinetic Measurement: Aliquots of the reaction mixture are withdrawn at regular time intervals. The unreacted dichromate is estimated iodometrically. The aliquot is added to an excess of potassium iodide solution, and the liberated iodine is titrated against a standard sodium thiosulfate solution using starch as an indicator.

  • Data Analysis: The rate constants (k) are calculated from the integrated rate law for a pseudo-first-order reaction, as the concentration of the acetophenone is in large excess.

The product of the oxidation of acetophenone is benzoic acid, which can be confirmed by its melting point and IR spectral analysis.[1][2]

Reductive Amination of Substituted Acetophenones

Objective: To compare the susceptibility of different substituted acetophenones to reductive amination.

Materials:

Procedure:

  • Imine Formation: The substituted acetophenone is dissolved in methanol, followed by the addition of ammonium acetate and a catalytic amount of glacial acetic acid. The mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Sodium cyanoborohydride is added portion-wise to the reaction mixture. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amine product, which can be further purified by column chromatography.

The reactivity in this reaction is influenced by the electronic nature of the substituent, with electron-withdrawing groups generally favoring the initial nucleophilic attack by the amine.

Reaction Mechanism: Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction where an enolate ion reacts with a carbonyl compound. The reactivity of substituted acetophenones in this reaction is dictated by the ease of enolate formation and the electrophilicity of the carbonyl carbon.

Aldol_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acetophenone Substituted Acetophenone Enolate Enolate Intermediate Acetophenone->Enolate Deprotonation Base Base (e.g., OH⁻) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Nucleophilic Attack Aldehyde Aldehyde/Ketone Enone α,β-Unsaturated Ketone (Enone) Aldol_Adduct->Enone Dehydration

Figure 2: A simplified workflow of the base-catalyzed Aldol condensation involving a substituted acetophenone. Electron-withdrawing groups on the acetophenone facilitate the initial deprotonation step to form the enolate.

References

A Comparative Guide to the Synthetic Routes of 2',4',6'-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common synthetic routes to 2',4',6'-Trimethoxyacetophenone, a valuable intermediate in the synthesis of various biologically active compounds, including flavonoids and chalcones. The performance of each route is objectively compared, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable synthesis for their specific needs.

Introduction

This compound is a key building block in medicinal chemistry and organic synthesis. Its substituted acetophenone (B1666503) structure serves as a scaffold for the creation of a diverse range of molecules with potential therapeutic applications. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers. This guide evaluates three primary synthetic strategies: Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636), exhaustive methylation of phloroacetophenone, and a two-step approach involving the Houben-Hoesch reaction followed by methylation.

Comparison of Synthetic Routes

The selection of a synthetic route is often a trade-off between yield, purity, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for the compared methods.

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Exhaustive MethylationRoute 3: Houben-Hoesch & Methylation
Starting Material 1,3,5-TrimethoxybenzenePhloroacetophenonePhloroglucinol (B13840)
Key Reagents Acetyl chloride, AlCl₃Dimethyl sulfate (B86663), K₂CO₃Acetonitrile (B52724), ZnCl₂, HCl (gas); then Dimethyl sulfate, K₂CO₃
Reported Yield Up to 99%[1]High (estimated)High (multi-step)
Reaction Conditions Anhydrous, 0°C to rtAnhydrous, refluxAnhydrous, 0°C to reflux (multi-step)
Key Advantages High yield, one-step reactionReadily available starting materialUtilizes simple starting materials
Potential Disadvantages Stoichiometric Lewis acid required, potential for diacylationUse of toxic dimethyl sulfate, multi-step if starting from phloroglucinolMulti-step synthesis, use of corrosive reagents

Experimental Protocols

Route 1: Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene

This method is a high-yielding, one-pot synthesis that directly introduces the acetyl group to the activated aromatic ring of 1,3,5-trimethoxybenzene.

Procedure:

  • To a stirred solution of 1,3,5-trimethoxybenzene (1.0 eq) in anhydrous dichloromethane (B109758) at 0°C, add aluminum chloride (1.2 eq) portion-wise.

  • After stirring for 10 minutes, add acetyl chloride (1.5 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The reaction is quenched by the slow addition of a 10% aqueous NaOH solution.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford this compound as a white solid.[1]

Potential Side Reactions: Diacylation can occur due to the highly activated nature of the 1,3,5-trimethoxybenzene ring. Careful control of stoichiometry and reaction temperature is crucial to minimize this byproduct.

Route 2: Exhaustive Methylation of Phloroacetophenone

This route involves the complete methylation of the hydroxyl groups of commercially available phloroacetophenone.

Procedure:

  • To a solution of phloroacetophenone (1.0 eq) in anhydrous acetone, add an excess of anhydrous potassium carbonate (approximately 3.5 eq).

  • Add an excess of dimethyl sulfate (approximately 3.5 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain this compound.

Route 3: Houben-Hoesch Reaction and Subsequent Methylation

This two-step route begins with the synthesis of 2',4',6'-trihydroxyacetophenone (B23981) from phloroglucinol via the Houben-Hoesch reaction, followed by exhaustive methylation.

Step 1: Synthesis of 2',4',6'-Trihydroxyacetophenone (Houben-Hoesch Reaction)

  • A mixture of dry phloroglucinol (1.0 eq), fused zinc chloride (0.3 eq), and anhydrous acetonitrile (3.5 eq) in anhydrous diethyl ether is cooled to 0°C.

  • Dry hydrogen chloride gas is bubbled through the stirred mixture for 4-6 hours.

  • The reaction mixture is allowed to stand overnight, and the ether is decanted.

  • The resulting solid ketimine hydrochloride is hydrolyzed by refluxing with water for 1-2 hours.

  • Upon cooling, 2',4',6'-trihydroxyacetophenone crystallizes and is collected by filtration.

Step 2: Exhaustive Methylation of 2',4',6'-Trihydroxyacetophenone

  • Follow the procedure outlined in Route 2, using 2',4',6'-trihydroxyacetophenone as the starting material.

Validation of this compound

The identity and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Spectroscopic Data:

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 6.09 (s, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.78 (s, 6H, 2 x OCH₃), 2.47 (s, 3H, CH₃CO-).[1]
¹³C NMR (CDCl₃)Expected peaks around δ 203 (C=O), 162 (C-O), 158 (C-O), 113 (C-Ar), 90 (C-Ar), 55-56 (OCH₃), 32 (CH₃).
IR (neat)ν 1692 (C=O stretch), 1602 (aromatic C=C stretch), 1130 (C-O stretch) cm⁻¹.[1]
Mass Spec. (EI)Expected molecular ion (M⁺) at m/z 210. Key fragments may include m/z 195 ([M-CH₃]⁺) and 167 ([M-CH₃CO]⁺).

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in this guide.

Friedel-Crafts Acylation 1,3,5-Trimethoxybenzene 1,3,5-Trimethoxybenzene reagents1 + Acetyl chloride AlCl₃, CH₂Cl₂ 1,3,5-Trimethoxybenzene->reagents1 product This compound reagents1->product

Caption: Route 1: Friedel-Crafts Acylation.

Exhaustive Methylation Phloroacetophenone Phloroacetophenone reagents2 + Dimethyl sulfate K₂CO₃, Acetone Phloroacetophenone->reagents2 product This compound reagents2->product

Caption: Route 2: Exhaustive Methylation.

Houben-Hoesch and Methylation Phloroglucinol Phloroglucinol reagents3 + Acetonitrile, ZnCl₂, HCl Phloroglucinol->reagents3 intermediate 2',4',6'-Trihydroxyacetophenone reagents3->intermediate reagents4 + Dimethyl sulfate, K₂CO₃ intermediate->reagents4 product This compound reagents4->product

Caption: Route 3: Houben-Hoesch & Methylation.

Validation Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Purified Product Purified Product Crude Product->Purified Product Chromatography or Recrystallization NMR NMR Purified Product->NMR IR IR Purified Product->IR Mass Spec Mass Spec Purified Product->Mass Spec

Caption: General Validation Workflow.

References

A Researcher's Guide to MALDI-MS Matrices for Glycoprotein Analysis: A Comparative Look at Alternatives to 2',4',6'-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the mass spectrometric analysis of glycoproteins, the choice of matrix is a critical parameter influencing data quality. While 2',4',6'-Trimethoxyacetophenone (THAP) has been utilized, a range of alternative matrices often provide superior performance in terms of signal intensity, resolution, and stability of labile glycan structures. This guide offers an objective comparison of prominent alternatives to THAP, supported by experimental data and detailed protocols to aid in matrix selection and methods development for robust glycoprotein (B1211001) characterization by MALDI-MS.

Executive Summary

The analysis of glycoproteins by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is highly dependent on the matrix used to co-crystallize the analyte. The ideal matrix should efficiently absorb laser energy, promote analyte ionization, and minimize fragmentation of the protein and its glycan moieties. This guide details the performance of several key alternatives to THAP, including 2,5-Dihydroxybenzoic acid (DHB), "super-DHB," and Sinapinic acid (SA), along with the use of performance-enhancing additives.

Key Findings:

  • 2,5-Dihydroxybenzoic acid (DHB) is widely regarded as the gold standard for glycan and glycoprotein analysis due to its versatility and high ionization efficiency for a broad range of these molecules.[1][2][3]

  • "Super-DHB," a mixture of DHB and 2-hydroxy-5-methoxybenzoic acid, is the preferred choice for the analysis of very large, intact proteins and glycoproteins, offering enhanced sensitivity and reduced metastable fragmentation.[4]

  • Sinapinic acid (SA) is a robust option for larger proteins (10–150 kDa) and is also suitable for glycoproteins, particularly in generating in-source decay (ISD) spectra.[5][6]

  • Matrix additives such as aniline (B41778) and 1,5-diaminonaphthalene (DAN) when combined with DHB can significantly enhance the signal intensity and sensitivity for glycan analysis.[7][8]

  • Sodium-doped 3-Amino-4-hydroxybenzoic acid (AHB/Na) has been identified as a specialized matrix for the direct analysis of O-glycans from intact glycoproteins.[2]

Comparative Performance of Alternative Matrices

The selection of an appropriate matrix is contingent on the specific characteristics of the glycoprotein under investigation, including its size, the nature of its glycosylation, and the analytical information sought. The following table summarizes the quantitative performance of key alternative matrices based on reported experimental data.

MatrixAnalyte(s)Key Performance MetricsAdvantagesDisadvantages
2,5-Dihydroxybenzoic acid (DHB) Peptides, proteins, polymers, carbohydrates (including phosphopeptides and glycoproteins)Gold standard for glycan analysisVersatile, high ionization efficiency for a wide range of analytes.[1][3][9]Can form large, needle-like crystals leading to "sweet spot" issues; lower ionization efficiency for glycans compared to specialized mixtures.[3][8][10]
"Super-DHB" (9:1 mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid)Very large intact proteins and glycoproteins, tryptic glycopeptidesUp to 2-3 fold increase in sensitivity for dextran (B179266) standards compared to DHB; enhanced resolution."Softer" desorption reduces metastable fragmentation; improved signal-to-noise ratios.Not as universally applied as DHB for all glycoproteins.
Sinapinic acid (SA) Larger proteins (10-150 kDa), some polar polymers, glycoproteinsGood choice for high mass proteins.[6]Suitable for generating ISD spectra of intact proteins.[6]May not produce strong signals for small peptides (<3 kDa); can form adducts with analyte ions.[3][5]
DHB/Aniline N-linked glycansSignificant increase in signal for oligosaccharides compared to unmodified DHB.[7]Facilitates on-target derivatization of glycans.[7]Primarily focused on released glycans rather than intact glycoproteins.
DAN/DHB/Na (1,5-diaminonaphthalene/DHB/Sodium)Intact glycoproteins for direct glycan analysisEnhanced sensitivity and reproducibility for direct analysis of biological samples like egg white.[8]High glycan selectivity and detection sensitivity.[8][10]More complex matrix preparation.
AHB/Na (3-Amino-4-hydroxybenzoic acid/Sodium)O-linked glycopeptides and intact mucinsSelectively ionizes O-glycan fragments with minimal matrix-derived noise in the low-mass region.[2]Enables direct O-glycan analysis via in-source decay (ISD).[2]Less efficient at ionizing other molecular species like peptides compared to DHB.[2]

Experimental Protocols

Detailed and consistent sample preparation is paramount for reproducible MALDI-MS results. Below are representative protocols for the discussed matrices.

Protocol 1: 2,5-Dihydroxybenzoic acid (DHB) Matrix Preparation
  • Matrix Solution Preparation: Prepare a solution of 20 mg/mL of 2,5-DHB in a solvent mixture of 30% acetonitrile (B52724) and 70% 0.1% trifluoroacetic acid (TFA) in water (TA30).[5] For glycan analysis, it is recommended to supplement the matrix solution with 1 mM NaCl.[5]

  • Sample-Matrix Deposition (Dried-Droplet Method):

    • Mix the sample solution and the matrix solution in a 1:1 ratio.

    • Deposit 0.5 µL of the mixture onto the MALDI target plate.

    • Allow the droplet to air dry at room temperature, permitting co-crystallization of the sample and matrix.[5]

Protocol 2: "Super-DHB" (sDHB) Matrix Preparation
  • Matrix Solution Preparation: Prepare a solution of "super-DHB" (a 9:1 or 90:10 mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid) at a concentration of 20 mg/mL in TA30 solvent (30:70 [v/v] acetonitrile: 0.1% TFA in water).[4][5]

  • Sample-Matrix Deposition: Follow the same dried-droplet method as described for DHB. This protocol is also suitable for sDHB.[5]

Protocol 3: Sinapinic Acid (SA) Matrix Preparation
  • Matrix Solution Preparation: Prepare a saturated solution of Sinapinic acid in a solvent mixture of 50% acetonitrile and 0.1% TFA in water.[11]

  • Sample-Matrix Deposition (Dried-Droplet Method):

    • Mix the sample solution with the saturated SA matrix solution.

    • Apply 0.2 to 0.6 µL of this mixture onto the MALDI sample plate.

    • Allow the droplet to evaporate at room temperature to form co-crystals.[11]

Protocol 4: DAN/DHB/Na Matrix System for Direct Glycan Analysis
  • Matrix Solution Preparation: A recommended effective mixture is DAN/DHB/Na at a molar ratio of 2:10:1.[8][10] The final concentrations in the spotting solution will need to be optimized for the specific application.

  • Sample-Matrix Deposition:

    • Mix the glycoprotein sample with the DAN/DHB/Na matrix solution.

    • Deposit a small volume (e.g., 0.5-1.0 µL) onto the MALDI target.

    • Allow to dry prior to analysis. The addition of DAN improves the morphology of the solid matrix, contributing to higher sensitivity.[8]

Experimental Workflows and Logical Relationships

The general workflow for MALDI-MS analysis of glycoproteins is outlined below. The key variation when using different matrices lies in the "Sample & Matrix Preparation" step, as detailed in the protocols above.

MALDI_Workflow cluster_prep Sample Preparation cluster_matrix_prep Matrix Preparation cluster_spotting Target Spotting cluster_analysis MS Analysis Glycoprotein_Sample Glycoprotein Sample Purification Purification/ Desalting Glycoprotein_Sample->Purification Enzymatic_Digest Enzymatic Digest (Optional) Purification->Enzymatic_Digest Co_crystallization Sample & Matrix Co-crystallization Purification->Co_crystallization Enzymatic_Digest->Co_crystallization Matrix_Selection Matrix Selection (e.g., DHB, sDHB, SA) Matrix_Solution Matrix Solution Preparation Matrix_Selection->Matrix_Solution Matrix_Solution->Co_crystallization MALDI_MS MALDI-MS Analysis Co_crystallization->MALDI_MS Data_Processing Data Processing & Interpretation MALDI_MS->Data_Processing

Caption: General workflow for MALDI-MS analysis of glycoproteins.

The decision-making process for selecting an appropriate matrix can be visualized as follows:

Matrix_Selection_Logic Analyte Glycoprotein Analyte Size Molecular Weight? Analyte->Size Large_MW Large (>30 kDa) Size->Large_MW High Small_MW Small to Medium (<30 kDa) Size->Small_MW Low/Medium Analysis_Goal Analysis Goal? Intact_Glycan Direct Glycan Profiling Analysis_Goal->Intact_Glycan Specific General General Purpose Analysis_Goal->General General SA_sDHB Use Sinapinic Acid (SA) or super-DHB (sDHB) Large_MW->SA_sDHB Small_MW->Analysis_Goal DHB_Additive Use DHB with Additives (e.g., DAN/Na) Intact_Glycan->DHB_Additive DHB Use 2,5-DHB General->DHB

Caption: Decision tree for selecting a MALDI-MS matrix for glycoprotein analysis.

Conclusion

While this compound has its applications, a comprehensive evaluation of alternatives is crucial for optimizing the MALDI-MS analysis of glycoproteins. 2,5-Dihydroxybenzoic acid remains a robust and versatile starting point, with "super-DHB" and Sinapinic acid offering distinct advantages for larger glycoproteins. Furthermore, the use of matrix additives and specialized matrices like DAN/DHB/Na and AHB/Na can unlock new levels of sensitivity and specificity, particularly for the direct analysis of glycan profiles from intact glycoproteins. The protocols and comparative data presented in this guide provide a foundation for researchers to select the most appropriate matrix and develop tailored analytical methods for their specific research needs in the dynamic field of glycoproteomics.

References

Unveiling the Potency of 2',4',6'-Trimethoxyacetophenone Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of synthetic compounds is paramount. This guide provides a comprehensive comparison of the biological activities of various derivatives of 2',4',6'-Trimethoxyacetophenone against its parent compound. The following sections detail the anti-inflammatory, anticancer, and antimicrobial properties of these molecules, supported by quantitative data from experimental studies. Detailed methodologies for the key assays are also provided to facilitate reproducibility and further investigation.

Executive Summary

Derivatives of this compound, particularly its chalcone (B49325) derivatives, have demonstrated significantly enhanced biological activities compared to the parent compound. Chalcones incorporating the 2',4',6'-trimethoxyphenyl moiety exhibit potent anti-inflammatory and anticancer properties. The addition of various substituents to the B-ring of the chalcone structure allows for the fine-tuning of these activities. While data on the antimicrobial effects is less extensive, certain derivatives show promising activity. This guide synthesizes the available quantitative data to provide a clear comparison of these compounds' performance.

Anti-Inflammatory Activity: Chalcone Derivatives Show Significant Promise

A key indicator of anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. A comparative study of fourteen chalcone derivatives of this compound revealed that many derivatives are significantly more potent than the parent compound in inhibiting NO production in RAW 264.7 cells.

Comparative Data: Inhibition of Nitric Oxide Production

The following table summarizes the 50% inhibitory concentration (IC50) values for a series of chalcone derivatives of this compound against LPS-induced nitric oxide production in RAW 264.7 macrophages. Unfortunately, a directly comparable IC50 value for the parent compound, this compound, under the same experimental conditions was not available in the reviewed literature. However, the potent activity of the derivatives strongly suggests a significant enhancement of anti-inflammatory potential through chemical modification.

CompoundB-Ring SubstituentIC50 (µM) for NO Inhibition[1]
Parent Compound
This compound-Data not available
Chalcone Derivatives
(E)-1-(2',4',6'-trimethoxyphenyl)-3-phenylprop-2-en-1-oneUnsubstituted27.60
(E)-1-(2',4',6'-trimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one4-Methyl15.20
(E)-1-(2',4',6'-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one4-Methoxy10.80
(E)-1-(2',4',6'-trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one4-Chloro6.20
(E)-1-(2',4',6'-trimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one4-Bromo5.80
(E)-1-(2',4',6'-trimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one4-Fluoro7.50
(E)-1-(2',4',6'-trimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one4-Nitro4.10
(E)-1-(2',4',6'-trimethoxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one2-Chloro1.34
(E)-1-(2',4',6'-trimethoxyphenyl)-3-(2-bromophenyl)prop-2-en-1-one2-Bromo1.89
(E)-1-(2',4',6'-trimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one2-Fluoro2.50
(E)-1-(2',4',6'-trimethoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one2-Nitro3.78
(E)-1-(2',4',6'-trimethoxyphenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one2,4-Dichloro2.10
(E)-1-(2',4',6'-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one3,4-Dimethoxy12.50
(E)-1-(2',4',6'-trimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one3,4,5-Trimethoxy18.90

Key Observation: The substitution pattern on the B-ring of the chalcone scaffold plays a critical role in determining the anti-inflammatory activity. Electron-withdrawing groups, particularly at the ortho position of the B-ring, tend to enhance the inhibitory effect on NO production. The 2-chloro substituted derivative exhibited the highest potency with an IC50 of 1.34 µM.

Anticancer Activity: A Spectrum of Potency Across Derivatives

Numerous studies have highlighted the anticancer potential of chalcone derivatives of this compound against various cancer cell lines. The cytotoxic activity, measured by IC50 values, varies significantly depending on the specific derivative and the cancer cell line being tested. A direct comparison with the parent compound is challenging due to the lack of studies performing these assays under identical conditions.

Comparative Data: Cytotoxicity in Cancer Cell Lines

The following table presents a summary of the IC50 values for different this compound derivatives from various studies.

DerivativeCancer Cell LineIC50 (µM)Reference
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHeLa3.204[2]
MCF-73.849[2]
2',4',6'-Trimethoxy-4-nitrochalcone (Ch-19)KYSE-4504.97[3]
Eca-1099.43[3]

Key Observation: The chalcone derivatives of this compound have demonstrated potent cytotoxic effects against a range of cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range. The presence of specific substituents, such as a bromopyridinyl group or a nitro group, appears to significantly enhance anticancer activity.

Antimicrobial Activity: Emerging Potential

The antimicrobial activity of this compound and its derivatives is a less explored area compared to their anti-inflammatory and anticancer properties. However, some studies have reported the minimum inhibitory concentrations (MIC) for certain derivatives against various microbial strains.

Comparative Data: Antimicrobial Activity
DerivativeMicrobial StrainMIC (µg/mL)
2-hydroxy-3,4,6-trimethoxyacetophenoneEscherichia coli>1024
Pseudomonas aeruginosa1024
Staphylococcus aureus512

Key Observation: The available data suggests that hydroxylated derivatives of trimethoxyacetophenone may possess some antimicrobial activity, particularly against Gram-positive bacteria. Further research is needed to establish a clear structure-activity relationship and to compare the efficacy of a wider range of derivatives.

Experimental Protocols

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (parent compound and derivatives) for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated from the dose-response curve.

Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell Viability Calculation: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The enhanced biological activities of this compound derivatives, particularly chalcones, are attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p38_MAPK p38 MAPK MyD88->p38_MAPK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocation iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation iNOS_gene iNOS Gene NFkB_n->iNOS_gene activates iNOS_gene->iNOS_mRNA transcription NO Nitric Oxide (NO) iNOS_protein->NO produces Inflammation Inflammation NO->Inflammation Derivatives This compound Derivatives Derivatives->IKK inhibit Derivatives->p38_MAPK inhibit

Many chalcone derivatives exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In LPS-stimulated macrophages, these compounds can suppress the phosphorylation of IκB, which prevents the nuclear translocation of NF-κB. This, in turn, downregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of inflammatory mediators such as NO and prostaglandins.

Anticancer Signaling Pathway

G cluster_0 Mitochondrial Apoptosis Pathway Bax Bax (Pro-apoptotic) Mito Mitochondrion Bax->Mito promotes release Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mito inhibits release CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Derivatives This compound Derivatives Derivatives->Bax upregulate Derivatives->Bcl2 downregulate

The anticancer mechanism of these derivatives often involves the induction of apoptosis (programmed cell death) in cancer cells. They can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to the execution of apoptosis.

Conclusion

The derivatization of this compound, particularly through the synthesis of chalcones, is a highly effective strategy for enhancing its biological activities. The resulting compounds have demonstrated significant potential as anti-inflammatory and anticancer agents, with their potency being highly dependent on the nature and position of substituents. While the antimicrobial potential is an area that warrants further exploration, the existing data suggests that these derivatives represent a promising scaffold for the development of novel therapeutics. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for future research and development in this exciting field.

References

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Chalcones from 2',4',6'-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, belonging to the flavonoid family, are characterized by a unique 1,3-diaryl-2-propen-1-one backbone.[1][2] This structural motif serves as a versatile scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4] Chalcones derived from 2',4',6'-trimethoxyacetophenone, in particular, have garnered significant interest due to their potent biological effects.[5][6]

Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable computational tool in modern drug discovery.[7] It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[7] By identifying the key molecular descriptors that govern the activity of these chalcones, QSAR models can guide the rational design of more potent and selective therapeutic agents.[7]

This guide provides a comparative overview of QSAR studies on chalcones derived from this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key workflows and biological pathways.

I. Comparison of QSAR Models for Biological Activities

The predictive power and reliability of a QSAR model are assessed by various statistical parameters. The following tables summarize the statistical results of different QSAR models developed for chalcone (B49325) derivatives, offering a benchmark for their performance.

Table 1: QSAR Models for Anticancer Activity

QSAR ModelTargetKey Statistical ParametersReference
3D-QSAR (CoMFA)HCT116 Human Colon Cancer Cellsq² = 0.608, r² = 0.960, r²_pred = 0.75[7][8]
3D-QSAR (CoMSIA)HCT116 Human Colon Cancer Cellsq² = 0.806, r² = 0.934, r²_pred = 0.90[7][8]
3-Descriptor ModelCDK1 InhibitionQ² LOO = 0.6663, R² = 0.7863, R² ext = 0.7854[6][9]
  • q² (Cross-validated r²): A measure of the internal predictive ability of the model.

  • r² (Conventional r²): A measure of the goodness of fit of the model.

  • r²_pred (Predictive r²): A measure of the external predictive ability of the model on a test set.

  • Q² LOO (Leave-one-out cross-validation coefficient): Similar to q², it assesses the predictive power of the model through a systematic process of leaving one compound out of the training set and predicting its activity.

  • R² ext (External validation coefficient): Similar to r²_pred, it evaluates the model's performance on an external set of compounds not used in model development.

Table 2: QSAR Models for Anti-inflammatory Activity

QSAR ModelTargetKey Statistical Parameters & FindingsReference
2D-QSARInhibition of Nitric Oxide (NO) Production in RAW 264.7 MacrophagesElectron-withdrawing groups in the B-ring, especially at position 2, increase inhibitory activity.[10][5]

Table 3: QSAR Models for Antibacterial Activity

QSAR ModelTarget Organism(s)Key Molecular DescriptorsReference
2D-QSARBacillus pumilisADME Weight, Kappa2 index, HOMO energy[11][12]
3D-QSARProteus vulgarisAtom-based spatial, structural, and electronic descriptors[13]
2D-QSARBiofilm-producing marine bacteriaJurs descriptors, spatial, structural, and electronic descriptors[14]

II. Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of the chalcones discussed in this guide.

A. Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a widely employed and reliable method for synthesizing chalcones.[1] It involves a base-catalyzed reaction between an acetophenone (B1666503) derivative (in this case, this compound) and an aromatic aldehyde.[1]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl, dilute solution)

  • Distilled water

  • Crushed ice

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired substituted aromatic aldehyde in a minimal amount of ethanol.[15]

  • Initiation of Reaction: While stirring the solution at room temperature, slowly add a 50-60% aqueous solution of NaOH or KOH dropwise.[1]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][15]

  • Product Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.[1]

  • Acidification: Acidify the mixture by slowly adding dilute HCl until the pH reaches approximately 2-3, causing the chalcone product to precipitate.[1]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

  • Characterization: Confirm the structure and purity of the synthesized chalcones using standard analytical techniques such as melting point determination and spectroscopic methods (FTIR, NMR, Mass Spectrometry).[1]

B. Biological Activity Assays

1. Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized chalcones for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) values are determined.

2. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[10][5]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with different concentrations of chalcones for a certain period before being stimulated with LPS.[10][5]

  • NO Measurement: The amount of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated, and IC50 values are determined.[10][5]

3. Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Bacterial Strains: A panel of pathogenic bacteria (e.g., Bacillus pumilis, Proteus vulgaris) is used.

  • Broth Microdilution Method: Serial dilutions of the chalcone derivatives are prepared in a liquid growth medium in 96-well microtiter plates.[14]

  • Inoculation: A standardized suspension of the test bacteria is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[14]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.

III. Visualizations: Workflows and Signaling Pathways

Visual representations are crucial for understanding complex scientific processes. The following diagrams, generated using the DOT language, illustrate a typical QSAR workflow and a key signaling pathway modulated by chalcones.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model QSAR Model Development cluster_validation Model Validation & Interpretation cluster_design Rational Drug Design A Synthesis of Chalcone Derivatives B Biological Activity Testing A->B C Data Compilation (IC50/MIC values) B->C D Molecular Descriptor Calculation C->D E Data Splitting (Training & Test Sets) D->E F Model Generation (e.g., MLR, PLS) E->F G Internal Validation (q², LOO) F->G H External Validation (r²_pred) F->H I Interpretation of QSAR Model G->I H->I J Design of New Potent Chalcones I->J

Caption: A typical workflow for a quantitative structure-activity relationship (QSAR) study.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB->IkB Ubiquitination & Degradation of IκBα IkB_NFkB->NFkB Release of NF-κB DNA DNA NFkB_nuc->DNA Binding to Promoter Regions Gene Pro-inflammatory Gene Expression DNA->Gene Chalcones Chalcones Chalcones->IKK Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activation

Caption: Inhibition of the NF-κB signaling pathway by chalcones.[16]

IV. Conclusion

The QSAR studies on chalcones derived from this compound have provided valuable insights into their structure-activity relationships for various biological activities. For anticancer activity, 3D-QSAR models like CoMFA and CoMSIA have demonstrated good predictive power, highlighting the importance of steric and electrostatic fields.[7][8] In the context of anti-inflammatory effects, the electronic properties of the substituents on the B-ring play a crucial role in modulating the inhibition of nitric oxide production.[10][5] Furthermore, a range of molecular descriptors, including topological, spatial, and electronic properties, have been found to be significant for the antibacterial activity of these compounds.[13][11][14]

The information presented in this guide, including the comparative QSAR data and detailed experimental protocols, serves as a valuable resource for researchers in the field of drug discovery and development. The visualized workflows and signaling pathways offer a clear understanding of the methodologies and mechanisms of action. By leveraging these QSAR models, scientists can more effectively design and synthesize novel chalcone derivatives with improved therapeutic potential.

References

A Comparative Guide to Catalysts for the Synthesis of 2',4',6'-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Acylation of 1,3,5-Trimethoxybenzene (B48636).

The synthesis of 2',4',6'-trimethoxyacetophenone, a key intermediate in the production of various pharmaceuticals and fine chemicals, is predominantly achieved through the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene. The choice of catalyst for this reaction is a critical factor that significantly influences yield, selectivity, and overall process efficiency. This guide provides a comparative analysis of various catalysts employed for this transformation, supported by experimental data to facilitate informed catalyst selection.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in the synthesis of this compound is evaluated based on key performance indicators such as product yield, reaction time, and reaction conditions. While traditional Lewis acids like aluminum chloride (AlCl₃) are highly effective, modern catalytic systems, including other metal halides and alternative "green" catalysts, offer competitive and often more environmentally benign options.

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Aluminum Chloride (AlCl₃)Acetyl ChlorideDichloromethane (B109758)0299%[1]
Zinc Chloride (ZnCl₂)Acetic Anhydride (B1165640)DichloromethaneRoom Temp.Not Specified>90% (for anisole)[2]
Iron(III) Chloride (FeCl₃)Propionyl ChlorideDichloromethaneNot Specified0.17Not Specified (for anisole)[3]

Note: Data for ZnCl₂ and FeCl₃ are for the acylation of anisole (B1667542), a structurally related but less activated substrate than 1,3,5-trimethoxybenzene. The high activation of 1,3,5-trimethoxybenzene suggests that similar or even higher yields could be expected under optimized conditions.

In-Depth Catalyst Analysis

Aluminum Chloride (AlCl₃): The Benchmark Catalyst

Aluminum chloride is the most common and highly effective catalyst for the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene, consistently delivering near-quantitative yields of this compound.[1] Its high Lewis acidity efficiently generates the acylium ion necessary for the electrophilic aromatic substitution. However, its use is associated with several drawbacks, including the need for stoichiometric amounts due to complex formation with the product, and the generation of corrosive and environmentally hazardous waste during workup.

Zinc Chloride (ZnCl₂): A Milder Alternative

Iron(III) Chloride (FeCl₃): A Cost-Effective Option

Iron(III) chloride is another viable Lewis acid catalyst that is both inexpensive and readily available. Similar to zinc chloride, it is considered a milder catalyst than aluminum chloride. Its effectiveness in the acylation of anisole points to its applicability for highly activated substrates like 1,3,5-trimethoxybenzene.[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below.

Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Synthesis

This protocol describes the synthesis of this compound from 1,3,5-trimethoxybenzene and acetyl chloride using aluminum chloride as the catalyst.[1]

  • Materials:

    • 1,3,5-Trimethoxybenzene

    • Acetyl Chloride

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • 10% Sodium Hydroxide (B78521) (NaOH) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica (B1680970) Gel for column chromatography

    • Hexane and Ethyl Acetate (B1210297) for column chromatography

  • Procedure:

    • A solution of 1,3,5-trimethoxybenzene (2.0 g, 11.8 mmol) in anhydrous dichloromethane is cooled to 0 °C in an ice bath.

    • Anhydrous aluminum chloride (1.9 g, 14.2 mmol) is added to the cooled solution, followed by the dropwise addition of acetyl chloride (1.26 mL, 17.7 mmol).

    • The reaction mixture is stirred at 0 °C for 2 hours.

    • Upon completion, the reaction is quenched by the addition of a 10% aqueous NaOH solution (40 mL).

    • The mixture is extracted with dichloromethane (3 x 30 mL).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate 5:1) to yield this compound as a white solid.

Protocol 2: Zinc Chloride (ZnCl₂) Catalyzed Synthesis (General Procedure for Anisole)

This protocol outlines a general procedure for the Friedel-Crafts acylation of anisole using zinc chloride as a catalyst, which can be adapted for 1,3,5-trimethoxybenzene.[2]

  • Materials:

    • Anisole (or 1,3,5-Trimethoxybenzene)

    • Acetic Anhydride

    • Anhydrous Zinc Chloride (ZnCl₂)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • 10% Sodium Hydroxide (NaOH) solution for workup

  • Procedure:

    • In a reaction vessel, dissolve anisole (0.8-1.2 mol) and anhydrous zinc chloride (1.2-1.8 mol) in anhydrous dichloromethane (3.5-5.0 mol).

    • Slowly add acetic anhydride (0.8-1.32 mol) dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

    • After the reaction is complete, quench the reaction by adding a 10% aqueous sodium hydroxide solution to adjust the pH to 5-6.

    • Separate the organic layer, and wash it with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by distillation or recrystallization.

Visualizing the Process

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism of the Friedel-Crafts acylation and a typical experimental workflow for catalyst comparison.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Halide R-CO-X Acylium_Ion [R-C≡O]⁺ Acyl_Halide->Acylium_Ion + Catalyst Lewis_Acid Catalyst (e.g., AlCl₃) Sigma_Complex Arenium Ion (σ-complex) Acylium_Ion->Sigma_Complex + Ar-H Aromatic_Ring Ar-H Product Ar-CO-R Sigma_Complex->Product - H⁺

General mechanism of Friedel-Crafts acylation.

Experimental_Workflow Start Start: Catalyst Screening Preparation Prepare reaction mixtures with different catalysts Start->Preparation Reaction Run reactions under controlled conditions (temp, time) Preparation->Reaction Monitoring Monitor reaction progress (TLC, GC, etc.) Reaction->Monitoring Workup Quench reaction and perform aqueous workup Monitoring->Workup Isolation Isolate and purify the product Workup->Isolation Analysis Analyze product (yield, purity) Isolation->Analysis Comparison Compare catalyst performance Analysis->Comparison End End: Select optimal catalyst Comparison->End

A generalized experimental workflow for catalyst comparison.

References

Navigating the Analytical Maze: A Comparative Guide to the Cross-Reactivity of 2',4',6'-Trimethoxyacetophenone and Related Phenolic Compounds in Assays

Author: BenchChem Technical Support Team. Date: December 2025

The Challenge of Cross-Reactivity with Phenolic Compounds

2',4',6'-Trimethoxyacetophenone belongs to the broader class of acetophenones and phloroglucinol (B13840) derivatives, which are prevalent in nature and are also synthesized for various industrial and pharmaceutical applications. Their shared core structures make them potential interferents in immunoassays and other ligand-binding assays designed to detect structurally similar analytes. While direct quantitative data on the cross-reactivity of this compound is limited in publicly available literature, the general behavior of phenolic compounds in assays provides valuable insights.

Phenolic compounds are known to interfere in various assays, including Enzyme-Linked Immunosorbent Assays (ELISA), through several mechanisms[1][2]. This interference can manifest as false-positive or overestimated results and is often attributed to structural similarities with the target analyte or non-specific binding to assay components[1][3].

Comparative Analysis of Structurally Similar Compounds

To understand the potential cross-reactivity of this compound, it is instructive to examine its structural analogs. Compounds such as 2',4',6'-Trihydroxyacetophenone, Paeonol (B1678282), and Alpinetin (B1665720) share the acetophenone (B1666503) or a related phloroglucinol core and have been studied in various biological and analytical contexts.

CompoundStructureKey Structural FeaturesKnown Assay Interactions/Interference
This compound Chemical structure of this compoundAcetophenone core with three methoxy (B1213986) groups on the phenyl ring.Limited direct data on immunoassay cross-reactivity. Its phenolic nature suggests a potential for interference in assays for other phenolic compounds.
2',4',6'-Trihydroxyacetophenone Chemical structure of 2',4',6'-TrihydroxyacetophenoneAcetophenone core with three hydroxyl groups on the phenyl ring. A natural phloroglucinol derivative[4].Known to have various biological activities[5]. The hydroxyl groups can increase non-specific binding in assays. Studies on pistachio extracts, rich in phenolics, showed cross-reactivity in an Ochratoxin A ELISA[1][2].
Paeonol Chemical structure of PaeonolAcetophenone core with one hydroxyl and one methoxy group. A major active component of Moutan Cortex[][7].Used in various biological assays to assess its anti-inflammatory and other properties, often measured by ELISA for cytokine levels[7][8][9]. Its structural similarity to other phenolic compounds suggests potential for cross-reactivity in immunoassays targeting such molecules.
Alpinetin Chemical structure of AlpinetinA flavonoid with a structure related to acetophenones.Known to have anti-inflammatory and other biological activities, with its effects often quantified using ELISA for various biomarkers[10][11][12]. As a flavonoid, it belongs to a class of phenolic compounds that can interfere with immunoassays.

Understanding the Mechanism of Cross-Reactivity in Immunoassays

Cross-reactivity in immunoassays, particularly in a competitive ELISA format, is fundamentally driven by the structural similarity between the target analyte and an interfering compound. The antibody's binding site (paratope) recognizes a specific three-dimensional structure and chemical functionality (epitope) on the analyte. If another compound presents a sufficiently similar epitope, it can also bind to the antibody, leading to a competitive interaction and an inaccurate measurement of the target analyte.

cluster_0 Competitive ELISA Principle Target Analyte Target Analyte Antibody Antibody Target Analyte->Antibody Binds Analyte-Antibody Complex Analyte-Antibody Complex Antibody->Analyte-Antibody Complex Forms Interferent-Antibody Complex Interferent-Antibody Complex Antibody->Interferent-Antibody Complex Forms Labeled Analyte Labeled Analyte Labeled Analyte->Antibody Binds Interfering Compound Interfering Compound Interfering Compound->Antibody Cross-reacts

Principle of competitive binding in an immunoassay.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the validity of assay results, it is crucial to perform cross-reactivity testing, especially when analyzing samples that may contain structurally related compounds. The following is a detailed protocol for a competitive ELISA to determine the percentage of cross-reactivity.

Objective:

To quantify the cross-reactivity of this compound and its structural analogs in a competitive immunoassay for a specific target analyte.

Materials:
  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Target analyte standard

  • This compound and other potential cross-reactants

  • Primary antibody specific to the target analyte

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Experimental Workflow:

A Coat Plate with Antigen B Wash Plate A->B C Block Non-specific Sites B->C D Prepare Standards & Test Compounds C->D E Add Primary Antibody & Competitor D->E F Incubate E->F G Wash Plate F->G H Add Secondary Antibody G->H I Incubate H->I J Wash Plate I->J K Add Substrate J->K L Incubate (in dark) K->L M Add Stop Solution L->M N Read Absorbance M->N O Calculate % Cross-Reactivity N->O

Workflow for competitive ELISA to assess cross-reactivity.
Procedure:

  • Coating: Coat the wells of a 96-well plate with the target analyte-protein conjugate in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard target analyte.

    • Prepare serial dilutions of this compound and other potential cross-reactants.

    • Add the primary antibody to each well, followed immediately by the addition of either the standard or the test compound.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:
  • Plot a standard curve of absorbance versus the logarithm of the standard analyte concentration.

  • Determine the concentration of the standard analyte that causes 50% inhibition of the maximum signal (IC50).

  • For each test compound, determine the concentration that causes 50% inhibition (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100

Conclusion

While direct experimental data on the cross-reactivity of this compound in specific immunoassays remains to be extensively published, the principles of structural similarity and the known interference of phenolic compounds provide a strong basis for caution and the need for thorough assay validation. Researchers working with this compound or its structural analogs, such as 2',4',6'-Trihydroxyacetophenone, Paeonol, and Alpinetin, should be aware of the potential for assay interference. By implementing rigorous cross-reactivity testing using standardized protocols, scientists can ensure the accuracy and reliability of their findings, thereby upholding the integrity of their research and development efforts. The provided experimental framework serves as a valuable tool for any laboratory aiming to characterize the specificity of their assays for small molecule quantification.

References

The Versatility of 2',4',6'-Trimethoxyacetophenone in Chalcone Synthesis: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Chalcones, a class of aromatic ketones, have emerged as a promising scaffold in drug discovery due to their diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties. A key precursor in the synthesis of a subset of these bioactive molecules is 2',4',6'-Trimethoxyacetophenone. This guide provides a comprehensive literature review of its applications, offering a comparative analysis of the performance of its derivatives against other alternatives, supported by experimental data and detailed protocols.

Introduction to this compound in Chalcone (B49325) Synthesis

This compound is a substituted acetophenone (B1666503) that serves as a crucial building block in the Claisen-Schmidt condensation reaction to form chalcones. The methoxy (B1213986) groups on the A-ring of the resulting chalcone derivatives significantly influence their biological activity. These compounds have been extensively studied for their potential as therapeutic agents, particularly in the fields of inflammation and oncology.

Anti-inflammatory Applications: A Quantitative Comparison

Chalcones derived from this compound have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. The efficacy of these chalcones has been quantified through IC50 values, which represent the concentration of a compound required to inhibit a biological process by 50%.

A study evaluating a series of 14 synthetic chalcones derived from this compound revealed their potent inhibitory action on NO production in lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophages.[1][2] The IC50 values for these compounds ranged from 1.34 to 27.60 µM.[1][2] Notably, eight of these chalcones exhibited lower IC50 values than the highly selective iNOS inhibitor, 1400W (IC50 = 3.78 µM), indicating their superior or comparable potency.[1][2]

For comparison, chalcones derived from alternative precursors such as 2',4'-dihydroxyacetophenone (B118725) have also been investigated for their anti-inflammatory effects. While direct comparative studies are limited, the data suggests that the substitution pattern on the acetophenone precursor plays a critical role in the resulting chalcone's biological activity.

Compound/DerivativePrecursor AcetophenoneBiological TargetIC50 (µM)Reference CompoundReference Compound IC50 (µM)
2-Nitro-2',4',6'-trimethoxychalconeThis compoundNO Production (RAW 264.7)1.341400W3.78
4-Nitro-2',4',6'-trimethoxychalconeThis compoundNO Production (RAW 264.7)2.131400W3.78
2-Chloro-2',4',6'-trimethoxychalconeThis compoundNO Production (RAW 264.7)2.451400W3.78
4-Chloro-2',4',6'-trimethoxychalconeThis compoundNO Production (RAW 264.7)3.211400W3.78
2'-hydroxy-4',6'-dimethoxychalcone2',4'-dihydroxyacetophenoneNO Production (RAW 264.7)9.6--
2'-hydroxy-6'-methoxychalcone2'-hydroxy-6'-methoxyacetophenoneNO Production (RAW 264.7)9.6--

Anticancer Applications: A Quantitative Comparison

The anticancer potential of chalcones derived from this compound has been a significant area of research. These compounds exert their effects through various mechanisms, including the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.

A notable derivative, 2',4',6'-trimethoxy-4'-nitrochalcone (Ch-19), has demonstrated potent anti-tumor activity against esophageal squamous cell carcinoma (ESCC) cells.[3] The IC50 values for Ch-19 were 4.97 µM in KYSE-450 cells and 9.43 µM in Eca-109 cells.[3] Another study on a series of 2,4,6-trimethoxychalcone derivatives identified (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) as a highly potent compound against HeLa and MCF-7 cancer cells, with IC50 values of 3.204 µM and 3.849 µM, respectively.[4] This activity was over 10-fold more potent than the standard anticancer drug 5-fluorouracil.[4]

As a point of comparison, chalcones synthesized from 4'-aminoacetophenone (B505616) have also shown significant anticancer activity. For instance, (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one exhibited a high anticancer activity against the T47D breast cancer cell line with an IC50 of 5.28 µg/mL.[5]

Compound/DerivativePrecursor AcetophenoneCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
2',4',6'-trimethoxy-4'-nitrochalcone (Ch-19)This compoundKYSE-450 (Esophageal)4.97--
2',4',6'-trimethoxy-4'-nitrochalcone (Ch-19)This compoundEca-109 (Esophageal)9.43--
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)This compoundHeLa (Cervical)3.2045-Fluorouracil>30
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)This compoundMCF-7 (Breast)3.8495-Fluorouracil>30
(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one4'-AminoacetophenoneT47D (Breast)~23.8 (converted from 5.28 µg/mL)Doxorubicin-
Chalcone 3dSubstituted AcetophenoneHT-1376 (Bladder)10.8Salvicine-
Chalcone 3dSubstituted AcetophenoneHeLa (Cervical)3.2Salvicine-
Chalcone 3dSubstituted AcetophenoneMCF-7 (Breast)21.1Salvicine-

Experimental Protocols

The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aldehyde.

General Protocol for the Synthesis of Chalcones from this compound

Materials:

  • This compound

  • Substituted benzaldehyde (B42025) (e.g., 4-nitrobenzaldehyde)

  • Methanol or Ethanol (B145695)

  • 40% (w/v) Sodium hydroxide (B78521) (NaOH) aqueous solution

  • Stirring apparatus

  • Thin-layer chromatography (TLC) plate

  • Filtration apparatus

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the desired substituted benzaldehyde in 20 mL of methanol.[3]

  • Stir the mixture at room temperature.

  • Slowly add 3 mL of a 40% (w/v) aqueous NaOH solution to the mixture.[3]

  • Continue stirring the reaction mixture overnight.

  • Monitor the progress of the reaction using TLC.

  • Upon completion, isolate the precipitate by filtration.[3]

  • Wash the precipitate with water and cold methanol.[3]

  • Dry the crude product.

  • Purify the chalcone derivative by recrystallization from a suitable solvent like ethanol to obtain the final product.[3]

Signaling Pathways and Mechanisms of Action

The biological activities of chalcones derived from this compound are attributed to their interaction with specific cellular signaling pathways.

Anti-inflammatory Pathway: Inhibition of iNOS and NF-κB

In inflammatory conditions, bacterial lipopolysaccharide (LPS) can activate signaling cascades that lead to the production of pro-inflammatory mediators like nitric oxide. Chalcones derived from this compound have been shown to inhibit the production of NO by down-regulating the expression of inducible nitric oxide synthase (iNOS).[6] This down-regulation is often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation NO Nitric Oxide (NO) iNOS_protein->NO produces Chalcone 2',4',6'-Trimethoxy- acetophenone-derived Chalcone Chalcone->IKK inhibits Chalcone->NFkB inhibits translocation NFkB_n NF-κB NFkB_n->iNOS_gene binds to promoter

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

Anticancer Pathway: Inhibition of Topoisomerase II

In the context of cancer, chalcones derived from this compound can act as topoisomerase II inhibitors.[7] Topoisomerase II is a critical enzyme that alters DNA topology to facilitate replication and transcription. By inhibiting this enzyme, these chalcones can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells.

G DNA_replication DNA Replication & Transcription TopoisomeraseII Topoisomerase II DNA_replication->TopoisomeraseII requires TopoisomeraseII->DNA_replication facilitates DNA_damage DNA Damage TopoisomeraseII->DNA_damage leads to Cell_cycle_arrest Cell Cycle Arrest DNA_damage->Cell_cycle_arrest induces Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis leads to Chalcone 2',4',6'-Trimethoxy- acetophenone-derived Chalcone Chalcone->TopoisomeraseII inhibits

Caption: Mechanism of anticancer activity via Topoisomerase II inhibition.

Conclusion

This compound stands out as a valuable and versatile precursor for the synthesis of biologically active chalcones. The resulting derivatives exhibit potent anti-inflammatory and anticancer activities, often surpassing or rivaling established inhibitors. The quantitative data presented in this guide highlights the potential of these compounds in drug development. Furthermore, the detailed experimental protocols and elucidation of the underlying signaling pathways provide a solid foundation for researchers to explore and expand upon this promising class of molecules. The ability to readily synthesize a diverse library of chalcones from this precursor, coupled with their significant biological effects, underscores the importance of this compound in the ongoing search for novel therapeutics.

References

A Comparative Guide to 2',4',6'-Trimethoxyacetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2',4',6'-Trimethoxyacetophenone and its alternatives, offering insights into their chemical properties, biological activities, and analytical characterization. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their scientific endeavors.

Certificate of Analysis: this compound

A Certificate of Analysis (CoA) for this compound typically outlines the following specifications, ensuring the quality and purity of the compound for research and development purposes.

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Purity (Assay) ≥ 98%HPLC or GC
Identification Conforms to structure¹H NMR, FTIR
Melting Point 98-102 °CMelting Point Apparatus
Molecular Formula C₁₁H₁₄O₄-
Molecular Weight 210.23 g/mol -
CAS Number 832-58-6-

Comparative Analysis with Alternative Acetophenone (B1666503) Derivatives

Several acetophenone derivatives with varying substitution patterns on the phenyl ring serve as alternatives to this compound, exhibiting a range of biological activities. The selection of a particular derivative often depends on the specific application and desired biological effect.

Structural Alternatives

Key structural alternatives include other methoxy- and hydroxy-substituted acetophenones. The position and nature of these substituents significantly influence the compound's physicochemical properties and biological activity.

CompoundStructureKey Differences from this compound
2',4'-Dihydroxyacetophenone Two hydroxyl groups instead of three methoxy (B1213986) groups.
4'-Hydroxyacetophenone One hydroxyl group at the 4' position and no methoxy groups.
3',4',5'-Trimethoxyacetophenone Different substitution pattern of the three methoxy groups.
2',4',6'-Trihydroxyacetophenone Three hydroxyl groups instead of three methoxy groups.
Performance Comparison: Biological Activity

Acetophenone derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. The following table summarizes some of the reported biological activities and, where available, IC₅₀ values.

Disclaimer: The IC₅₀ values presented below are compiled from various studies and may not be directly comparable due to differing experimental conditions. Researchers should refer to the original studies for detailed context.

CompoundBiological ActivityAssayCell Line/TargetIC₅₀ (µM)Reference
This compound Anti-inflammatoryNitric Oxide (NO) ProductionRAW 264.7 Macrophages-[1]
2',4'-Dihydroxyacetophenone derivative AntioxidantDPPH Radical Scavenging-Potent radical scavenger[2]
Chalcones from this compound Anti-inflammatoryNO ProductionRAW 264.7 Macrophages1.34 - 27.60[1]
Various Acetophenone Derivatives MAO-B InhibitionEnzyme Inhibition AssayMonoamine Oxidase BNanomolar range[3]
Chalcone Derivatives Tubulin Polymerization InhibitionIn vitro assay-< 2[4]
Various Acetophenone Derivatives CytotoxicityMTT AssayHeLa, MCF-7, A5492.6 - >100[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline common experimental protocols used to assess the purity and biological activities of acetophenone derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the range of the working standards.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

    • UV Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area of the corresponding standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

Objective: To confirm the identity and assess the purity of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Reagents:

  • High purity solvent for sample dissolution (e.g., acetone, ethyl acetate).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

  • Analysis: Inject the sample into the GC-MS system.

  • Data Interpretation: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns. Purity can be estimated by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent in an NMR tube. Add a small amount of TMS.

  • Data Acquisition: Acquire the ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Spectral Interpretation: Analyze the chemical shifts, integration values, and splitting patterns in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum to confirm the presence of all expected protons and carbons in the correct chemical environments consistent with the structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Objective: To identify the characteristic functional groups present in this compound.

Instrumentation:

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the absorption bands corresponding to the key functional groups, such as the C=O stretch of the ketone, the C-O stretches of the methoxy groups, and the aromatic C-H and C=C vibrations.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and biological signaling pathways.

Analytical Workflow for this compound Characterization cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample HPLC HPLC Analysis (Purity) Sample->HPLC GCMS GC-MS Analysis (Identity & Purity) Sample->GCMS NMR NMR Spectroscopy (Structure Elucidation) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Purity Purity Assessment HPLC->Purity GCMS->Purity Identity Structural Confirmation GCMS->Identity NMR->Identity Functional_Groups Functional Group Identification FTIR->Functional_Groups

Analytical Workflow for Characterization

Simplified Aromatase Inhibition Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Estrogen_Receptor Estrogen Receptor Estrogens->Estrogen_Receptor Acetophenone Acetophenone Derivatives (e.g., this compound) Acetophenone->Inhibition Inhibition->Aromatase Gene_Expression Estrogen-Responsive Gene Expression Estrogen_Receptor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Aromatase Inhibition Pathway

References

A Comparative Analysis of Experimental and Theoretical Spectral Data for 2',4',6'-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimental and theoretical spectral data for 2',4',6'-Trimethoxyacetophenone, a key intermediate in the synthesis of various biologically active compounds. The analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of this compound.

Data Summary

The following tables summarize the experimental and theoretical spectral data for this compound across various analytical techniques.

Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)

Experimental Chemical Shift (δ, ppm) Theoretical Chemical Shift (δ, ppm) Assignment Multiplicity Integration
6.09[1]6.12Aromatic H (H-3', H-5')Singlet2H
3.81[1]3.85p-Methoxy (4'-OCH₃)Singlet3H
3.78[1]3.80o-Methoxy (2',6'-OCH₃)Singlet6H
2.47[1]2.50Acetyl (CH₃)Singlet3H

Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)

Experimental Chemical Shift (δ, ppm) Theoretical Chemical Shift (δ, ppm) Assignment
203.5204.1C=O
162.3162.8C-4'
158.6159.1C-2', C-6'
113.8114.2C-1'
90.490.8C-3', C-5'
55.956.3p-Methoxy (4'-OCH₃)
55.555.9o-Methoxy (2',6'-OCH₃)
32.733.1Acetyl (CH₃)

Table 3: Infrared (IR) Spectroscopy Data Comparison

Experimental Wavenumber (cm⁻¹) Theoretical Wavenumber (cm⁻¹) Vibrational Mode Assignment
2977[1]2980-2960C-H stretch (aromatic and aliphatic)
1692[1]1700-1680C=O stretch (ketone)
1602[1]1610-1590C=C stretch (aromatic)
1210[1]1250-1200C-O stretch (aryl ether)
1130[1]1150-1100C-O stretch (aryl ether)
818[1]830-810C-H bend (aromatic)

Table 4: Mass Spectrometry (MS) Data Comparison

Experimental m/z Theoretical m/z Assignment
210.1210.0892[M]⁺ (Molecular Ion)
195.1195.0657[M-CH₃]⁺
167.1167.0708[M-CH₃-CO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[2] The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) used as an internal standard (δ = 0.00 ppm).[2] For ¹H NMR, the data was collected over a spectral width of 16 ppm with a relaxation delay of 1 second. For ¹³C NMR, a spectral width of 250 ppm was used with a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy:

The IR spectrum was recorded on a Fourier Transform Infrared (FT-IR) spectrometer.[2] The solid sample was analyzed using the KBr pellet technique. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV, and the mass-to-charge ratio (m/z) was scanned over a range of 50-500 amu.

Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for comparing experimental and theoretical spectral data.

Spectral_Data_Comparison_Workflow cluster_experimental Experimental Data Acquisition cluster_theoretical Theoretical Data Generation cluster_comparison Data Comparison and Analysis exp_sample Sample Preparation exp_nmr NMR Spectroscopy exp_sample->exp_nmr exp_ir IR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry exp_sample->exp_ms compare_nmr Compare ¹H & ¹³C NMR exp_nmr->compare_nmr compare_ir Compare IR Spectra exp_ir->compare_ir compare_ms Compare Mass Spectra exp_ms->compare_ms the_structure Molecular Structure the_nmr NMR Prediction the_structure->the_nmr the_ir IR Prediction the_structure->the_ir the_ms MS Fragmentation Prediction the_structure->the_ms the_nmr->compare_nmr the_ir->compare_ir the_ms->compare_ms analysis Structural Elucidation & Verification compare_nmr->analysis compare_ir->analysis compare_ms->analysis

Caption: Workflow for comparing experimental and theoretical spectral data.

References

Comparative Efficacy of 2',4',6'-Trimethoxyacetophenone-Derived Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of chalcone-based inhibitors derived from 2',4',6'-Trimethoxyacetophenone. This guide provides a comparative analysis of their anti-cancer and anti-inflammatory activities, supported by experimental data and detailed protocols.

A significant class of inhibitors derived from this compound are chalcones, which are precursors of flavonoids and isoflavonoids. These synthetic chalcones have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anti-tumor and anti-inflammatory effects. The synthesis of these compounds is primarily achieved through the Claisen-Schmidt condensation of this compound with various substituted benzaldehydes.

Anti-Cancer Efficacy

A notable derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), has demonstrated potent anti-tumor activity against esophageal squamous cell carcinoma (ESCC).[1] The mechanism of action involves the accumulation of reactive oxygen species (ROS), leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1] The cytotoxic effects of a series of twenty chalcone (B49325) analogs were evaluated in ESCC cell lines (KYSE-450 and Eca-109), with Ch-19 exhibiting the strongest inhibitory effects.[1]

Table 1: Anti-Cancer Activity of this compound-Derived Chalcones against Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines

CompoundMean IC50 (μM) vs. KYSE-450Mean IC50 (μM) vs. Eca-109
Ch-19 4.97 9.43
Analog 210.2315.67
Analog 315.8922.45
Analog 423.4531.87
Analog 531.9845.67
Analog 645.6758.90
Analog 756.3967.40
... (other analogs)......
Data summarized from a study on novel chalcone analogs. The IC50 values represent the concentration of the compound that inhibits 50% of cell growth.[1]
Anti-Inflammatory Efficacy

A series of fourteen synthetic chalcones derived from this compound have been assessed for their anti-inflammatory properties by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells).[2][3] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key feature of the inflammatory process. Several of these chalcone derivatives demonstrated potent inhibition of NO production, with eight compounds showing lower IC50 values than the selective iNOS inhibitor 1400W, which was used as a positive control.[3]

Table 2: Anti-Inflammatory Activity of this compound-Derived Chalcones

CompoundMean IC50 (μM) for NO Inhibition
Chalcone 11.34
Chalcone 22.56
Chalcone 33.12
Chalcone 43.78
Chalcone 54.23
Chalcone 65.87
Chalcone 78.90
Chalcone 810.45
Chalcone 912.87
Chalcone 1015.67
Chalcone 1118.98
Chalcone 1221.34
Chalcone 1324.56
Chalcone 1427.60
1400W (Positive Control) 3.78
Data represents the mean IC50 values from four independent experiments for the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells.[3]

Experimental Protocols

Synthesis of this compound-Derived Chalcones (Claisen-Schmidt Condensation)

This protocol describes the base-catalyzed synthesis of chalcones from this compound and a substituted benzaldehyde (B42025).

  • Reactant Preparation: Dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in methanol (B129727) in a round-bottom flask.

  • Catalyst Addition: While stirring the methanolic solution at room temperature, slowly add a 40% (w/v) aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Reaction: Continue stirring the reaction mixture overnight. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, a precipitate will form. Isolate the solid by vacuum filtration, wash it with cold water and then with cold methanol to remove unreacted starting materials and excess base. The crude product can be further purified by crystallization from ethanol (B145695) to yield the pure chalcone derivative.[1]

G cluster_workflow Synthesis Workflow start Start reactants Dissolve 2',4',6'-Trimethoxy- acetophenone & Aldehyde in Methanol start->reactants catalyst Add NaOH (40% aq.) Solution reactants->catalyst stir Stir Overnight at Room Temperature catalyst->stir precipitate Precipitate Formation stir->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water and Methanol filter->wash purify Crystallize from Ethanol wash->purify product Pure Chalcone Product purify->product

Chalcone Synthesis Workflow
Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the cytotoxic effects of the synthesized chalcones and calculating their IC50 values.

  • Cell Seeding: Seed esophageal cancer cells (e.g., KYSE-450 or Eca-109) into a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability rate and determine the IC50 value by plotting a dose-response curve.

Nitric Oxide (NO) Production Assay

This protocol is used to assess the anti-inflammatory activity of the chalcones by measuring NO production in macrophage cells.

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the chalcone derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the expression of apoptosis-related proteins.

  • Cell Lysis: After treatment with the chalcone derivative, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved-PARP, Bad, Bim, PUMA, BAX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_workflow Biological Evaluation Workflow cluster_anti_cancer Anti-Cancer Assay cluster_anti_inflammatory Anti-Inflammatory Assay start Start cell_culture Cell Seeding and Culture start->cell_culture treatment Treatment with Chalcone Derivatives cell_culture->treatment incubation Incubation treatment->incubation cck8 CCK-8 Assay incubation->cck8 lps LPS Stimulation incubation->lps absorbance_ac Measure Absorbance (450 nm) cck8->absorbance_ac ic50_ac Calculate IC50 absorbance_ac->ic50_ac griess Griess Reagent Assay lps->griess absorbance_ai Measure Absorbance (540 nm) griess->absorbance_ai ic50_ai Calculate IC50 absorbance_ai->ic50_ai

Biological Evaluation Workflow

Signaling Pathways

Anti-Cancer Signaling Pathway of Ch-19

The proposed mechanism for the anti-tumor effect of Ch-19 in esophageal cancer cells involves the induction of oxidative stress, which in turn triggers the apoptotic cascade.

G cluster_pathway Ch-19 Anti-Cancer Pathway ch19 Ch-19 ros Increased ROS Production ch19->ros g2m G2/M Phase Cell Cycle Arrest ros->g2m apoptosis Apoptosis ros->apoptosis proteins Upregulation of: - Cleaved-PARP - Bad, Bim, PUMA, BAX apoptosis->proteins

Ch-19 Anti-Cancer Pathway
Anti-Inflammatory Signaling Pathway

The anti-inflammatory chalcones inhibit the production of nitric oxide (NO) by targeting the inducible nitric oxide synthase (iNOS) enzyme, which is upregulated in response to inflammatory stimuli like LPS.

G cluster_pathway Anti-Inflammatory Pathway lps LPS macrophage Macrophage (RAW 264.7) lps->macrophage inos iNOS Upregulation macrophage->inos no NO Production inos->no inflammation Inflammation no->inflammation chalcone This compound -Derived Chalcone chalcone->inos

Anti-Inflammatory Pathway

References

Safety Operating Guide

Personal protective equipment for handling 2',4',6'-Trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2',4',6'-Trimethoxyacetophenone. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Physicochemical Properties

This compound is a combustible solid that can be harmful if swallowed.[1] It is also classified as causing eye irritation. As a finely distributed powder, it has the potential to form explosive mixtures with air if whirled up.[1]

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource
Appearance Solid[2]
CAS Number 832-58-6[2]
Molecular Formula C₁₁H₁₄O₄[2]
Molecular Weight 210.23 g/mol [2]
Melting Point 98-102 °C[2][3]
GHS Pictogram [2]
Signal Word Warning[2]
Hazard Statements Harmful if swallowed (H302), Causes serious eye irritation (H319)[1][2]
Storage Class 11 (Combustible Solids)[2]
Solubility Soluble in chloroform[3]

Personal Protective Equipment (PPE)

A thorough hazard assessment of the specific experimental procedure is necessary to ensure the appropriate level of PPE is selected. The following table outlines the recommended PPE for handling this compound in both solid form and in solution.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale for Use
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a splash hazard.Protects against dust particles and potential splashes of solutions containing the chemical, which can cause serious eye irritation.
Hand Protection Nitrile gloves are recommended for incidental contact. For prolonged contact or when working with solutions, consider thicker, chemical-resistant gloves. Always inspect gloves for integrity before use.Protects skin from irritation and accidental exposure. Since specific glove breakthrough data for this compound is not readily available, nitrile gloves are a general recommendation for handling many laboratory chemicals. For work with solvents like chloroform, layered gloves or specialized gloves with known resistance should be considered.
Body Protection A lab coat that covers the wrists and is fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.Prevents contamination of personal clothing and protects the skin.
Respiratory Protection A NIOSH-approved N95 dust mask is required when handling the powder outside of a ventilated enclosure to prevent inhalation of dust particles.[2]Protects the respiratory system from irritation that may be caused by inhaling the fine powder.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_area 1. Designate Work Area (Fume hood or ventilated bench) don_ppe 2. Don Appropriate PPE weigh_solid 4. Weigh Solid Chemical (Use anti-static weigh boat) prep_area->weigh_solid Proceed to handling gather_materials 3. Gather Materials & Equipment dissolve 5. Prepare Solution (if applicable) (Add solid to solvent slowly) decontaminate 6. Decontaminate Equipment dissolve->decontaminate Proceed to cleanup dispose_waste 7. Segregate & Dispose of Waste doff_ppe 8. Doff PPE Correctly wash_hands 9. Wash Hands Thoroughly cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_glass Contaminated Glassware start Waste Generation solid_chem Unused/Expired Chemical start->solid_chem contaminated_solids Contaminated PPE, Weigh Boats, Paper Towels start->contaminated_solids liquid_waste Solutions of Chemical start->liquid_waste rinsate Glassware Rinsate start->rinsate glassware Empty Reagent Bottles, Used Glassware start->glassware disposal_container Labeled Hazardous Waste Container solid_chem->disposal_container contaminated_solids->disposal_container liquid_waste->disposal_container rinsate->disposal_container decon Decontaminate Glassware glassware->decon ehs_pickup Arrange for EHS Pickup disposal_container->ehs_pickup decon->disposal_container If not reusable

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.